molecular formula C4H10ClN B3022994 1-Methylcyclopropanamine hydrochloride CAS No. 88887-87-0

1-Methylcyclopropanamine hydrochloride

Cat. No.: B3022994
CAS No.: 88887-87-0
M. Wt: 107.58 g/mol
InChI Key: GHILZUOTUJGCDH-UHFFFAOYSA-N
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Description

1-Methylcyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C4H10ClN and its molecular weight is 107.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4(5)2-3-4;/h2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHILZUOTUJGCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(CC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513817
Record name 1-Methylcyclopropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88887-87-0
Record name Cyclopropanamine, 1-methyl-, hydrochloride (1:1)
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Record name 1-Methylcyclopropan-1-amine--hydrogen chloride (1/1)
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Record name (1-Methylcyclopropyl)amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylcyclopropanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methylcyclopropanamine hydrochloride (CAS No: 88887-87-0), a pivotal building block for medicinal chemists and drug development professionals.[1][2] This document delves into the compound's unique structural features, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its strategic application in the design of innovative therapeutics, offering field-proven insights into its role in enhancing molecular properties such as metabolic stability and conformational rigidity.[3]

Introduction: The Strategic Value of the 1-Methylcyclopropylamine Moiety

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is relentless. This compound has emerged as a valuable asset in this endeavor. Its structure, featuring a strained cyclopropyl ring appended to a methylated amine, imparts a unique combination of conformational constraint and metabolic robustness to parent molecules.[3]

The cyclopropyl group is a bioisostere of larger, more flexible alkyl groups and can orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[3] The inherent strain of the three-membered ring also results in shorter and stronger carbon-hydrogen bonds, which can render the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes, a desirable trait for improving the pharmacokinetic profile of drug candidates.[3] This guide will provide researchers and scientists with the core technical knowledge required to effectively utilize this versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis and drug design.

Core Chemical Properties

The key identifiers and computed properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 88887-87-0[1][2]
Molecular Formula C₄H₁₀ClN[1]
Molecular Weight 107.58 g/mol [1]
IUPAC Name 1-methylcyclopropan-1-amine;hydrochloride[1]
SMILES CC1(CC1)N.Cl[1]
InChI InChI=1S/C4H9N.ClH/c1-4(5)2-3-4;/h2-3,5H2,1H3;1H[1]
Appearance Off-white to light brown solid
Melting Point 204-205 °C
Spectroscopic Characterization

While publicly available, detailed spectra are limited, Certificates of Analysis confirm the structure of this compound through standard spectroscopic techniques. The expected spectral features are outlined below.

A proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the diastereotopic methylene protons of the cyclopropyl ring, and the ammonium protons. The integration of these signals would be consistent with the number of protons in each environment.

The carbon NMR spectrum would display distinct signals for the methyl carbon, the methylene carbons of the cyclopropyl ring, and the quaternary carbon of the cyclopropyl ring attached to the amine and methyl groups.

The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the ammonium salt, C-H stretching of the methyl and cyclopropyl groups, and various bending vibrations.

The mass spectrum of the free base (1-Methylcyclopropanamine) would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the cyclopropyl ring.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the choice of method often dictated by scale, available starting materials, and desired purity.

One-Pot Synthesis from Cyclopropanecarbonitrile

A patented method describes a one-pot synthesis that offers an efficient route to the target compound.[4]

Reaction Scheme:

G Cyclopropanecarbonitrile Cyclopropanecarbonitrile 1-Methylcyclopropanamine 1-Methylcyclopropanamine Cyclopropanecarbonitrile->1-Methylcyclopropanamine 1. CH3Li, CeCl3, THF 2. Quench This compound This compound 1-Methylcyclopropanamine->this compound HCl (gas), Ethyl Acetate

A one-pot synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), suspend anhydrous cerium(III) chloride in anhydrous tetrahydrofuran (THF).

  • Grignard Reaction: Cool the suspension to -78 °C and add a solution of methyllithium in diethyl ether dropwise.

  • Addition of Nitrile: To the resulting slurry, add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise, maintaining the low temperature.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the careful addition of an aqueous ammonium chloride solution.

  • Workup: Extract the aqueous layer with an organic solvent such as diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methylcyclopropanamine.

  • Salt Formation: Dissolve the crude amine in ethyl acetate and bubble hydrogen chloride gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold ethyl acetate, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical due to the high reactivity of methyllithium, which readily reacts with water.

  • Low Temperature: The initial low temperature is necessary to control the exothermic reaction between methyllithium and cerium chloride and to prevent side reactions.

  • Cerium(III) Chloride: The addition of cerium(III) chloride helps to suppress enolization of the nitrile and promotes the desired 1,2-addition of the organometallic reagent to the nitrile.

  • Quenching: Quenching with ammonium chloride provides a proton source to neutralize the intermediate and reaction byproducts.

  • Salt Formation: Conversion to the hydrochloride salt facilitates purification and improves the stability and handling of the final product, as the free amine is often a volatile liquid.

Reactivity and Application in Medicinal Chemistry

The unique structural and electronic properties of this compound make it a valuable synthon in the construction of complex, biologically active molecules.

Nucleophilic Reactivity

The primary amine of 1-Methylcyclopropanamine is a potent nucleophile, readily participating in a variety of bond-forming reactions. The presence of the adjacent methyl group and the cyclopropyl ring can influence its reactivity through steric and electronic effects. It can be utilized in standard amine chemistries, including:

  • Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters.

  • Reductive amination: Condensation with aldehydes or ketones followed by reduction.

  • Nucleophilic aromatic substitution (SNA_r): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.

Strategic Incorporation in Drug Candidates

The 1-methylcyclopropylamine moiety has been incorporated into various drug candidates to enhance their pharmacological profiles.[3]

Workflow for Incorporating the Moiety:

G A Identify Lead Compound B Introduce 1-Methylcyclopropylamine Moiety A->B Bioisosteric Replacement or Scaffold Hopping C Evaluate ADMET Properties B->C In vitro and in vivo assays D Optimize Biological Activity C->D Structure-Activity Relationship (SAR) Studies D->B Iterative Design

Workflow for utilizing 1-Methylcyclopropanamine in drug design.

Case Studies:

  • PARP Inhibitors: The 1-methylcyclopropylamine group has been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The conformational rigidity imparted by the cyclopropyl ring can help to properly orient other functional groups for optimal binding within the enzyme's active site.[3]

  • CDK2 Inhibitors: Patents have disclosed the use of this moiety in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy.[3] The nitrogen atom can participate in crucial hydrogen bonding interactions with the protein target, while the lipophilic cyclopropyl group can occupy hydrophobic pockets.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Summary: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, empowering researchers to leverage this important synthon in their drug discovery efforts.

References

  • (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem. (URL: [Link])

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl)

Sources

Foreword: The Strategic Value of the 1-Methylcyclopropylamine Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopropanamine Hydrochloride

To the discerning researcher, the 1-methylcyclopropanamine scaffold is more than a simple building block; it is a strategic tool in the armamentarium of medicinal chemistry. Its significance lies in the unique combination of a strained cyclopropyl ring and a primary amine, which imparts valuable properties to parent molecules. The cyclopropyl group introduces conformational rigidity, locking flexible aliphatic chains into more defined orientations, which can lead to enhanced binding selectivity for biological targets.[1] Furthermore, the inherent strain of the three-membered ring results in stronger, shorter C-H bonds, a characteristic that can reduce susceptibility to metabolic degradation by cytochrome P450 enzymes.[1] This often translates to an improved pharmacokinetic profile, a critical objective in drug development.

This guide provides a comprehensive exploration of the primary synthetic routes to this compound (CAS No. 88887-87-0).[2] It moves beyond mere procedural recitation to dissect the underlying chemical logic, empowering researchers to not only replicate these syntheses but to adapt and troubleshoot them effectively. We will delve into two robust and well-established pathways, offering detailed protocols and mechanistic insights to ensure both scientific integrity and practical success.

Strategic Overview of Synthetic Pathways

The synthesis of primary amines, particularly those featuring the unique cyclopropyl group, can be approached through several classic and modern methodologies. For the specific target of 1-methylcyclopropanamine, the most logical and field-proven strategies originate from a common, readily accessible precursor: 1-methylcyclopropanecarboxylic acid . The two principal pathways discussed herein are:

  • The Hofmann Rearrangement: A classic transformation that converts a primary amide into a primary amine with one fewer carbon atom. This route is valued for its reliability and use of common reagents.[3][4][5]

  • The Curtius Rearrangement: A similar, yet distinct, pathway that proceeds via an acyl azide intermediate. This method is often preferred for its milder conditions in certain contexts and avoids the use of elemental bromine.[6][7][8]

Both routes converge on the formation of a key isocyanate intermediate, which is subsequently hydrolyzed to the free amine and then converted to the stable hydrochloride salt.

Synthetic Pathway I: The Hofmann Rearrangement

The Hofmann rearrangement provides a direct method for the de-homologation of a carboxylic acid derivative to an amine.[4] The overall transformation involves the conversion of 1-methylcyclopropanecarboxamide to 1-methylcyclopropanamine through the action of a halogen (typically bromine) in a strong base.[5]

Mechanistic Rationale

The reaction proceeds through a multi-step mechanism. The primary amide is first N-halogenated by hypobromite (formed in situ from bromine and sodium hydroxide).[5] Subsequent deprotonation by the base generates an N-bromoamide anion. The key step is the concerted 1,2-shift, where the methylcyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[4][5] This rearrangement occurs with complete retention of the migrating group's stereochemistry.[9] The highly electrophilic isocyanate is then attacked by water (or hydroxide), leading to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final primary amine.[3][5]

Visualizing the Hofmann Rearrangement Workflow

Hofmann_Rearrangement cluster_start Precursor Synthesis cluster_rearrangement Hofmann Rearrangement cluster_final Final Product Start 1-Methylcyclopropane- carboxylic Acid Amide 1-Methylcyclopropane- carboxamide Start->Amide 1. SOCl₂ 2. NH₄OH Isocyanate 1-Methylcyclopropyl Isocyanate Amide->Isocyanate Br₂, NaOH (Rearrangement) Amine 1-Methylcyclopropanamine (Free Base) Isocyanate->Amine H₂O (Hydrolysis & Decarboxylation) HCl_Salt 1-Methylcyclopropanamine Hydrochloride Amine->HCl_Salt HCl in Ether

Caption: Workflow for Hofmann Rearrangement Synthesis.

Detailed Experimental Protocol: Hofmann Rearrangement

Step 1: Synthesis of 1-Methylcyclopropanecarboxamide

  • Acid Chloride Formation: To a round-bottom flask charged with 1-methylcyclopropanecarboxylic acid (1.0 eq), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Reaction: Allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours, or until gas evolution ceases.

  • Purification: Remove excess thionyl chloride under reduced pressure. The crude 1-methylcyclopropanoyl chloride can be used directly in the next step.

  • Amidation: Cool the crude acid chloride to 0 °C and add it dropwise to a stirred, concentrated solution of aqueous ammonium hydroxide (excess, ~5.0 eq).

  • Isolation: Stir the resulting slurry for 1 hour. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield 1-methylcyclopropanecarboxamide.[10]

Step 2: Hofmann Rearrangement to 1-Methylcyclopropanamine

  • Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, dissolve sodium hydroxide (4.0 eq) in water and cool the solution to 0 °C. Slowly add bromine (1.1 eq) to this solution to form a solution of sodium hypobromite.

  • Amide Addition: In a separate flask, dissolve the 1-methylcyclopropanecarboxamide (1.0 eq) in a minimal amount of cold water or a suitable solvent and add it to the hypobromite solution while maintaining the temperature below 10 °C.

  • Rearrangement: Slowly warm the reaction mixture to approximately 70-80 °C. The rearrangement is typically accompanied by a color change. Maintain this temperature for about 1 hour.[4]

  • Isolation of Free Amine: After cooling, the product amine can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane).

  • Drying: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: 1-Methylcyclopropanamine is a volatile, flammable liquid.[11]

Step 3: Formation of the Hydrochloride Salt

  • Acidification: Dissolve the crude free amine in anhydrous diethyl ether or ethanol.

  • Precipitation: Cool the solution in an ice bath and slowly add a solution of 1.25 M HCl in ethanol or ethereal HCl until the precipitation is complete.[12]

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Synthetic Pathway II: The Curtius Rearrangement

The Curtius rearrangement offers an alternative route from the same carboxylic acid precursor, proceeding through an acyl azide. It is often considered mechanistically cleaner and can sometimes be performed under milder conditions than the Hofmann rearrangement.[6][8]

Mechanistic Rationale

The reaction begins with the conversion of the carboxylic acid into an acyl azide. This is typically achieved by first forming an acid chloride, which then reacts with an azide source like sodium azide (NaN₃).[7] Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of dinitrogen gas (N₂) as the methylcyclopropyl group migrates to the electron-deficient nitrogen, directly forming the isocyanate intermediate.[8][13] This concerted mechanism avoids the formation of a discrete nitrene intermediate.[8] The subsequent hydrolysis of the isocyanate and salt formation follow the same pathway as in the Hofmann rearrangement.

Visualizing the Curtius Rearrangement Workflow

Curtius_Rearrangement cluster_start Precursor Synthesis cluster_rearrangement Curtius Rearrangement cluster_final Final Product Start 1-Methylcyclopropane- carboxylic Acid Acyl_Azide 1-Methylcyclopropane- carbonyl Azide Start->Acyl_Azide 1. SOCl₂ 2. NaN₃ Isocyanate 1-Methylcyclopropyl Isocyanate Acyl_Azide->Isocyanate Heat (Δ) (-N₂) Amine 1-Methylcyclopropanamine (Free Base) Isocyanate->Amine H₃O⁺ (Hydrolysis) HCl_Salt 1-Methylcyclopropanamine Hydrochloride Amine->HCl_Salt HCl in EtOH

Caption: Workflow for Curtius Rearrangement Synthesis.

Detailed Experimental Protocol: Curtius Rearrangement

Step 1: Synthesis of 1-Methylcyclopropanecarbonyl Azide

  • Acid Chloride Formation: Prepare 1-methylcyclopropanoyl chloride from 1-methylcyclopropanecarboxylic acid as described in Step 1 of the Hofmann protocol.

  • Azide Formation: Dissolve the crude acid chloride in a suitable solvent like acetone or THF. Cool the solution to 0 °C.

  • Reaction: Add a solution of sodium azide (NaN₃, 1.2 eq) in a minimal amount of water dropwise. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. Handle with extreme care behind a blast shield.

  • Isolation: Stir the reaction at 0 °C for 1-2 hours. Dilute the mixture with cold water and extract the acyl azide with a solvent like diethyl ether. The organic solution is typically used directly without isolating the potentially unstable azide.

Step 2: Curtius Rearrangement and Hydrolysis

  • Rearrangement: Gently heat the solution containing the acyl azide. The rearrangement to the isocyanate often occurs between 60-100 °C, evidenced by the evolution of nitrogen gas.[6] A common procedure involves adding the azide solution to a high-boiling inert solvent (e.g., toluene) pre-heated to the reaction temperature.

  • Hydrolysis: Once the rearrangement is complete, cool the solution containing the isocyanate. Add an aqueous acid solution (e.g., 3M HCl) and heat the mixture under reflux to hydrolyze the isocyanate to the amine and drive the decarboxylation of the intermediate carbamic acid.

  • Work-up: After cooling, basify the aqueous layer with NaOH to liberate the free amine. Extract the amine with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and carefully concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Step 3 of the Hofmann protocol to precipitate and isolate the final hydrochloride salt.

Comparative Analysis of Synthetic Routes

The choice between the Hofmann and Curtius rearrangements depends on several factors including available reagents, safety considerations, and desired scale.

ParameterHofmann RearrangementCurtius Rearrangement
Starting Material 1-Methylcyclopropanecarboxamide1-Methylcyclopropanecarboxylic Acid
Key Reagents Br₂, NaOHSOCl₂, NaN₃
Key Intermediate N-bromoamide anionAcyl azide
Primary Safety Concern Use of corrosive bromine and strong base.Use of highly toxic sodium azide; potentially explosive acyl azide intermediate.
Byproducts Sodium bromide, sodium carbonate.Dinitrogen gas (N₂), sodium chloride.
Advantages Avoids the use of azides; one-pot conversion from amide is possible.Can be cleaner; N₂ is an innocuous byproduct. The isocyanate can be trapped with other nucleophiles.[5][8]
Disadvantages Strongly basic conditions may not be suitable for sensitive substrates.Requires handling of hazardous azide reagents.

Conclusion and Outlook

Both the Hofmann and Curtius rearrangements represent robust, reliable, and well-documented pathways for the synthesis of this compound from its corresponding carboxylic acid. The selection of a specific route will be guided by the laboratory's capabilities and safety protocols. For researchers in drug development, a firm grasp of these fundamental transformations is essential for accessing valuable amine building blocks. Future advancements may focus on transition-metal-catalyzed C-H amination or enzymatic approaches, but these classic rearrangement reactions remain the cornerstone of practical, scalable synthesis for this important structural motif.

References

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  • CoLab. (2025). Advances in the Synthesis of Cyclopropylamines.
  • Rousseaux, S. G., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters.
  • Rousseaux, S. G., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
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  • Alabugin, I. V., et al. (n.d.). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central.
  • Chemistry Steps. (n.d.). Curtius Rearrangement.
  • Alfa Chemistry. (n.d.). Hofmann Rearrangement.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Wikipedia. (n.d.). Curtius rearrangement.
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  • Wikipedia. (n.d.). Reductive amination.
  • BenchChem. (2025). Application Note: Synthesis of 1-Cyclopentyl-N-methylmethanamine via Reductive Amination.
  • BenchChem. (n.d.). This compound.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
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A Technical Guide to the Spectroscopic Characterization of 1-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 1-methylcyclopropanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectroscopic profile is crucial for identity confirmation, purity assessment, and quality control in synthetic processes. This document synthesizes fundamental spectroscopic principles with data from analogous compounds to offer a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound, with the chemical formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol , is a primary amine salt.[1][2][3][4] Its structure features a cyclopropyl ring with a methyl and an amino group attached to the same carbon atom. The hydrochloride salt form enhances its stability and water solubility, making it a convenient reagent in various chemical transformations. Accurate spectroscopic characterization is the cornerstone of its reliable use in research and development, ensuring the integrity of subsequent complex molecules synthesized from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, cyclopropyl, and ammonium protons. While a publicly available, fully interpreted spectrum is not readily accessible, a representative spectrum is available, and an analysis based on established chemical shift principles can be made.[5]

Expected ¹H NMR Data (in D₂O):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~1.6Singlet3H-CH₃The methyl protons are deshielded by the adjacent quaternary carbon and the electron-withdrawing ammonium group. They appear as a singlet as there are no adjacent protons to couple with.
~1.0 - 1.2Multiplet4H-CH₂-CH₂- (cyclopropyl)The diastereotopic methylene protons of the cyclopropyl ring are magnetically non-equivalent. They will exhibit complex splitting patterns due to both geminal and cis/trans vicinal coupling, resulting in a multiplet.
4.87 (D₂O solvent peak)--NH₃⁺The acidic protons of the ammonium group will exchange with the deuterium in the D₂O solvent, leading to their signal being absent from the spectrum. The residual HOD peak appears around 4.87 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in D₂O):

Chemical Shift (δ) ppmAssignmentRationale for Chemical Shift
~55-60C-NH₃⁺The quaternary carbon atom bonded to the ammonium group is significantly deshielded due to the electron-withdrawing effect of the nitrogen.
~20-25-CH₃The methyl carbon is in a typical aliphatic region.
~10-15-CH₂-CH₂- (cyclopropyl)The methylene carbons of the cyclopropyl ring are shielded due to the ring strain and appear at a characteristic upfield chemical shift.

Workflow for NMR Data Interpretation:

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For amine hydrochlorides, the IR spectrum is characterized by the vibrations of the ammonium group (-NH₃⁺).

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensityComments
3200-2800N-H stretchStrong, BroadThis broad absorption is characteristic of the stretching vibrations of the N-H bonds in the ammonium cation and is often superimposed with C-H stretching bands. The broadness is due to hydrogen bonding.[6][7][8]
~3080C-H stretch (cyclopropyl)MediumThe C-H stretching vibrations of the cyclopropyl ring typically appear at a higher frequency than those of acyclic alkanes.
~2950C-H stretch (methyl)MediumAsymmetric and symmetric stretching vibrations of the methyl group.
1620-1560N-H bend (asymmetric)MediumThe asymmetric bending (scissoring) vibration of the -NH₃⁺ group.[8]
1550-1500N-H bend (symmetric)MediumThe symmetric bending (scissoring) vibration of the -NH₃⁺ group.[8]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply the sample to the crystal and ensure good contact by applying pressure with the anvil. Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction and generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will correspond to the free base, 1-methylcyclopropanamine, as the hydrochloride salt will dissociate in the ion source.

Expected Mass Spectrometry Data (Electron Ionization - EI):

The molecular weight of the free base (C₄H₉N) is 71.12 g/mol .

m/zProposed FragmentComments
71[M]⁺The molecular ion peak, corresponding to the intact 1-methylcyclopropanamine radical cation.
56[M - CH₃]⁺Loss of the methyl group is a likely fragmentation pathway, leading to the formation of a stable cyclopropylaminomethyl cation. This is often the base peak in the mass spectra of cyclopropylamines.[9]
43[C₃H₇]⁺Fragmentation of the cyclopropyl ring can lead to the formation of a propyl cation.
41[C₃H₅]⁺Further fragmentation can result in the formation of an allyl or cyclopropenyl cation.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). The free base can be generated by neutralization with a base prior to injection if necessary, although direct injection of the salt is often possible.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The volatile 1-methylcyclopropanamine will be separated from the solvent and any non-volatile impurities.

  • MS Analysis: As the compound elutes from the GC column, it will be ionized in the mass spectrometer. The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record their abundance.

Fragmentation Pathway Diagram:

Fragmentation MolecularIon [C₄H₉N]⁺ m/z = 71 Fragment1 [C₃H₆N]⁺ m/z = 56 MolecularIon->Fragment1 - CH₃• Fragment2 [C₃H₇]⁺ m/z = 43 MolecularIon->Fragment2 Ring Opening & Fragmentation Fragment3 [C₃H₅]⁺ m/z = 41 Fragment2->Fragment3 - H₂ Neutral1 - CH₃• Neutral2 - C₂H₄ Neutral3 - H₂

Caption: Proposed EI mass spectrometry fragmentation of 1-methylcyclopropanamine.

Conclusion

This technical guide provides a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the principles behind these analytical techniques and the characteristic spectral features of this molecule, researchers can confidently verify its identity and purity. The provided protocols and interpretations serve as a valuable resource for scientists and professionals working with this important chemical intermediate.

References

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  • ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of... | Download Scientific Diagram.
  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634.
  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
  • BenchChem. This compound | 88887-87-0. BenchChem. Accessed January 5, 2026.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • ResearchGate. The infrared spectra of secondary amines and their salts.
  • NIST. Cyclopropylamine. NIST WebBook. Accessed January 5, 2026.
  • Sigma-Aldrich. This compound, AldrichCPR. Sigma-Aldrich. Accessed January 5, 2026.
  • AChemBlock. This compound 95% | CAS: 88887-87-0. AChemBlock. Accessed January 5, 2026.
  • PubChem. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687. PubChem. Accessed January 5, 2026.
  • PubChem. Cyclopropylamine | C3H7N | CID 69828. PubChem. Accessed January 5, 2026.
  • Tokyo Chemical Industry Co., Ltd. This compound 88887-87-0. TCI Chemicals. Accessed January 5, 2026.
  • ChemicalBook. 1-Methylcyclopropylamine hydrochloride(88887-87-0) 1H NMR spectrum. ChemicalBook. Accessed January 5, 2026.
  • Apollo Scientific. 88887-87-0 Cas No. | 1-Methylcyclopropan-1-amine hydrochloride. Apollo Scientific. Accessed January 5, 2026.
  • Alfa Chemistry. CAS 88887-87-0 this compound. Alfa Chemistry. Accessed January 5, 2026.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of 1-methylcyclopropanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various solvents.

Introduction: The Critical Role of Solubility in Research and Development

This compound, with the Chemical Abstracts Service (CAS) number 88887-87-0 and a molecular formula of C₄H₁₀ClN, is a primary amine salt.[1] Its structure, featuring a cyclopropyl ring, makes it a valuable building block in medicinal chemistry. Understanding the solubility of this compound is paramount for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and in vitro assay performance.

As an amine hydrochloride, this compound is the salt formed from the reaction of the free amine, 1-methylcyclopropanamine, with hydrochloric acid. This conversion to a salt form is a common strategy employed in pharmaceuticals to enhance the aqueous solubility of amine-containing compounds. The ionic nature of the hydrochloride salt generally imparts greater polarity compared to the free base, leading to increased solubility in polar solvents.

Predicted Solubility Profile of this compound

SolventPredicted SolubilityRationale
Water HighAs a salt, it is expected to be highly soluble in water due to ion-dipole interactions between the ammonium cation and chloride anion with polar water molecules.
Phosphate-Buffered Saline (PBS) HighSimilar to water, its solubility is expected to be high in aqueous buffers like PBS, which are relevant for biological assays.
Ethanol SolubleEthanol is a polar protic solvent and is expected to solubilize the ionic compound, though likely to a lesser extent than water.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the salt.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, including many amine salts.
Hexanes Low / InsolubleHexanes are nonpolar solvents and are not expected to effectively solvate the ionic this compound.
Diethyl Ether Low / InsolubleDiethyl ether is a relatively nonpolar solvent and is unlikely to be a good solvent for this compound.

It is imperative to experimentally verify these predicted solubilities to establish a definitive profile.

Methodologies for Determining Solubility

A thorough understanding of a compound's solubility requires experimental determination. The two primary types of solubility measurements are kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock (typically in DMSO) into an aqueous buffer. This method can sometimes overestimate the true solubility as it may not represent a true equilibrium state.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this method measures the concentration of a saturated solution of a compound that is in equilibrium with its solid phase. This is considered the "gold standard" for solubility measurement and is crucial for later-stage development and formulation.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_compound Weigh Solid Compound kinetic_stock Prepare High Concentration Stock in DMSO prep_compound->kinetic_stock Test Article thermo_add Add Excess Solid to Solvent prep_compound->thermo_add Test Article prep_solvent Prepare Solvents (e.g., Water, PBS, Ethanol, DMSO) kinetic_dilute Dilute Stock into Aqueous Buffer prep_solvent->kinetic_dilute Solvent System prep_solvent->thermo_add Solvent System kinetic_stock->kinetic_dilute kinetic_incubate Incubate Briefly (e.g., 1-2 hours) kinetic_dilute->kinetic_incubate kinetic_separate Separate Precipitate (Filtration/Centrifugation) kinetic_incubate->kinetic_separate kinetic_analyze Analyze Supernatant (HPLC, UV-Vis) kinetic_separate->kinetic_analyze result Solubility Profile kinetic_analyze->result Kinetic Solubility Value thermo_equilibrate Equilibrate (e.g., 24-48 hours with agitation) thermo_add->thermo_equilibrate thermo_separate Separate Undissolved Solid (Filtration/Centrifugation) thermo_equilibrate->thermo_separate thermo_analyze Analyze Saturated Solution (HPLC, UV-Vis) thermo_separate->thermo_analyze thermo_analyze->result Thermodynamic Solubility Value

Sources

The Enigmatic Mechanism of 1-Methylcyclopropanamine Hydrochloride: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylcyclopropanamine hydrochloride is a fascinating chemical entity, primarily recognized for its utility as a versatile building block in the synthesis of complex biologically active molecules. While a comprehensive, standalone pharmacological profile remains to be fully elucidated, its structural characteristics, particularly its strained cyclopropyl ring coupled with a primary amine, suggest a compelling, albeit largely unexplored, potential as a bioactive agent in its own right. This technical guide provides a deep dive into the known applications and a well-reasoned, hypothetical mechanism of action for this compound, drawing parallels with structurally analogous, clinically significant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the unique chemical properties of this compound.

Introduction: A Molecule of Latent Potential

This compound, with the chemical formula C₄H₁₀ClN, is a commercially available compound primarily utilized in the realm of medicinal chemistry.[1][2][3] Its rigid, three-membered ring system introduces conformational constraints that are highly desirable in drug design, often leading to enhanced binding selectivity and improved metabolic stability.[4] The primary application of this compound to date has been as a synthetic intermediate in the creation of more complex molecules, a notable example being in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors for potential cancer therapies.[4]

However, the intrinsic structural features of this compound bear a striking resemblance to a class of well-characterized and clinically important drugs: the monoamine oxidase inhibitors (MAOIs). This guide will therefore explore both the established role of this compound in chemical synthesis and its compelling, hypothetical mechanism of action as a modulator of monoamine oxidase.

Established Role: A Scaffold for Innovation in PARG Inhibition

The primary documented utility of this compound lies in its role as a key reactant in the synthesis of PARG inhibitors.[4] PARG is a crucial enzyme involved in the DNA damage response, and its inhibition is a promising strategy in oncology. The 1-methylcyclopropylamine moiety can be incorporated into larger molecular scaffolds to interact with the active site of the PARG enzyme.

The rationale for using this specific fragment is multi-faceted:

  • Structural Rigidity: The cyclopropyl ring restricts the conformational flexibility of the molecule, which can lead to a more precise fit within the enzyme's binding pocket and thus higher potency.[4]

  • Metabolic Stability: The strained carbon-hydrogen bonds of the cyclopropane ring can be less susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to a longer drug half-life.[4]

  • Hydrogen Bonding: The primary amine of the cyclopropylamine group can participate in crucial hydrogen bonding interactions, anchoring the inhibitor to the enzyme's active site.[4]

A Hypothetical Mechanism of Action: Monoamine Oxidase Inhibition

The most compelling hypothesis for a direct pharmacological effect of this compound is the inhibition of monoamine oxidase (MAO). This hypothesis is predicated on the strong structural similarity to tranylcypromine (trans-2-phenylcyclopropyl-1-amine), a well-established, non-selective, and irreversible MAO inhibitor marketed as Parnate.[5][6][7]

The Monoamine Oxidase Target

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the central nervous system.[8][9] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. By inhibiting MAO, the breakdown of these neurotransmitters is prevented, leading to their increased availability in the synaptic cleft.[8][9] This elevation of monoamine levels is the basis for the antidepressant and anxiolytic effects of MAOIs.[5]

The Irreversible Inhibition by Tranylcypromine: A Mechanistic Blueprint

Tranylcypromine acts as a mechanism-based inactivator of MAO.[5][8][9] The proposed mechanism involves the enzyme oxidizing the amine to an imine, which then facilitates the opening of the cyclopropyl ring to form a reactive species that covalently binds to the flavin cofactor of the enzyme, leading to its irreversible inactivation.[9] Given that the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme, a process that can take several days to weeks.[6][8][10]

Extrapolating to this compound

Based on this precedent, a similar mechanism can be proposed for this compound. The presence of the cyclopropylamine moiety is the key pharmacophore.

G cluster_MAO Monoamine Oxidase (MAO) Active Site MAO MAO Enzyme Reactive_Intermediate Reactive Intermediate (Post-Ring Opening) MAO->Reactive_Intermediate Enzymatic Oxidation & Ring Opening 1-MCP 1-Methylcyclopropanamine Hydrochloride 1-MCP->MAO Binding to Active Site Inactive_MAO Irreversibly Inactivated MAO-Adduct Reactive_Intermediate->Inactive_MAO Covalent Adduct Formation Neurotransmitter_Increase Increased Synaptic Monoamines (NE, DA, 5-HT) Inactive_MAO->Neurotransmitter_Increase Reduced Neurotransmitter Metabolism Therapeutic_Effect Potential Antidepressant/ Anxiolytic Effects Neurotransmitter_Increase->Therapeutic_Effect Enhanced Neurotransmission

Figure 1. Proposed mechanism of irreversible MAO inhibition by this compound.

Experimental Validation Protocols

To validate the hypothetical mechanism of action of this compound as an MAO inhibitor, a series of biochemical and cellular assays would be required.

Biochemical Assay: In Vitro MAO Inhibition

This experiment aims to determine the direct inhibitory effect of this compound on the activity of purified MAO-A and MAO-B enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human MAO-A and MAO-B enzymes.

  • Substrate and Inhibitor Preparation: Prepare a stock solution of this compound and a suitable substrate for each enzyme (e.g., kynuramine for both, or more specific substrates).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and varying concentrations of this compound.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation over time using a fluorescence or absorbance plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

G Start Start Prepare_Reagents Prepare Purified MAO-A/B, 1-MCP, and Substrate Start->Prepare_Reagents Incubate Incubate MAO with Varying [1-MCP] Prepare_Reagents->Incubate Add_Substrate Add Fluorescent Substrate Incubate->Add_Substrate Measure Measure Product Formation (Fluorescence) Over Time Add_Substrate->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

Figure 2. Workflow for the in vitro MAO inhibition assay.

Cellular Assay: Neurotransmitter Levels in Cell Culture

This experiment would assess the ability of this compound to increase monoamine neurotransmitter levels in a cellular context.

Methodology:

  • Cell Culture: Use a suitable neuronal cell line that expresses MAO and synthesizes monoamines (e.g., SH-SY5Y neuroblastoma cells).

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period.

  • Lysate Preparation: Lyse the cells to release intracellular contents.

  • Neurotransmitter Quantification: Measure the levels of dopamine, norepinephrine, and serotonin in the cell lysates using high-performance liquid chromatography (HPLC) with electrochemical detection or ELISA.

  • Data Analysis: Compare the neurotransmitter levels in treated cells to untreated controls.

Quantitative Data Summary

While direct quantitative data for this compound's MAO inhibitory activity is not currently available in the public domain, the following table presents known data for the structurally related compound, tranylcypromine, which would serve as a benchmark for future studies.

Parameter Tranylcypromine (Parnate) This compound (Hypothetical)
Target(s) MAO-A and MAO-B (non-selective)[5][8][9]MAO-A and/or MAO-B
Inhibition Type Irreversible[5][8][9]Likely Irreversible
IC₅₀ (MAO-A) < 2 µM[5]To be determined
IC₅₀ (MAO-B) < 2 µM (slight preference)[5]To be determined
Clinical Use Major Depressive Disorder, Anxiety Disorders[5][10]Not clinically approved

Concluding Remarks and Future Directions

This compound represents a molecule with dual identity. It is a proven and valuable tool in synthetic medicinal chemistry, enabling the construction of novel therapeutics. Concurrently, its structural analogy to potent MAOIs like tranylcypromine strongly suggests a latent pharmacological activity that warrants further investigation.

Future research should focus on empirically testing the hypothesis of MAO inhibition through the experimental protocols outlined in this guide. Determining the IC₅₀ values for both MAO isoforms, confirming the reversibility of inhibition, and assessing its effects in cellular and preclinical models of depression and anxiety will be critical next steps. Such studies could potentially unlock a new therapeutic application for this readily available chemical entity, transforming it from a mere building block into a lead compound for novel drug development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?
  • Wikipedia. (n.d.). Tranylcypromine.
  • Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA.
  • Drugs.com. (2025, July 8). Parnate: Package Insert / Prescribing Information / MOA.
  • Benchchem. (n.d.). Tranylcypromine|MAO Inhibitor for Research.
  • Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube.
  • StatPearls - NCBI Bookshelf - NIH. (2025, January 19). Tranylcypromine.
  • Mayo Clinic. (2025, November 1). Tranylcypromine (oral route) - Side effects & dosage.
  • accessdata.fda.gov. (n.d.). PARNATE® (tranylcypromine) tablets, for oral use.
  • YouTube. (2025, June 12). Parnate (Tranylcypromine): The Last-Resort Antidepressant That Works.
  • Benchchem. (n.d.). This compound | 88887-87-0.
  • Sigma-Aldrich. (n.d.). This compound, AldrichCPR.
  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687.
  • AChemBlock. (n.d.). This compound 95% | CAS: 88887-87-0.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 88887-87-0.
  • Alfa Chemistry. (n.d.). CAS 88887-87-0 this compound - Pheromones.
  • PubChem - NIH. (n.d.). 1-Methylcyclopropanamine | C4H9N | CID 11651149.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • PubMed. (1985, December). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.
  • PubChem - NIH. (n.d.). N-Methylcyclopropanamine | C4H9N | CID 11029756.

Sources

An In-depth Technical Guide to 1-Methylcyclopropanamine Hydrochloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of structural motifs employed to optimize drug candidates, the cyclopropylamine moiety has emerged as a truly privileged scaffold.[1] Its unique combination of conformational rigidity, metabolic stability, and the ability to forge critical binding interactions has solidified its importance. This guide provides an in-depth exploration of a key exemplar of this class: 1-Methylcyclopropanamine hydrochloride. We will journey through its historical context, delve into the intricacies of its synthesis, dissect its physicochemical properties, and illuminate its applications, particularly in the realm of enzyme inhibition for therapeutic intervention. For the researcher, scientist, and drug development professional, a thorough understanding of this versatile building block is not merely academic; it is a gateway to innovation.

Section 1: Genesis and Evolution of a Key Synthetic Building Block

While a singular, seminal publication marking the definitive "discovery" of 1-methylcyclopropanamine is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for cyclopropylamines. The inherent ring strain and unique electronic properties of the cyclopropane ring, coupled with the reactivity of the amine group, presented a compelling synthetic challenge and a tantalizing opportunity for medicinal chemists.[2]

Early approaches to cyclopropylamines often relied on classical methods such as the Hofmann and Curtius rearrangements of cyclopropanecarboxamides and acyl azides, respectively. These methods, while foundational, often suffered from limitations in substrate scope and reaction conditions. A significant leap forward came with the advent of transition-metal-catalyzed cyclopropanation reactions, which offered more versatile and efficient routes.[3]

The development of specific methods for the synthesis of 1-substituted cyclopropylamines, such as the Kulinkovich reaction applied to nitriles and amides, and various metal-catalyzed C-H amination strategies, marked a new era of accessibility to this important class of compounds.[3][4] These innovations have paved the way for the widespread availability and application of this compound as a valuable building block in drug discovery programs.

Section 2: Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and considerations. The choice of a particular route often depends on the starting material availability, scalability, and desired purity of the final product.

Comparative Analysis of Key Synthetic Routes
Synthetic RouteStarting Material(s)Key Transformation(s)AdvantagesDisadvantages
Route A: From γ-Butyrolactone γ-Butyrolactone, Thionyl chlorideRing opening, Cyclization, Curtius rearrangementUtilizes readily available and inexpensive starting materials.Multi-step synthesis with potentially hazardous intermediates (acyl azides).
Route B: From Cyclopropyl Methyl Ketone Cyclopropyl methyl ketone, Methylmagnesium bromide, Chlorosulfonyl isocyanateGrignard reaction, Ritter-type reactionA more direct route to the carbon skeleton.Requires the use of highly reactive organometallic and isocyanate reagents.
Route C: From Cyclopropanecarbonitrile Cyclopropanecarbonitrile, Methyl lithium, Cerium trichlorideNucleophilic additionOffers a convergent approach.Involves pyrophoric and moisture-sensitive reagents.
Detailed Experimental Protocol: Synthesis via Curtius Rearrangement of 1-Methylcyclopropanecarboxylic Acid

This protocol is adapted from established procedures and offers a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid

A detailed procedure for the synthesis of the carboxylic acid precursor is described in the patent literature, often starting from α-methyl-γ-butyrolactone.

Step 2: Curtius Rearrangement to form tert-Butyl (1-methylcyclopropyl)carbamate

  • To a stirred solution of 1-methylcyclopropanecarboxylic acid in an anhydrous solvent such as acetone or toluene, add triethylamine at 0-5 °C.

  • Slowly add ethyl chloroformate to the reaction mixture, maintaining the temperature below 5 °C. Stir for 1-2 hours.

  • In a separate flask, dissolve sodium azide in water and add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. Stir for an additional 1-2 hours.

  • Carefully extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • The organic layer containing the acyl azide is then heated to induce the Curtius rearrangement, followed by the addition of tert-butanol to trap the isocyanate intermediate, yielding the Boc-protected amine.

Step 3: Deprotection to this compound

  • Dissolve the crude tert-butyl (1-methylcyclopropyl)carbamate in a suitable solvent such as diethyl ether or methanol.

  • Cool the solution to 0 °C and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., dioxane).

  • Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product as a white to off-white solid.

Causality in Experimental Choices: The use of the Boc protecting group in the Curtius rearrangement is crucial for isolating and purifying the amine product. The direct formation of the free amine can lead to side reactions and purification challenges. The final precipitation of the hydrochloride salt provides a stable, crystalline solid that is easy to handle and store.

Section 3: Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and a definitive spectroscopic profile are essential for the quality control and application of this compound in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 88887-87-0[5][6]
Molecular Formula C₄H₁₀ClN[7][8]
Molecular Weight 107.58 g/mol [7][8]
Appearance White to light yellow or off-white solid/powder
Melting Point 196-205 °C[6]
Solubility Soluble in water and methanol.
Spectroscopic Data

A full suite of spectroscopic data is required for unambiguous identification and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the methyl protons, the cyclopropyl methylene protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals would include the methyl carbon, the quaternary cyclopropyl carbon, and the methylene carbons of the cyclopropyl ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic peaks for this compound would include N-H stretching vibrations for the amine group and C-H stretching vibrations for the alkyl and cyclopropyl groups.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The exact mass can be used to determine the elemental composition.[7]

Section 4: The Role of the 1-Methylcyclopropylamine Moiety in Drug Discovery

The incorporation of the 1-methylcyclopropylamine group into drug candidates is a strategic decision driven by the desirable physicochemical and pharmacokinetic properties it can impart.[10]

Enhancing Metabolic Stability

One of the primary reasons for employing the cyclopropyl group is to enhance metabolic stability. The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] This can lead to a longer half-life and improved bioavailability of the drug molecule. However, it is important to note that cyclopropylamines themselves can sometimes undergo metabolism to form reactive intermediates, a factor that must be carefully considered during drug development.[11]

Conformational Rigidity and Potency

The rigid, three-dimensional structure of the cyclopropyl ring restricts the conformational freedom of the molecule.[10][12] This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its biological target, leading to an increase in binding affinity and potency. The methyl group on the cyclopropyl ring can also provide additional steric bulk and lipophilicity, which can be fine-tuned to optimize interactions with the target protein.

Application in Enzyme Inhibitors: A Case Study on PARG Inhibitors

A notable application of 1-methylcyclopropanamine is in the synthesis of inhibitors for Poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair. The nitrogen atom of the cyclopropylamine can participate in crucial hydrogen bonding interactions within the active site of the enzyme, while the 1-methylcyclopropyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and inhibitory activity of the compound.[13]

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as harmful if swallowed and causes skin and eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion: A Versatile Tool for the Modern Chemist

This compound has transitioned from a synthetic curiosity to a valuable and widely used building block in modern drug discovery and development. Its unique structural and electronic properties offer a powerful tool for medicinal chemists to address key challenges in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for leveraging its full potential in the creation of the next generation of therapeutics.

References

A comprehensive list of references is provided below for further reading and verification.

  • Faust, R. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(17), 9481-9534. Available from: [Link]

  • Li, Z., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9309-9314. Available from: [Link]

  • Lautens, M., & Kireev, D. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869-5873. Available from: [Link]

  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 2078-2083. Available from: [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(4), 230. Available from: [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Tandon, M., & Wuest, W. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9723-9753. Available from: [Link]

  • PubChem. (n.d.). 1-Methylcyclopropanamine. National Center for Biotechnology Information. Available from: [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Available from: [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Strained Ring

1-Methylcyclopropanamine hydrochloride is a valuable building block in the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the unique stereochemical and electronic properties conferred by the strained three-membered cyclopropane ring coupled with a primary amine.[3] This strained ring system, however, is a double-edged sword. While it provides a vector for molecular complexity and novel bioactivity, it also imparts a heightened reactivity that necessitates a nuanced and rigorous approach to its handling and safety.[3][4]

This guide, intended for laboratory researchers and drug development professionals, moves beyond a cursory review of a safety data sheet (SDS). It aims to provide a deeper, mechanistic understanding of the hazards associated with this compound. By elucidating the "why" behind the safety protocols, we empower scientists to not only follow procedures but to cultivate a proactive safety culture built on a solid foundation of chemical principles. Herein, we will dissect the inherent risks, from its irritant properties to its thermal and chemical reactivity, and provide actionable, field-tested protocols to ensure its safe and effective use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of this compound is the bedrock of its safe handling. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that demand respect.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [5][6]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [5][6]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [5][6]

The primary amine functionality and the hydrochloride salt form contribute to its irritant properties. Direct contact with the skin or eyes can lead to significant irritation, and inhalation of the dust can irritate the respiratory tract.[5] Ingestion is harmful and medical attention should be sought immediately.[5]

The Causality Behind the Hazards: A Deeper Look

The hazards are not merely superficial warnings; they are rooted in the compound's chemical nature. The primary amine is basic and can disrupt biological membranes, leading to irritation. As a hydrochloride salt, it can release hydrochloric acid upon dissolution in water, further contributing to its irritant effects.

The most significant, and often underestimated, risk arises from the strained cyclopropylamine moiety. This high-energy ring system can undergo ring-opening reactions, particularly under certain chemical or metabolic conditions.[5][7] While this reactivity is harnessed in synthesis, inadvertent ring-opening could lead to the formation of reactive intermediates. In a biological context, cytochrome P450-mediated oxidation of cyclopropylamines can lead to reactive ring-opened intermediates capable of forming covalent adducts with proteins, a mechanism linked to toxicity in some drugs.[8] This underscores the importance of minimizing exposure, as the long-term toxicological effects of such reactive metabolites are not fully understood.

Section 2: Prudent Practices for Handling and Storage

Given the identified hazards, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood.[9] This is non-negotiable. A fume hood provides critical protection against inhalation of the fine, irritant dust and contains any potential spills. All weighing and transfer operations should be conducted within the fume hood.

For reactions involving this reagent, a well-ventilated laboratory with readily accessible emergency eyewash stations and safety showers is mandatory.[7]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is crucial to prevent skin and eye contact.[10]

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[5][11]

  • Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned.[4]

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Storage: Maintaining Integrity and Preventing Inadvertent Reactions

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[5]

  • Atmosphere: This compound is moisture-sensitive.[5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

  • Incompatibilities: Store away from strong oxidizing agents.[5] The amine group can react exothermically with strong oxidizers. Additionally, avoid contact with strong bases, which can liberate the more volatile and potentially flammable free amine.

Section 3: In the Laboratory: Experimental Protocols and Risk Mitigation

A Step-by-Step Workflow for Safe Handling

The following protocol outlines a self-validating system for the safe handling of this compound from receipt to use in a reaction.

Protocol 1: Safe Handling and Dispensing

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Acclimatization: If stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[5]

  • Dispensing: Conduct all weighing and dispensing activities inside the fume hood. Use a spatula for transfers and avoid creating dust.

  • Inert Atmosphere: After dispensing, flush the headspace of the original container with an inert gas before sealing.

  • Cleaning: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in the fume hood. Wipe down the work surface.

  • Waste Disposal: Dispose of any contaminated materials in a designated hazardous waste container.

Mandatory Visualization: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE acclimate Acclimate Container prep_ppe->acclimate prep_hood Verify Fume Hood prep_hood->acclimate weigh Weigh & Dispense acclimate->weigh inert Flush with Inert Gas weigh->inert clean Decontaminate Surfaces weigh->clean inert->clean waste Dispose of Waste clean->waste

Sources

The Strategic Utility of 1-Methylcyclopropanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within the vast arsenal of chemical building blocks, 1-Methylcyclopropanamine hydrochloride has emerged as a strategic asset, offering a unique combination of structural and physicochemical properties that address key challenges in drug design. This technical guide provides an in-depth exploration of the commercial availability, synthesis, and multifaceted applications of this compound, underscoring its significance as a valuable intermediate in the synthesis of next-generation therapeutics.

The incorporation of the 1-methylcyclopropylamine moiety into drug candidates can profoundly influence their pharmacological profiles. The strained three-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation by cytochrome P450 enzymes, a characteristic that can enhance a drug's half-life and bioavailability.[2] This unique combination of properties has rendered this compound a sought-after building block in the development of innovative treatments for a range of diseases, including cancer and viral infections.[2]

Physicochemical Properties and Commercial Availability

This compound (CAS Number: 88887-87-0) is a white to light yellow crystalline powder.[3][4] It is characterized by the following key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C4H10ClN[1][5][6]
Molecular Weight 107.58 g/mol [5][6]
Appearance White to light yellow powder/crystal[3][4]
Melting Point 197.0 to 201.0 °C[3][4]
Purity Typically >95% to >98%[3][7]
SMILES String Cl.NC1(CC1)C[1]
InChI Key GHILZUOTUJGCDH-UHFFFAOYSA-N[1]

This compound is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. Notable vendors include Sigma-Aldrich, Tokyo Chemical Industry (TCI), Alfa Chemistry, AChemBlock, and SynQuest Laboratories, among others.[1][2][3][4][7] It is typically offered in quantities ranging from grams to kilograms, with purity levels suitable for research and development purposes.

Synthesis of this compound

While multiple synthetic routes to cyclopropylamines exist, a common and effective method for the preparation of this compound involves a multi-step process commencing from readily available starting materials. A representative synthetic workflow is outlined below:

Synthesis of this compound Methacrylonitrile Methacrylonitrile 1-Methyl-1-cyanocyclopropane 1-Methyl-1-cyanocyclopropane Methacrylonitrile->1-Methyl-1-cyanocyclopropane Cyclopropanation (e.g., CH2I2, Zn-Cu couple) 1-Methylcyclopropanecarboxylic acid 1-Methylcyclopropanecarboxylic acid 1-Methyl-1-cyanocyclopropane->1-Methylcyclopropanecarboxylic acid Hydrolysis (e.g., NaOH, H2O, heat) 1-Methylcyclopropyl isocyanate 1-Methylcyclopropyl isocyanate 1-Methylcyclopropanecarboxylic acid->1-Methylcyclopropyl isocyanate Curtius Rearrangement (e.g., DPPA, t-BuOH, heat) tert-butyl (1-methylcyclopropyl)carbamate tert-butyl (1-methylcyclopropyl)carbamate 1-Methylcyclopropyl isocyanate->tert-butyl (1-methylcyclopropyl)carbamate Trapping with tert-butanol 1-Methylcyclopropanamine 1-Methylcyclopropanamine tert-butyl (1-methylcyclopropyl)carbamate->1-Methylcyclopropanamine Deprotection (e.g., HCl in Dioxane) This compound This compound 1-Methylcyclopropanamine->this compound Salt Formation (HCl)

Caption: A representative synthetic pathway to this compound.

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Cyclopropanation of Methacrylonitrile

  • To a stirred suspension of a zinc-copper couple in a suitable solvent (e.g., diethyl ether), add a solution of diiodomethane.

  • Slowly add methacrylonitrile to the reaction mixture, maintaining the temperature at a controlled level.

  • After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1-cyanocyclopropane.

Step 2: Hydrolysis to 1-Methylcyclopropanecarboxylic Acid

  • Reflux the 1-methyl-1-cyanocyclopropane obtained in the previous step with an aqueous solution of sodium hydroxide.

  • Monitor the reaction until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-methylcyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement and Carbamate Formation

  • To a solution of 1-methylcyclopropanecarboxylic acid in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and triethylamine.

  • Heat the reaction mixture to initiate the Curtius rearrangement, forming the corresponding isocyanate.

  • Add tert-butanol to the reaction mixture to trap the isocyanate as the tert-butyl carbamate.

  • Purify the product by column chromatography to obtain tert-butyl (1-methylcyclopropyl)carbamate.

Step 4: Deprotection and Salt Formation

  • Dissolve the tert-butyl (1-methylcyclopropyl)carbamate in a suitable solvent (e.g., dioxane or diethyl ether).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture at room temperature until the deprotection is complete, resulting in the precipitation of this compound.

  • Filter the solid, wash with the solvent, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural attributes of the 1-methylcyclopropylamine moiety make it a valuable component in the design of various therapeutic agents. Its incorporation can lead to improvements in potency, selectivity, and pharmacokinetic properties.

Enhancing Metabolic Stability and Pharmacokinetic Profile

The cyclopropyl group is known to be less susceptible to oxidative metabolism compared to more flexible alkyl chains.[2] This is attributed to the increased strength of the C-H bonds in the strained ring system. By strategically placing this moiety within a drug molecule, medicinal chemists can block potential sites of metabolism, thereby increasing the compound's half-life and oral bioavailability.

Conformational Constraint and Target Binding

The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule.[1] This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding to its biological target, leading to enhanced binding affinity and potency.

Use in Enzyme Inhibitors

This compound has been utilized as a key building block in the synthesis of potent enzyme inhibitors. For instance, it has been incorporated into inhibitors of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair and a target for cancer therapy.[2] The nitrogen atom of the cyclopropylamine can participate in crucial hydrogen bonding interactions within the enzyme's active site, contributing to the inhibitor's potency.

PARG_Inhibitor_Interaction cluster_0 PARG Active Site Amino_Acid_Residue_1 Acceptor Residue Amino_Acid_Residue_2 Hydrophobic Pocket Inhibitor_Core Inhibitor Scaffold Methylcyclopropylamine_Moiety 1-Methylcyclopropylamine Moiety Inhibitor_Core->Methylcyclopropylamine_Moiety Methylcyclopropylamine_Moiety->Amino_Acid_Residue_1 H-Bond Methylcyclopropylamine_Moiety->Amino_Acid_Residue_2 Hydrophobic Interaction

Caption: Hypothetical binding mode of a PARG inhibitor containing the 1-methylcyclopropylamine moiety.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is paramount for its application in research and drug development. A combination of analytical techniques is typically employed for quality control.

Analytical Techniques
TechniquePurposeExpected Results
¹H NMR Spectroscopy Structural confirmation and identification of impurities.A spectrum consistent with the structure of this compound, with characteristic shifts for the methyl and cyclopropyl protons.[5][8]
Quantitative NMR (qNMR) Accurate determination of purity.Provides a precise assay value for the compound. A certificate of analysis for a batch showed an assay of 103.70%.[5]
Karl Fischer (KF) Titration Determination of water content.Important for a hygroscopic compound. A certificate of analysis for a batch showed a water content of 0.34%.[5]
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of impurities.A single major peak corresponding to the product with minimal impurity peaks.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the free base (m/z = 72.12).
Representative ¹H NMR Data

While specific spectral data can vary slightly based on the solvent and instrument, a representative ¹H NMR spectrum would show signals corresponding to the methyl protons and the diastereotopic cyclopropyl protons.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed.[9]

  • Causes skin irritation.[9]

  • Causes serious eye irritation.[9]

  • May cause respiratory irritation.[3]

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.[3]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • It is recommended to store at room temperature, though some suppliers suggest refrigerated storage (2-8 °C).[3]

  • The compound is moisture-sensitive and should be stored under an inert atmosphere.[3]

Disposal:

  • Dispose of this material and its container at a hazardous or special waste collection point.[10]

  • Disposal should be in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemists and drug development professionals. Its unique structural features, including a conformationally constrained and metabolically robust cyclopropylamine moiety, offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, physicochemical properties, and handling requirements is essential for its effective and safe utilization in the laboratory. As the demand for innovative drug candidates continues to grow, the strategic application of this compound is poised to play an increasingly important role in the future of drug discovery.

References

  • PubChem. (1-Methylcyclopropyl)amine hydrochloride. [Link]

Sources

role of 1-Methylcyclopropanamine hydrochloride in pest management

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 1-Methylcyclopropanamine Hydrochloride in Pest Management and Synthetic Chemistry

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a unique chemical entity with emerging significance. While not a frontline pesticide itself, its structural motifs are integral to the development of novel active ingredients in agrochemistry and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, applications as a synthetic building block, and its potential, albeit indirect, role in pest management.

Introduction to this compound

This compound is a chemical compound featuring a strained cyclopropyl ring attached to a methylated amine.[1] This structure imparts significant conformational rigidity and potential for enhanced metabolic stability when incorporated into larger molecules.[1] The cyclopropyl group is an attractive substituent in drug and pesticide design because it introduces a high fraction of sp3 character, which can lead to more selective binding to biological targets.[1]

While direct application of this compound as a standalone pest control agent is not documented in mainstream agricultural practices, its value lies in its function as a versatile building block for more complex, biologically active compounds.[1][2] One chemical supplier notes its utility in integrated pest management (IPM) research, suggesting a role in the synthesis of pheromones or other behavior-modifying chemicals.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 88887-87-0[4][5][6][7][8][9]
Molecular Formula C₄H₁₀ClN[4][5][6][7][8]
Molecular Weight 107.58 g/mol [3][7][8]
Appearance White to light yellow powder or crystals[10]
Purity Typically >95-98%[5][6][10]
IUPAC Name 1-methylcyclopropan-1-amine;hydrochloride[3][5][7]
Synonyms (1-Methylcyclopropyl)amine hydrochloride, 1-amino-1-methylcyclopropane hydrochloride[3][4][6][10]

Synthesis of this compound and Related Amines

The synthesis of cyclopropylamines is a critical step in their application. While specific, scalable syntheses for this compound are proprietary or found within patent literature, general methods for related structures often involve multi-step processes starting from commercially available materials. A patented method for a similar compound, (1-cyclopropyl-1-methyl) ethylamine hydrochloride, starts from cyclopropanecarbonitrile.[11] Another scalable synthesis for (1-cyclopropyl)cyclopropylamine hydrochloride involves a Curtius degradation of the corresponding carboxylic acid.[2]

Experimental Protocol: Generalized Synthesis of a Cyclopropylamine Hydrochloride via Curtius Degradation

This protocol is adapted from the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride and serves as a representative workflow.[2]

  • Carboxylic Acid Preparation: Start with the corresponding carboxylic acid (e.g., 1-methylcyclopropane-1-carboxylic acid).

  • Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • Azide Formation: React the acid chloride with sodium azide (NaN₃) in a suitable solvent like acetone or a biphasic system to form the acyl azide. Caution: Acyl azides can be explosive and must be handled with extreme care.

  • Curtius Rearrangement: Gently heat the acyl azide in an inert solvent (e.g., toluene). The azide will rearrange to an isocyanate, releasing nitrogen gas.

  • Carbamate Formation: Trap the isocyanate intermediate by adding an alcohol, such as tert-butanol, to form a stable Boc-protected amine.

  • Deprotection: Deprotect the amine by adding a solution of hydrochloric acid in a solvent like diethyl ether or dioxane. The hydrochloride salt of the target amine will precipitate out of the solution.

  • Isolation: The precipitate is filtered, washed with the solvent (e.g., diethyl ether), and dried under vacuum to yield the final this compound product.

G cluster_synthesis Generalized Synthesis Workflow A 1-Methylcyclopropane- 1-carboxylic Acid B Acyl Azide Intermediate A->B 1. SOCl₂ 2. NaN₃ C Isocyanate Intermediate B->C Heat (Toluene) (Curtius Rearrangement) D Boc-Protected Amine C->D t-BuOH E 1-Methylcyclopropanamine HCl D->E HCl in Ether (Deprotection)

Caption: Generalized workflow for cyclopropylamine synthesis.

Role as a Synthetic Building Block in Agrochemicals

The primary role of this compound in pest management is as a precursor for complex active ingredients. The cyclopropane moiety is a key feature in a class of synthetic insecticides known as pyrethroids, although this specific amine is not a direct precursor for most common pyrethroids.[12] However, various patents describe novel cyclopropanecarboxamides and other derivatives with potent insecticidal and acaricidal properties.[2][13] These molecules often target the nervous systems of insects.

The amine group of 1-methylcyclopropanamine provides a reactive handle for chemists to build larger molecules. For example, it can be readily acylated by a carboxylic acid or acid chloride to form an amide bond, linking the cyclopropylamine core to another pharmacologically active fragment.

G cluster_synthesis Use as a Synthetic Intermediate A 1-Methylcyclopropanamine Hydrochloride C Novel Cyclopropanecarboxamide (Potential Insecticide) A->C Amide Coupling B Active Moiety (e.g., substituted benzoyl chloride) B->C

Sources

Methodological & Application

The Strategic Integration of 1-Methylcyclopropanamine Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Strained Ring in Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the pursuit of molecular novelty with enhanced physicochemical and pharmacological properties is paramount. 1-Methylcyclopropanamine hydrochloride has emerged as a valuable and versatile building block, offering a unique structural motif that imparts significant advantages to target molecules.[1] Its structure, featuring a strained cyclopropyl ring appended to a primary amine, provides a powerful tool for medicinal chemists to introduce conformational rigidity and metabolic stability.[1] The cyclopropyl group is a well-regarded substituent in drug design as it introduces a degree of three-dimensionality into otherwise flexible aliphatic systems, which can lead to more selective binding to biological targets.[1] Furthermore, the inherent ring strain of the cyclopropane moiety results in shorter and stronger carbon-hydrogen bonds, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] This characteristic is highly desirable in drug development, as it can lead to an improved pharmacokinetic profile, including a longer half-life of a potential therapeutic agent.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations.

Core Properties and Safety Considerations

Before its application in synthesis, a thorough understanding of the properties and handling requirements of this compound is essential.

PropertyValueSource
CAS Number 88887-87-0[2][3][4]
Molecular Formula C₄H₁₀ClN[3]
Molecular Weight 107.58 g/mol [2]
Appearance White to light yellow powder or crystals[4]
Purity Typically >95%[3]
Solubility Soluble in water and polar organic solvents

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Key Synthetic Applications and Protocols

The primary amine functionality of this compound makes it a versatile nucleophile for a range of chemical transformations. Two of the most common and impactful applications are amide bond formation and reductive amination.

Amide Bond Formation: Crafting Bioactive Scaffolds

The formation of an amide bond is a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing this functional group. This compound is an excellent substrate for amide coupling reactions, allowing for the incorporation of the unique 1-methylcyclopropyl moiety into a wide array of molecular architectures, including potent enzyme inhibitors.

G cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling Amine_HCl 1-Methylcyclopropanamine Hydrochloride Free_Amine Free_Amine Amine_HCl->Free_Amine Deprotonation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Base Base (e.g., DIPEA) Base->Free_Amine Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Amide_Product N-(1-Methylcyclopropyl)amide Activated_Ester->Amide_Product Free_Amine->Amide_Product Nucleophilic Attack

Caption: General workflow for amide coupling using this compound.

This protocol is a representative example of an amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-methylcyclopropyl)amide.

Rationale for Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of the amine, liberating the free nucleophilic amine, and to scavenge the acid produced during the coupling reaction.[6]

  • HATU: This uronium-based coupling reagent is highly efficient and minimizes side reactions, such as racemization in the case of chiral carboxylic acids.[5]

  • DMF: A polar aprotic solvent is used to dissolve the reagents and facilitate the reaction.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, coupling agent byproducts, and the solvent.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[7][8] This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9] This methodology allows for the facile introduction of the 1-methylcyclopropylamine moiety onto a variety of carbonyl-containing molecules.

G cluster_start Starting Materials cluster_imine Imine Formation cluster_reduction Reduction Amine_HCl 1-Methylcyclopropanamine Hydrochloride Imine Imine/Iminium Intermediate Amine_HCl->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Condensation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Amine_Product N-Alkyl/N-Aryl- 1-methylcyclopropanamine Reducing_Agent->Amine_Product Imine->Amine_Product Reduction

Caption: General workflow for the reductive amination of 1-Methylcyclopropanamine.

This protocol details a typical reductive amination procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.[9]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a stirred suspension of this compound (1.2 eq) and the aldehyde or ketone (1.0 eq) in DCM or DCE (0.1 M) in a round-bottom flask, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the desired N-substituted-1-methylcyclopropanamine.

Rationale for Experimental Choices:

  • Sodium Triacetoxyborohydride: This reducing agent is mild enough not to reduce the starting aldehyde or ketone, but it is sufficiently reactive to reduce the in situ formed iminium ion.[9] This selectivity is crucial for the success of the one-pot reaction.

  • Acetic Acid: A catalytic amount of acid can accelerate the formation of the imine intermediate.[10]

  • DCM/DCE: These non-polar aprotic solvents are commonly used for reductive amination reactions.

  • Aqueous Bicarbonate Quench: This step neutralizes the acidic catalyst and quenches any unreacted reducing agent.

Application in Drug Discovery: The Case of PARG Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors.[1] PARG is an enzyme involved in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. The unique structural features of the 1-methylcyclopropylamine moiety can contribute to the potency and selectivity of these inhibitors. While specific proprietary syntheses are often found in patents, the general synthetic strategies would involve the amide coupling or reductive amination protocols described above to incorporate the 1-methylcyclopropylamine fragment into the inhibitor scaffold.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique structural and physicochemical properties make it an attractive component for the design and synthesis of novel bioactive molecules, particularly in the realm of drug discovery. The robust and reliable protocols for its incorporation via amide coupling and reductive amination provide chemists with a straightforward means to access a diverse range of compounds with potentially enhanced pharmacological profiles. As the demand for innovative therapeutics continues to grow, the strategic use of such specialized building blocks will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.

References

Application Notes and Protocols: 1-Methylcyclopropanamine Hydrochloride in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Methylcyclopropanamine hydrochloride has emerged as a valuable building block in contemporary medicinal chemistry. Its unique structural motif, featuring a strained cyclopropyl ring appended to a methylated amine, offers a compelling combination of conformational rigidity and metabolic stability.[1] This guide provides an in-depth exploration of the synthetic utility of this compound for the construction of novel and diverse heterocyclic scaffolds. We will delve into the mechanistic rationale behind its application in powerful synthetic methodologies, including multicomponent reactions and strategies for creating spiro- and fused-ring systems. Detailed, field-proven protocols are provided to empower researchers in their quest for next-generation therapeutic agents.

The Strategic Advantage of the 1-Methylcyclopropylamine Moiety in Drug Design

The incorporation of the 1-methylcyclopropylamine scaffold into drug candidates can offer significant pharmacological advantages. The cyclopropyl group, with its inherent ring strain, imparts a degree of conformational constraint to otherwise flexible aliphatic chains. This rigidity can lead to more selective binding to biological targets, a crucial factor in minimizing off-target effects and enhancing therapeutic efficacy.

Furthermore, the cyclopropane ring's unique electronic structure, characterized by shorter and stronger carbon-hydrogen bonds, can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer in vivo half-life. The primary amine functionality of this compound serves as a versatile synthetic handle for its incorporation into a wide array of molecular architectures.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The nucleophilic nature of 1-methylcyclopropanamine makes it an ideal component for several MCRs, facilitating the creation of diverse libraries of novel heterocycles.

The Ugi Four-Component Reaction (U-4CR) for the Synthesis of α-Acylamino Amides and Subsequent Cyclization

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide scaffold.[2][3][4] By employing 1-methylcyclopropanamine as the amine component, a diverse range of peptidomimetic structures bearing the unique cyclopropyl motif can be accessed. These linear Ugi products can then serve as precursors for a variety of nitrogen-containing heterocycles through post-condensation cyclization strategies.

Protocol 1: General Procedure for the Ugi Four-Component Reaction featuring 1-Methylcyclopropanamine

Objective: To synthesize a library of α-acylamino amides incorporating the 1-methylcyclopropylamine moiety.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • A variety of aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • A variety of carboxylic acids (e.g., acetic acid, benzoic acid)

  • A variety of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Amine Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. To this solution, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to generate the free amine in situ.

  • Reaction Assembly: To the methanolic solution of the free amine, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Expected Outcome: The Ugi reaction is known for its high efficiency and functional group tolerance, typically providing the desired products in good to excellent yields. The resulting α-acylamino amides can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualization of the Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine 1-Methylcyclopropanamine (from Hydrochloride) Reaction Ugi 4-Component Reaction in MeOH Amine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Acid Carboxylic Acid Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product α-Acylamino Amide Purification->Product

Caption: Workflow for the Ugi four-component reaction.

The Passerini Three-Component Reaction for the Synthesis of α-Acyloxy Amides

While the Passerini reaction traditionally involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide, modifications of this reaction can be envisioned where a primary amine like 1-methylcyclopropanamine could be derivatized to an isocyanide and subsequently used.[5][6][7] This would open a pathway to α-hydroxy carboxamides bearing the 1-methylcyclopropyl group, which are valuable precursors for various heterocycles.

Synthesis of Spiro-Heterocycles: Adding a New Dimension to Molecular Architecture

Spiro-heterocycles, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. This compound is an excellent starting material for the synthesis of spiro-compounds where the cyclopropane ring is spiro-fused to a newly formed heterocyclic ring.

Proposed Synthesis of Spiro-Pyrimidines

A plausible route to novel spiro-pyrimidines involves a modified Biginelli-type reaction.[8][9] The classical Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. By substituting urea with a derivative of 1-methylcyclopropanamine, such as a guanidine or thiourea, it is conceivable to construct spiro-dihydropyrimidines.

Protocol 2: Proposed Synthesis of Spiro-Dihydropyrimidines

Objective: To synthesize novel spiro-dihydropyrimidines using a derivative of 1-methylcyclopropanamine.

Materials:

  • 1-(1-Methylcyclopropyl)guanidine or 1-(1-methylcyclopropyl)thiourea (to be synthesized from 1-methylcyclopropanamine)

  • A variety of aromatic aldehydes (e.g., 4-chlorobenzaldehyde)

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like Yb(OTf)₃)

  • Solvent (e.g., ethanol or acetonitrile)

  • Standard laboratory glassware for reflux and magnetic stirring

  • Rotary evaporator

  • Recrystallization solvents

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1-(1-methylcyclopropyl)guanidine/thiourea (1.0 eq), the aromatic aldehyde (1.0 eq), and the β-dicarbonyl compound (1.0 eq) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 10 mol%).

  • Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure spiro-dihydropyrimidine.

Expected Outcome: This multicomponent reaction is expected to provide the desired spiro-heterocycle in moderate to good yields. The rigid spiro-junction will be a key feature of the product's structure.

Visualization of the Proposed Spiro-Pyrimidine Synthesis

Spiro_Pyrimidine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Amine_Derivative 1-(1-Methylcyclopropyl) guanidine/thiourea Reaction Acid-Catalyzed Cyclocondensation Amine_Derivative->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Spiro-Dihydropyrimidine Purification->Product

Caption: Proposed synthesis of spiro-pyrimidines.

Synthesis of Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a major focus in medicinal chemistry, as these scaffolds often mimic the core structures of natural products and exhibit potent biological activities. This compound can be a key starting material for the synthesis of cyclopropane-fused heterocycles.

Proposed Synthesis of Cyclopropane-Fused Quinolines

A potential strategy for the synthesis of cyclopropane-fused quinolines involves a tandem reaction sequence initiated by the reaction of 1-methylcyclopropanamine with a suitably functionalized precursor. For instance, a reaction with an ortho-alkynyl-substituted benzaldehyde could lead to an intermediate that undergoes intramolecular cyclization to form the fused ring system.

Summary of Synthetic Applications

Reaction TypeKey Reactants (with 1-Methylcyclopropanamine derivative)Product ClassKey Features
Ugi Four-Component Reaction1-Methylcyclopropanamine, aldehyde, carboxylic acid, isocyanideα-Acylamino AmidesHigh diversity, peptidomimetic scaffolds
Modified Biginelli Reaction1-(1-Methylcyclopropyl)guanidine/thiourea, aldehyde, β-dicarbonylSpiro-DihydropyrimidinesRigid spirocyclic core, potential for diverse substitution
Tandem Cyclization1-Methylcyclopropanamine, ortho-functionalized arenesFused HeterocyclesAccess to complex polycyclic systems

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of novel heterocycles. Its unique structural and electronic properties can be strategically leveraged in a variety of synthetic transformations, including powerful multicomponent reactions and methodologies for constructing spiro- and fused-ring systems. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers dedicated to the discovery and development of innovative therapeutic agents. The continued exploration of this and similar strained-ring amines will undoubtedly lead to the creation of new molecular entities with significant biological potential.

References

  • Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(4), 115-122.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles; a Four-Component Condensation. Angewandte Chemie, 71(11), 386-386.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Matlock, J. V., & Aggarwal, V. K. (2013). Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt.
  • Namboothiri, I. N. N. (2020). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Organic & Biomolecular Chemistry, 18(43), 8763-8782.
  • Zhu, S., & Ma, S. (2014). Synthesis of methylene cyclopropane-fused chromenes and dihydroquinolines by sequential [4 + 2]- and [1 + 2]-annulation. Organic & Biomolecular Chemistry, 12(3), 456-464.
  • Mondal, S., & Gevorgyan, V. (2018). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Journal of the American Chemical Society, 140(40), 12694-12698.
  • Heravi, M. M., & Zadsirjan, V. (2020). Synthesis of various N-heterocycles using the four-component Ugi reaction. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 1-105). Academic Press.
  • Wikipedia. (2023, December 12). Passerini reaction. Retrieved from [Link]

  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Chemical Society Reviews, 41(10), 3969-4009.
  • Wikipedia. (2023, November 28). Biginelli reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Ghavale, Y. D., & Mane, D. V. (2020). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Results in Chemistry, 2, 100057.
  • Wikipedia. (2023, October 24). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2024). Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. Scientific Reports, 14(1), 1548.
  • Journal of Synthetic Chemistry. (2022, August 6). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • PubMed. (2025, May 5). Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Functionalization of 1-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the N-functionalization of 1-methylcyclopropanamine hydrochloride, a critical building block in modern medicinal chemistry. Recognizing the unique challenges presented by this strained-ring amine, particularly when supplied as a hydrochloride salt, this document offers structured methodologies for common and vital transformations including N-acylation, N-sulfonylation, reductive amination, and urea formation. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step procedures but also the underlying chemical principles, rationale for reagent selection, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Strategic Value of the 1-Methylcyclopropylamine Moiety

The cyclopropyl group has become a privileged motif in drug discovery. Its incorporation into molecular scaffolds often imparts a range of desirable properties, including enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[1][2] The strained three-membered ring introduces conformational rigidity, which can lead to more selective binding to biological targets.[2] Specifically, the 1-methylcyclopropylamine scaffold is a key component in a multitude of investigational and approved therapeutic agents, from antibiotics to oncology drugs.[3][4]

However, the synthesis of derivatives from 1-methylcyclopropanamine is not without its challenges. The amine is often supplied as a hydrochloride salt for improved stability and handling.[5] This necessitates a critical pre-activation step to liberate the nucleophilic free amine before it can participate in subsequent coupling reactions. This guide provides a systematic approach to navigating this initial step and executing a variety of subsequent N-functionalization reactions with high efficiency.

Part 1: The Prerequisite - Liberating the Free Amine

The starting material, this compound, is an ammonium salt. The lone pair of electrons on the nitrogen atom is bonded to a proton, rendering it non-nucleophilic. Therefore, before any N-functionalization reaction can occur, the free amine must be generated in situ. This is accomplished by adding a suitable base to neutralize the hydrogen chloride.

Causality Behind Base Selection:

The choice of base is critical and depends on the subsequent reaction conditions and the electrophile being used.

  • Tertiary Amines (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are the most common choices for reactions with acid-generating electrophiles like acyl chlorides and sulfonyl chlorides. They are non-nucleophilic, preventing them from competing with the primary amine substrate. Typically, at least two equivalents of the tertiary amine are required: one to neutralize the hydrochloride salt and a second to scavenge the acid (e.g., HCl) generated during the acylation or sulfonylation reaction.[6][7]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used when the free amine is to be extracted or used in a subsequent reaction where a tertiary amine might interfere. However, their limited solubility in many organic solvents can be a drawback, often requiring biphasic systems or polar aprotic solvents like DMF.

  • Hydroxides (e.g., NaOH, KOH): Strong aqueous bases are typically used if the goal is to isolate the free amine by extraction prior to the main reaction. This involves an aqueous work-up, which may not be suitable for all subsequent steps.

The general workflow for liberating and using the free amine is depicted below.

Free_Amine_Liberation Start 1-Methylcyclopropanamine Hydrochloride Solvent Dissolve in Anhydrous Solvent (e.g., DCM, THF, DMF) Start->Solvent Base Add Base (e.g., TEA, DIPEA) ≥ 2 equivalents Solvent->Base FreeAmine In situ formation of Free 1-Methylcyclopropanamine Base->FreeAmine Electrophile Add Electrophile (Acyl Chloride, Sulfonyl Chloride, etc.) FreeAmine->Electrophile Nucleophilic Attack Product N-Functionalized Product Electrophile->Product Sulfonylation_Mechanism cluster_0 N-Sulfonylation cluster_1 Base Neutralization Amine R-NH₂ SulfonylChloride R'-SO₂Cl Amine->SulfonylChloride Nucleophilic Attack Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate Product R-NH-SO₂R' Intermediate->Product Elimination of Cl⁻ HCl + HCl Product->HCl Base Et₃N HCl_gen HCl Base->HCl_gen Salt Et₃N·HCl HCl_gen->Salt

Sources

The Efficacy of 1-Methylcyclopropene (1-MCP) in Plant Growth Regulation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Methylcyclopropene (1-MCP), a potent inhibitor of ethylene action, in the development of plant growth regulators. This guide delves into the molecular mechanisms of 1-MCP, provides detailed protocols for its application, and explores its downstream effects on plant physiology, gene expression, and metabolism.

Introduction: The Role of Ethylene and the Advent of 1-MCP

Ethylene, a gaseous plant hormone, plays a pivotal role in a myriad of developmental processes, including fruit ripening, senescence, abscission (leaf and fruit drop), and responses to biotic and abiotic stress.[1] For decades, managing the effects of ethylene has been a cornerstone of post-harvest physiology and agriculture. The discovery of 1-Methylcyclopropene (1-MCP) revolutionized this field by providing a highly specific and effective tool to block ethylene perception by the plant.[2]

1-MCP is a synthetic cyclopropene derivative that is structurally similar to ethylene.[1] Its primary mechanism of action is to competitively and irreversibly bind to ethylene receptors, thereby preventing ethylene from initiating its signaling cascade.[1][3] This blockage of ethylene perception leads to a delay in ripening and senescence, extending the shelf-life and maintaining the quality of a wide range of fruits, vegetables, and ornamental flowers.[4][5][6]

It is important to note that while the topic of this guide is framed around "1-Methylcyclopropanamine hydrochloride," the active agent in plant growth regulation is unequivocally 1-Methylcyclopropene (1-MCP) . This compound is a related amine salt, and while such compounds can be precursors in chemical syntheses, the direct application and biological activity in plants are attributed to the gaseous 1-MCP.[7]

Mechanism of Action: A Molecular Perspective

The ethylene signaling pathway is a negative regulatory pathway. In the absence of ethylene, ethylene receptors, such as ETR1 and ERS1, are active and promote the activity of a protein kinase called Constitutive Triple Response 1 (CTR1). CTR1, in turn, represses the downstream ethylene response pathway. When ethylene binds to its receptors, the receptors become inactive, which leads to the inactivation of CTR1. This relieves the repression of the downstream pathway, allowing for the transcription of ethylene-responsive genes and the subsequent physiological responses.

1-MCP disrupts this pathway at the very first step. Due to its high affinity for the copper-containing ethylene binding site of the receptors, 1-MCP effectively "locks" the receptors in their active state, even in the presence of ethylene.[3] This maintains the activity of CTR1 and continuously suppresses the ethylene response pathway.

Ethylene_Signaling_Pathway cluster_0 Without 1-MCP cluster_1 With 1-MCP Ethylene Ethylene Receptor_on Ethylene Receptor (Active) CTR1_on CTR1 (Active) Receptor_on->CTR1_on Activates EIN2_off EIN2 (Inactive) CTR1_on->EIN2_off Represses Transcription_Factors_off Transcription Factors (EIN3, EILs) Degraded EIN2_off->Transcription_Factors_off Ethylene_Response_off Ethylene Response (Ripening, Senescence) OFF Transcription_Factors_off->Ethylene_Response_off MCP 1-MCP Receptor_blocked Ethylene Receptor (Blocked & Active) MCP->Receptor_blocked Binds Irreversibly CTR1_on_2 CTR1 (Active) Receptor_blocked->CTR1_on_2 Maintains Activation EIN2_off_2 EIN2 (Inactive) CTR1_on_2->EIN2_off_2 Represses Transcription_Factors_off_2 Transcription Factors (EIN3, EILs) Degraded EIN2_off_2->Transcription_Factors_off_2 Ethylene_Response_off_2 Ethylene Response (Ripening, Senescence) OFF Transcription_Factors_off_2->Ethylene_Response_off_2

Caption: Ethylene signaling pathway with and without 1-MCP.

Application Protocols for Research

For laboratory and research purposes, 1-MCP is typically generated from a powdered formulation where the active ingredient is complexed with a carrier molecule, such as alpha-cyclodextrin. When dissolved in water or a slightly alkaline solution, the 1-MCP gas is released.

Materials
  • Commercial 1-MCP powder formulation (e.g., SmartFresh™ or similar research-grade products containing a known percentage of 1-MCP).

  • Airtight treatment chamber (e.g., desiccator, sealed glass jar, or a custom-built chamber). The volume of the chamber must be known.

  • Gas-tight syringe.

  • Septum for the chamber to allow for gas injection.

  • Magnetic stirrer and stir bar (optional, for solution preparation).

  • Beakers and graduated cylinders.

  • Deionized water.

Protocol for Gaseous 1-MCP Application

This protocol is adapted from established laboratory methods for treating fruits and vegetables with 1-MCP.[3]

  • Calculate the required amount of 1-MCP formulation:

    • Determine the desired final concentration of 1-MCP in the treatment chamber (typically in parts per billion, ppb, or parts per million, ppm).

    • Use the following formula to calculate the mass of the 1-MCP formulation needed:

      Mass (g) = (Desired Concentration (ppm) * Chamber Volume (L) * Molecular Weight of 1-MCP (54.09 g/mol )) / (24.45 L/mol * % Active Ingredient in formulation)

      (Note: 24.45 L/mol is the molar volume of a gas at standard temperature and pressure. Adjust if your experimental conditions differ significantly.)

  • Prepare the 1-MCP gas-releasing solution:

    • In a well-ventilated area or fume hood, weigh the calculated amount of 1-MCP powder.

    • Place the powder in a small container (e.g., a beaker or vial).

    • Add a specific volume of deionized water to the powder to initiate the release of 1-MCP gas. Follow the manufacturer's instructions for the powder-to-water ratio.

  • Treat the plant material:

    • Place the plant material (fruits, vegetables, or flowers) inside the airtight chamber.

    • Seal the chamber.

    • Inject the headspace gas from the container where 1-MCP was generated into the treatment chamber through the septum using a gas-tight syringe.

    • Alternatively, for larger chambers, the container with the dissolving powder can be placed inside the chamber before sealing.

    • Ensure a small fan is present in the chamber for even gas distribution, especially for larger volumes.

  • Incubation:

    • Maintain the chamber at the desired temperature for the specified treatment duration. Treatment times can range from a few hours to 24 hours, depending on the plant material and desired effect.[4]

  • Venting:

    • After the treatment period, open the chamber in a well-ventilated area to allow the 1-MCP gas to dissipate before handling the plant material.

Experimental_Workflow start Start calculate Calculate 1-MCP Formulation Mass start->calculate prepare Prepare 1-MCP Gas-Releasing Solution calculate->prepare treat Inject 1-MCP Gas into Chamber prepare->treat place_plant Place Plant Material in Airtight Chamber seal Seal Chamber place_plant->seal seal->treat incubate Incubate for Specified Duration treat->incubate vent Vent Chamber in Well-Ventilated Area incubate->vent analyze Analyze Plant Material (Physiology, Gene Expression, etc.) vent->analyze end End analyze->end

Caption: Experimental workflow for 1-MCP application.

Downstream Effects and Data Analysis

The application of 1-MCP leads to a cascade of physiological, transcriptomic, and metabolomic changes in plants. Understanding these changes is crucial for evaluating the efficacy of the treatment and for fundamental research into ethylene's role in plant biology.

Physiological and Biochemical Effects

The most prominent effects of 1-MCP are the delay of ripening and senescence. This can be quantified by measuring various parameters:

  • Firmness: Measured using a penetrometer or texture analyzer.

  • Color Change: Assessed using a chromameter or through image analysis.

  • Respiration Rate and Ethylene Production: Measured by gas chromatography of the headspace of a sealed container holding the plant material.

  • Soluble Solids Content (SSC) and Titratable Acidity (TA): Determined by refractometry and titration, respectively.

Table 1: Quantitative Effects of 1-MCP on Various Fruits and Vegetables

Plant Species1-MCP ConcentrationTreatment DurationKey EffectsReference
Apple (Malus domestica)625 nL/L24 hoursReduced internal ethylene emission, maintained firmness during storage.[4]
Tomato (Solanum lycopersicum)625-1250 ppb39 days storageProlonged shelf life, maintained quality, lower ethylene production and respiration rate.[8]
Banana (Musa spp.)450 nL/L18 days storageInfluenced the biosynthesis of aroma volatiles.[9]
Kiwifruit (Actinidia deliciosa)625 ppb11 days storageMaintained better sensory attributes.[4]
Broccoli (Brassica oleracea)2 µL/LNot specifiedDelayed senescence of florets, maintained higher chlorophyll and sugar content.[4]
Cut Carnation (Dianthus caryophyllus)20-100 nL/L3-9 hoursIncreased vase life, reduced ethylene production.[10]
Potted Phalaenopsis0.1 µL/L1 hourAbsolute protection against ethylene damage.[11]
Transcriptomic and Metabolomic Changes

1-MCP treatment significantly alters the expression of genes involved in the ethylene signaling pathway, as well as those related to ripening and senescence. For example, in tomatoes, 1-MCP has been shown to down-regulate genes involved in ethylene synthesis (e.g., ACC synthase and ACC oxidase) and carotenoid biosynthesis.[10][12] Similarly, in kiwifruit, genes related to cell wall degradation, such as polygalacturonases and expansins, are repressed by 1-MCP treatment.[13][14]

Metabolomic studies have revealed that 1-MCP treatment can lead to changes in the levels of organic acids, sugars, and amino acids.[12][15] For instance, in apples, 1-MCP treatment was associated with higher levels of isoleucine, valine, and glucose, while the ethylene precursor, ACC, was reduced.[15]

For researchers interested in these analyses, standard protocols for RNA extraction and quantification (e.g., RT-qPCR) and metabolomic profiling (e.g., GC-MS or LC-MS) should be followed.[16]

Safety and Handling of this compound

While the application protocols focus on the generation and use of gaseous 1-MCP, it is important to address the safety considerations for the precursor compound named in the topic, this compound.

This compound is an amine salt and should be handled with appropriate laboratory safety precautions.[17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the solid compound.[18]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[19]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[18]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.[19]

Conclusion

1-Methylcyclopropene has emerged as an invaluable tool for both commercial applications in extending the post-harvest life of agricultural products and as a research tool for dissecting the intricate roles of ethylene in plant biology. By understanding its mechanism of action and following standardized protocols, researchers can effectively utilize 1-MCP to modulate plant growth and development, leading to new insights and innovations in agriculture and plant science.

References

  • Bekele, E.A., Beshir, W.F., Hertog, M.L.A.T.M., Nicolai, B.M. and Geeraerd, A.H. (2015). METABOLOMICS OF THE EFFECT OF 1-MCP AND CA DURING RIPENING AND STORAGE IN APPLES. Acta Hortic. 1079, 223-228.
  • Bobokalonov, J., Liu, Y., Shahrin, T., & Liu, L. (2018). Transcriptomic Analysis on the Regulation of Tomato Ripening by the Ethylene Inhibitor 1-methylcyclopropene. Journal of Plant Studies, 7(2), 49.
  • Serek, M., Sisler, E. C., & Reid, M. S. (1995). Effects of 1-MCP on the vase life and ethylene response of cut flowers. Acta Horticulturae, (405), 93-97.
  • Kim, J., et al. (2023). Transcriptomic analysis of effects of 1-methylcyclopropene (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening. Frontiers in Plant Science, 13, 1079141.
  • Wikipedia. (2023). 1-Methylcyclopropene. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Sun, Y., et al. (2018). Concentration of 1-methylcyclopropene and the duration of its application affect anti-ethylene protection in Phalaenopsis. HortScience, 53(1), 86-91.
  • Tran, D. T., et al. (2017). The effects of the treatment concentration and time of 1-methylcyclopropene (1-MCP) to the postharvest cut Dendrobium 'Sonia' orchid. Acta Horticulturae, (1167), 231-236.
  • Magid, R. M., Clarke, T. C., & Duncan, C. D. (1971). Efficient and convenient synthesis of 1-methylcyclopropene. The Journal of Organic Chemistry, 36(9), 1320–1321.
  • Li, D., et al. (2022). Integrative metabolomics and transcriptomics analyses reveal pivotal regulatory mechanisms of 1-methylcyclopropene in maintaining postharvest storage quality of 'Fuji' apples. Horticulture Research, 9, uhac089.
  • The Pharma Innovation Journal. (2023). Role of 1-MCP on post-harvest quality of fruits and vegetables. Retrieved from [Link]

  • Yildiz, K., et al. (2022).
  • Wikipedia. (2023). 1-Methylcyclopropene. Retrieved from [Link]

  • Chen, Y. H. (2024). The 1-methylcyclopropene (1-MCP) short-term treatment at room temperature enhances flower quality of cut Eustoma grandiflorum [Raf.] Shinn. Acta Horticulturae, (1404), 161-166.
  • ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Retrieved from [Link]

  • The Pharma Innovation Journal. (2023). Role of 1-MCP on post-harvest quality of fruits and vegetables. Retrieved from [Link]

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  • Yildiz, K., et al. (2022).
  • Kim, J., et al. (2023). Transcriptomic analysis of effects of 1-methylcyclopropene (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening. Frontiers in Plant Science, 13, 1079141.
  • Google Patents. (n.d.). US8314051B2 - Method of preparing 1-methylcyclopropene and applying the same to plants.
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  • Zhang, M., et al. (2021). 1-Methylcyclopropene (1-MCP) retards the senescence of Pteridium aquilinum var. latiusculum by regulating the cellular energy status and membrane lipid metabolism. Food Science & Nutrition, 9(10), 5566-5577.
  • Li, X., et al. (2020). Meta-analysis of the effects of 1-methylcyclopropene (1-MCP) treatment on climacteric fruit ripening. Scientific Reports, 10(1), 21013.
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  • Watkins, C. B. (2006). The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables. Biotechnology Advances, 24(4), 389-409.
  • Kamiyango, M. W., et al. (2019). Gene Expression in 1-Methylcyclopropene (1-MCP) Treated Tomatoes during Pre-Climacteric Ripening Suggests Shared Regulation of Methionine Biosynthesis, Ethylene Production and Respiration. International Journal of Molecular Sciences, 20(23), 5850.
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Sources

Introduction: The Strategic Value of the 1-Methylcyclopropylamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1-Methylcyclopropanamine Hydrochloride Derivatives

In the landscape of medicinal chemistry, the 1-methylcyclopropanamine moiety has emerged as a privileged structural motif.[1] Its incorporation into drug candidates is a strategic design choice, owing to the unique combination of properties conferred by the strained three-membered ring and the primary amine. The cyclopropane ring imparts a degree of conformational rigidity, which can significantly enhance binding affinity and selectivity for biological targets by locking the molecule into a more favorable bioactive conformation.[1][2] Furthermore, this strained ring system is often resistant to metabolic degradation by enzymes like cytochrome P450, which can improve a drug's pharmacokinetic profile and in vivo half-life.[2]

The primary amine of 1-methylcyclopropanamine serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups. This guide provides an in-depth exploration of the principal synthetic routes to create diverse derivatives from this compound, a common salt form of the parent amine. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights gleaned from practical application for researchers in drug development. The methodologies covered include N-acylation for amide synthesis, N-alkylation via direct and reductive pathways, and modern cross-coupling techniques for N-arylation.

I. N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. N-acylation of 1-methylcyclopropanamine provides access to a vast library of amide derivatives, enabling systematic exploration of structure-activity relationships (SAR).

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The nitrogen atom of 1-methylcyclopropanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or carboxylic anhydride. Since the starting material is the hydrochloride salt, a base is required. The base serves two purposes: first, to neutralize the hydrochloride salt, liberating the free amine for reaction, and second, to scavenge the acidic byproduct (e.g., HCl) generated during the acylation, driving the reaction to completion.

cluster_prep Amine Liberation cluster_reaction Acylation Reaction cluster_workup Workup Start 1-Methylcyclopropanamine HCl Base Add Base (e.g., Et3N, DIPEA) Start->Base FreeAmine Free 1-Methylcyclopropanamine Base->FreeAmine Reaction Nucleophilic Attack FreeAmine->Reaction AcylatingAgent Acylating Agent (R-COCl or (R-CO)2O) AcylatingAgent->Reaction Tetrahedral Tetrahedral Intermediate Reaction->Tetrahedral Elimination Elimination of Leaving Group (Cl- or R-COO-) Tetrahedral->Elimination Product N-Acylated Product (Amide) Elimination->Product Quench Aqueous Workup (Quench & Extract) Product->Quench Purify Purification (Chromatography/Recrystallization) Quench->Purify Final Isolated Amide Derivative Purify->Final

Caption: Workflow for the N-Acylation of 1-Methylcyclopropanamine.

Experimental Protocol: General Procedure for N-Acylation with Acyl Chlorides
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the resulting slurry at room temperature for 15 minutes.

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideEt₃NDCM295
Benzoyl ChlorideDIPEATHF492
Cyclopropanecarbonyl chlorideEt₃NDCM394
4-Methoxybenzoyl chlorideEt₃NDCM589

II. N-Alkylation: Accessing Secondary and Tertiary Amines

N-alkylation expands the chemical space to secondary and tertiary amine derivatives, which are prevalent in pharmaceuticals. While direct alkylation with alkyl halides is feasible, reductive amination offers a more controlled and versatile approach, avoiding common issues like over-alkylation.

Mechanistic Rationale: Reductive Amination

Reductive amination is a robust, often one-pot, procedure that converts a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine.[4] The reaction proceeds in two key stages:[5]

  • Imine/Iminium Formation: The amine first condenses with the carbonyl group to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone), which exists in equilibrium with its protonated form, the iminium ion.[4][5]

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine/iminium ion to furnish the final alkylated amine.

The choice of reducing agent is critical. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the starting carbonyl compound, preventing premature reduction of the aldehyde or ketone.[4][6]

cluster_reactants Reactants cluster_process Reaction Pathway cluster_workup Workup & Purification Amine 1-Methylcyclopropanamine (from HCl salt + base) Condensation Condensation (-H2O) Amine->Condensation Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Condensation Imine Imine / Iminium Ion Intermediate [C=N+] Condensation->Imine Reduction Reduction Imine->Reduction Product N-Alkylated Amine Derivative Reduction->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reduction Workup Aqueous Quench & Extraction Product->Workup Purify Purification (Chromatography) Workup->Purify Final Isolated Product Purify->Final

Caption: General workflow for N-alkylation via reductive amination.

Experimental Protocol: Reductive Amination with an Aldehyde
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.2 M).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.[7] Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the pure N-alkylated derivative.

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
CyclohexanoneNaBH(OAc)₃DCE1285
BenzaldehydeNaBH₃CNMeOH890
AcetoneNaBH(OAc)₃DCE1678
4-PyridinecarboxaldehydeNaBH₃CNMeOH1082

III. N-Arylation: Buchwald-Hartwig Cross-Coupling

The synthesis of N-aryl cyclopropylamines is a crucial transformation for accessing compounds targeting a wide range of biological systems. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[8][9]

Mechanistic Rationale

The Buchwald-Hartwig amination involves a catalytic cycle that couples an amine with an aryl halide or triflate.[10][11] The key steps are:

  • Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃), the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand, typically a bulky, electron-rich phosphine, is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[11][12]

Pd0 Pd(0)L2 Complex1 L2(Ar)Pd(II)-X Pd0->Complex1 Oxidative Addition ArX Ar-X ArX->Complex1 AmineH R2NH Complex2 [L2(Ar)Pd(II)-NHR2]+X- AmineH->Complex2 Base Base Complex3 L2(Ar)Pd(II)-NR2 Base->Complex3 Product Ar-NR2 Complex1->Complex2 Amine Coordination Complex2->Complex3 Deprotonation Complex3->Pd0 Reductive Elimination Complex3->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Palladium-Catalyzed N-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add 1-methylcyclopropanamine (1.2-1.5 eq), a strong base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated derivative.

Aryl HalideCatalyst / LigandBaseTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOt-Bu10088
2-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄11075
1-Bromo-3-methoxybenzenePd₂(dba)₃ / BINAPCs₂CO₃10081

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of chemical entities for drug discovery and development. The primary amine provides a robust handle for functionalization through well-established and reliable synthetic methodologies. N-acylation, reductive amination, and Buchwald-Hartwig cross-coupling represent three pillar strategies that allow chemists to systematically and efficiently generate libraries of novel amide, alkylamine, and arylamine derivatives. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique structural and metabolic advantages of the 1-methylcyclopropylamine scaffold in their programs.

References

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  • Gardarsdottir, H. (2024).
  • Hudlicky, T., & Reed, J. W. (2010). The Vinylcyclopropane−Cyclopentene Rearrangement.
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  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). 1-Methylcyclopropanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). US8314051B2 - Method of preparing 1-methylcyclopropene and applying the same to plants.
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  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. Journal of Organic Chemistry, 88(23), 16047-16064.
  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US20100076242A1 - Method of preparing 1-methylcyclopropene and applying the same to plants.
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  • PubChem. (n.d.). (1R,2R)-2-methylcyclopropan-1-amine. Retrieved from [Link]

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Scale-Up Synthesis of 1-Methylcyclopropanamine Hydrochloride: An Application Guide for Industrial and Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methylcyclopropanamine Hydrochloride in Modern Chemistry

This compound (CAS 88887-87-0) has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its unique structural motif, featuring a strained cyclopropyl ring, imparts valuable properties to target molecules, such as enhanced metabolic stability and improved bioavailability.[3] The inherent rigidity of the cyclopropane ring can lead to more selective binding to biological targets, a highly desirable trait in drug discovery.[3] This guide provides a comprehensive overview of a scalable synthetic route to this compound, focusing on practical application, scientific integrity, and safety considerations for researchers, scientists, and drug development professionals.

Strategic Selection of a Scalable Synthetic Pathway

Several synthetic routes to cyclopropylamines have been reported, including the Hofmann rearrangement, Curtius rearrangement, and reductive amination.[4][5][6][7] For the scale-up synthesis of this compound, a robust and economically viable pathway is paramount. After careful consideration of factors such as yield, safety, and the availability of starting materials, the Curtius rearrangement of 1-methylcyclopropanecarboxylic acid emerges as a highly suitable method for large-scale production.[8][9][10] This pathway avoids the use of highly toxic or explosive reagents often associated with other methods and has been demonstrated to be scalable.[8][11][12]

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[9][10] A key advantage of this method is the retention of configuration at the migrating group, which is crucial for maintaining stereochemical integrity in chiral molecules.[9][13]

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages in the scale-up synthesis of this compound via the Curtius rearrangement.

Scale_Up_Synthesis cluster_0 PART 1: Acid Chloride Formation cluster_1 PART 2: Acyl Azide Synthesis cluster_2 PART 3: Curtius Rearrangement & Amine Formation Start 1-Methylcyclopropanecarboxylic Acid Thionyl_Chloride Thionyl Chloride (SOCl2) Start->Thionyl_Chloride Reaction Acid_Chloride 1-Methylcyclopropanecarbonyl Chloride Thionyl_Chloride->Acid_Chloride Formation Sodium_Azide Sodium Azide (NaN3) Acid_Chloride->Sodium_Azide Reaction Acyl_Azide 1-Methylcyclopropanecarbonyl Azide Sodium_Azide->Acyl_Azide Formation Heat Heat Acyl_Azide->Heat Rearrangement Isocyanate 1-Methylcyclopropyl Isocyanate Heat->Isocyanate Formation Hydrolysis Acidic Hydrolysis (HCl) Isocyanate->Hydrolysis Reaction Amine_HCl This compound Hydrolysis->Amine_HCl Final Product

Sources

Troubleshooting & Optimization

purification techniques for 1-Methylcyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification challenges, this Technical Support Center serves as a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing the purification of 1-Methylcyclopropanamine hydrochloride. This guide is built on a bedrock of scientific integrity, offering field-proven insights to navigate the common hurdles encountered in the laboratory.

Core Principles of Purifying Amine Hydrochlorides

This compound is a crystalline solid, making recrystallization the primary and most effective purification technique.[1] However, its nature as a salt—highly polar and water-soluble—presents unique challenges compared to neutral organic compounds. The key to successful purification lies in manipulating its solubility. In cases of significant impurities, a multi-step strategy involving conversion to the free amine, purification, and reconversion to the hydrochloride salt may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically stem from the synthetic route.[3] Common synthesis involves the reaction of cyclopropylamine with a methylating agent or multi-step processes.[4] Therefore, potential impurities include unreacted starting materials, by-products from over-methylation, and residual inorganic salts from the workup and salt formation steps.[5]

Q2: Is direct column chromatography on silica gel a viable option for purifying the hydrochloride salt?

A2: It is generally not recommended. Due to its high polarity, this compound will likely bind very strongly to standard silica gel, leading to poor recovery and significant tailing of the product peak.[1] A more effective strategy is to convert the salt to its free amine form, which is less polar and more amenable to silica gel chromatography. After purification, the free amine can be cleanly converted back to the hydrochloride salt.[1][2]

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1] For amine hydrochlorides, polar protic solvents like short-chain alcohols (ethanol, isopropanol) are often a good starting point. Mixed solvent systems, such as alcohol/ether, alcohol/ethyl acetate, or acetone/water, are also highly effective.[6][7] The "anti-solvent" (e.g., ether) is added to the hot, saturated solution in the "good solvent" (e.g., isopropanol) to induce crystallization upon cooling.

Q4: My compound is an off-white or light brown solid. Does this indicate impurity?

A4: While a pure compound is typically a white solid, an off-white or light brown color can sometimes be attributed to trace impurities that may not significantly affect the overall purity (e.g., >98%).[8] However, a distinct color often suggests the presence of residual starting materials or degradation products. The decision to perform further purification should be based on analytical data (e.g., NMR, LC-MS) rather than color alone.

Q5: What are the proper storage conditions for this compound?

A5: The compound is described as being moisture-sensitive and hygroscopic.[9][10] It should be stored in a tightly sealed container under an inert gas atmosphere (e.g., nitrogen or argon).[9][10] Recommended storage is in a cool, dry place, with some suppliers suggesting temperatures between 2-8 °C.[9]

Troubleshooting Guide: Recrystallization

Recrystallization is the most direct method for purifying this compound. The following guide addresses common issues.

Experimental Workflow: Single-Solvent Recrystallization

cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation dissolve 1. Dissolve crude solid in minimum amount of hot solvent cool_slow 2. Allow to cool slowly to room temperature dissolve->cool_slow cool_ice 3. Place in an ice bath to maximize precipitation cool_slow->cool_ice filter 4. Collect crystals by vacuum filtration cool_ice->filter wash 5. Wash with a small amount of cold solvent filter->wash dry 6. Dry crystals under vacuum wash->dry

Caption: Workflow for a standard single-solvent recrystallization.

Troubleshooting Common Recrystallization Problems
IssuePossible Cause(s)Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.The solution is supersaturated.Impurities are inhibiting crystal lattice formation.• Use a lower-boiling point solvent or a mixed solvent system.[1]• Add a small amount of the "good" solvent to the hot solution to reduce saturation.[1]• Try scratching the inside of the flask with a glass rod to induce nucleation.• Add a seed crystal of pure material.[2]
No Crystals Form Upon Cooling The solution is not sufficiently saturated.The compound is too soluble in the chosen solvent, even when cold.• Evaporate some of the solvent to increase the concentration and re-cool.[1]• Add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., diethyl ether or heptane) dropwise to the cooled solution until turbidity persists, then warm to redissolve and cool slowly.[1]
Low Recovery of Purified Product Too much solvent was used during dissolution.The compound has significant solubility in the cold solvent.Premature filtration before crystallization was complete.• Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[11]• Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., 30+ minutes) to maximize crystal formation.[1]• Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Product is Still Impure After Recrystallization Impurities have very similar solubility profiles to the product.The solution was cooled too rapidly, trapping impurities in the crystal lattice.• Perform a second recrystallization, potentially with a different solvent system to exploit different solubility properties.[1]• Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling leads to smaller, less pure crystals.[1]

Alternative Strategy: Purification via the Free Amine

When recrystallization fails to yield a product of sufficient purity, converting the hydrochloride salt to its free amine base is a robust alternative. The less polar free amine can be purified by standard techniques like acid-base extraction or column chromatography.

Decision-Making Workflow

G cluster_recryst Direct Purification cluster_freebase Indirect Purification start Crude 1-Methylcyclopropanamine Hydrochloride assess_purity Assess Purity (NMR, LC-MS) start->assess_purity recrystallize Recrystallize from suitable solvent assess_purity->recrystallize Minor Impurities convert_freebase 1. Convert to Free Base (e.g., add NaOH/H₂O) assess_purity->convert_freebase Significant Impurities pure_salt Pure Hydrochloride Salt recrystallize->pure_salt extract 2. Extract with Organic Solvent (e.g., DCM, Ether) convert_freebase->extract purify_amine 3. Purify Free Amine (Column Chromatography) extract->purify_amine convert_salt 4. Convert back to HCl Salt (Add HCl in Ether/IPA) purify_amine->convert_salt convert_salt->pure_salt

Caption: Decision workflow for purifying 1-Methylcyclopropanamine HCl.

Detailed Protocol & Troubleshooting

Step 1: Conversion to Free Amine

  • Protocol: Dissolve the crude hydrochloride salt in water. Cool the solution in an ice bath and add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >12.

  • Causality: The strong base deprotonates the ammonium salt, liberating the more organic-soluble free amine.

Step 2: Extraction

  • Protocol: Transfer the basic aqueous solution to a separatory funnel and extract several times with an organic solvent like dichloromethane (DCM) or diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure.

  • Causality: The free amine has significantly higher solubility in organic solvents than in the basic aqueous solution, allowing for its selective removal. Multiple extractions ensure complete recovery.[11]

Step 3: Purification of the Free Amine (Column Chromatography)

  • Protocol: If necessary, purify the crude free amine via column chromatography on silica gel. It is advisable to pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1% triethylamine in a hexane/ethyl acetate mixture) to prevent the basic amine from streaking on the acidic silica.

  • Causality: Deactivating the silica with a volatile base like triethylamine prevents strong acid-base interactions between the amine product and the stationary phase, resulting in better peak shape and separation.[1]

Step 4: Conversion back to Hydrochloride Salt

  • Protocol: Dissolve the purified free amine in a dry, non-polar solvent like diethyl ether or ethyl acetate. Add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.[2]

  • Causality: The free amine is protonated by the anhydrous HCl. The resulting salt is insoluble in the non-polar organic solvent and precipitates as a pure solid. Using anhydrous conditions is critical to prevent the inclusion of water, which can make the product oily and difficult to handle.[11][12]

  • Troubleshooting:

    • Oily Product: This is often due to residual water. Ensure all solvents and reagents for this final step are anhydrous.[12]

    • No Precipitation: The solution may not be concentrated enough. Carefully remove some solvent or use a more non-polar solvent system to decrease the salt's solubility.

References
  • ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Retrieved from ChemBK. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from Reddit. [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. Retrieved from PubChem. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from Sciencemadness. [Link]

Sources

common side reactions in the synthesis of 1-Methylcyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylcyclopropanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies.

I. Overview of Synthetic Strategies and Common Pitfalls

The synthesis of this compound, a key intermediate in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while effective, presents a unique set of challenges and potential side reactions. The most common strategies involve:

  • Rearrangement of 1-Methylcyclopropanecarboxamide and its Derivatives: This includes the Hofmann, Curtius, and Schmidt rearrangements.

  • Reductive Amination of 1-Methylcyclopropyl Ketone: A direct approach that couples a ketone precursor with an amine source.

This guide will dissect each of these routes, providing detailed troubleshooting for the common issues encountered.

II. Route 1: Rearrangement Reactions

Rearrangement reactions provide an elegant way to convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. In the context of 1-methylcyclopropanamine synthesis, this typically starts from 1-methylcyclopropanecarboxylic acid or its corresponding amide.

A. The Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide

The Hofmann rearrangement of a primary amide using a halogen and a strong base is a classic method for amine synthesis.[1][2][3]

Core Reaction:

  • Starting Material: 1-Methylcyclopropanecarboxamide

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS), Sodium Hydroxide (NaOH)

  • Key Intermediate: 1-Methylcyclopropyl isocyanate

dot graph "Hofmann_Rearrangement_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow of the Hofmann Rearrangement.

Frequently Asked Questions (FAQs):

Q1: My reaction is sluggish, and I'm recovering a lot of starting material. What could be the issue?

A1: This is a common issue and can often be attributed to insufficient base or poor quality of the halogenating agent. The initial deprotonation of the amide is crucial for the subsequent N-bromination.

  • Troubleshooting:

    • Ensure your sodium hydroxide solution is fresh and accurately concentrated. Carbonate formation from exposure to air can reduce its effective molarity.

    • Use freshly opened or properly stored bromine or N-bromosuccinimide.

    • Consider a slight excess of the base (1.1-1.2 equivalents) to drive the initial deprotonation.

Q2: I'm observing a significant amount of an unexpected, higher molecular weight byproduct. What is it?

A2: A likely culprit is the formation of a urea derivative. This occurs when the intermediate isocyanate reacts with the newly formed 1-methylcyclopropanamine instead of water.

  • Causality: This side reaction is favored if the local concentration of the amine product becomes high before all the isocyanate has been hydrolyzed.

  • Troubleshooting:

    • Slow Addition: Add the bromine/base solution slowly to the amide to maintain a low concentration of the reactive intermediates.

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular reaction between the amine and the isocyanate.

Troubleshooting Guide: Hofmann Rearrangement

Issue Potential Cause Recommended Action
Low Conversion Insufficient base, degraded halogenating agent.Use fresh reagents, consider a slight excess of base.
Urea Byproduct Formation High concentration of amine product reacting with isocyanate.Slow addition of reagents, increase solvent volume.
Incomplete Hydrolysis of Isocyanate Insufficient water or reaction time.Ensure an aqueous workup with sufficient time for hydrolysis.
B. The Curtius Rearrangement of 1-Methylcyclopropanecarbonyl Azide

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[4][5][6]

Core Reaction:

  • Starting Material: 1-Methylcyclopropanecarbonyl chloride or 1-methylcyclopropanecarboxylic acid

  • Reagents: Sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA), followed by heating.

  • Key Intermediate: 1-Methylcyclopropyl isocyanate

dot graph "Curtius_Rearrangement_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow of the Curtius Rearrangement.

Frequently Asked Questions (FAQs):

Q1: My reaction seems to be producing a stable byproduct that is not the desired amine, especially when I use an alcohol as the solvent for the rearrangement. What is happening?

A1: You are likely forming a carbamate. The highly electrophilic isocyanate intermediate will readily react with any available nucleophile. If an alcohol is used as the solvent, it will trap the isocyanate to form a stable carbamate.[1][4]

  • Troubleshooting:

    • Solvent Choice: Perform the rearrangement in an inert, aprotic solvent like toluene or dioxane.

    • Subsequent Hydrolysis: After the rearrangement is complete (as indicated by the cessation of nitrogen evolution), add water or an acidic solution to hydrolyze the isocyanate to the amine.

Q2: The rearrangement is not going to completion, even with prolonged heating. Why?

A2: The thermal stability of the acyl azide can sometimes be an issue. Also, the purity of the acyl azide is critical.

  • Troubleshooting:

    • Temperature Control: Ensure the reaction temperature is sufficient for the rearrangement. For many acyl azides, temperatures in the range of 80-100 °C are required.

    • Purity of Acyl Azide: Ensure the acyl azide is pure and free from residual acid chloride or carboxylic acid, which can interfere with the reaction.

Troubleshooting Guide: Curtius Rearrangement

Issue Potential Cause Recommended Action
Carbamate Formation Use of a nucleophilic solvent (e.g., alcohol).Use an inert, aprotic solvent for the rearrangement step.
Incomplete Rearrangement Insufficient temperature, impure acyl azide.Increase reaction temperature, ensure purity of the acyl azide.
Safety Concerns Acyl azides can be explosive.Handle with care, avoid sudden heating or shock. Use in a well-ventilated fume hood.

III. Route 2: Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds and offers a more direct route to 1-methylcyclopropanamine from a ketone precursor.[7][8]

Core Reaction:

  • Starting Material: 1-Methylcyclopropyl methyl ketone

  • Reagents: An amine source (e.g., ammonia, ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, catalytic hydrogenation).

dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow of Reductive Amination.

Frequently Asked Questions (FAQs):

Q1: My main byproduct is the alcohol corresponding to the starting ketone. How can I prevent this?

A1: This indicates that the reduction of the ketone is faster than the formation of the imine intermediate. The choice of reducing agent is critical here.

  • Causality: Some reducing agents, like sodium borohydride, are very effective at reducing ketones.

  • Troubleshooting:

    • Selective Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9] These reagents are less reactive towards the ketone at neutral or slightly acidic pH.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly promoting ketone reduction.

Q2: I am getting a mixture of the desired primary amine and a secondary amine. How can I improve the selectivity for the primary amine?

A2: The formation of a secondary amine is due to the newly formed primary amine reacting with another molecule of the starting ketone, followed by reduction. This is a common issue of over-alkylation.

  • Troubleshooting:

    • Excess Amine Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). This will statistically favor the reaction of the ketone with the ammonia source over the product amine.

    • One-Pot vs. Two-Step: For particularly challenging substrates, a two-step procedure can be employed. First, form the imine under conditions that favor its formation (e.g., with removal of water), and then, in a separate step, add the reducing agent.

Troubleshooting Guide: Reductive Amination

Issue Potential Cause Recommended Action
Alcohol Byproduct Ketone reduction is faster than imine formation.Use a selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), control pH.
Over-alkylation (Secondary Amine Formation) Product amine reacts with the starting ketone.Use a large excess of the ammonia source.
Ring Opening Strongly acidic conditions.Maintain a mildly acidic to neutral pH.

IV. Purification and Characterization

Purification Strategy:

1-Methylcyclopropanamine is a volatile and basic compound. Purification is typically achieved by:

  • Acid-Base Extraction: After the reaction, the mixture can be acidified to protonate the amine, making it water-soluble. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified, and the free amine is extracted into an organic solvent.

  • Distillation: For the free base, fractional distillation can be an effective purification method.

  • Crystallization of the Hydrochloride Salt: The most common method for obtaining a stable, solid product is to bubble HCl gas through a solution of the purified free base in an appropriate solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt.

Characterization Data:

Compound Molecular Formula Molecular Weight Appearance
1-MethylcyclopropanamineC₄H₉N71.12 g/mol Colorless liquid
This compoundC₄H₁₀ClN107.58 g/mol White to off-white solid

V. References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14, 2725–2736.

  • Curtius, T. Ueber Diazoverbindungen. Ber. Dtsch. Chem. Ges.1885 , 18, 1283–1285.

  • Schmidt, K. F. Über den Abbau von Carbonsäuren zu primären Aminen. Ber. Dtsch. Chem. Ges. B1924 , 57, 704–706.

  • Loudon, G. M.; Radhakrishna, A. S.; Almond, M. R.; Blodgett, J. K.; Boutin, R. H. The Mechanism of the Hofmann Rearrangement. J. Org. Chem.1984 , 49, 4272–4276.

  • Lebel, H.; Leogane, O. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Org. Lett.2005 , 7, 4107–4110.

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93, 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 3849–3862.

  • Emerson, W. S. The Preparation of Amines by Reductive Alkylation. Org. React.1948 , 4, 174–255.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-Methylcyclopropanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the synthesis of this valuable building block. The unique structural motif of a methylated amine on a strained cyclopropyl ring makes this compound a desirable component in drug design for imparting metabolic stability and conformational rigidity.[1] However, its synthesis can present unique challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot and optimize your experimental conditions.

Section 1: Synthesis Overview & Mechanistic Considerations

The synthesis of this compound can be approached through several synthetic routes. The choice of route often depends on the available starting materials, scale, and desired purity profile. A common and versatile strategy involves the reductive amination of a suitable ketone precursor, which offers multiple points for optimization.

A generalized workflow for a common synthetic pathway is illustrated below. This pathway begins with a ketone, proceeds through an imine intermediate via reductive amination to form the free amine, and concludes with the formation of the stable hydrochloride salt.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation A 1-Methylcyclopropyl Ketone (Starting Material) C Imine Intermediate A->C Reaction with amine source B Ammonia Source (e.g., Ammonium Acetate) B->C E 1-Methylcyclopropanamine (Free Base) C->E Reduction D Reducing Agent (e.g., NaBH3CN, H2/Catalyst) D->E G 1-Methylcyclopropanamine HCl (Final Product) E->G Acidification & Precipitation F Hydrochloric Acid (e.g., HCl in Ethanol/EtOAc) F->G

Caption: Generalized workflow for the synthesis of 1-Methylcyclopropanamine HCl.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during your experiments. The answers provide causal explanations and actionable solutions.

FAQ 1: Low Reaction Yield

Question: My overall yield for this compound is consistently below expectations (<50%). What are the most likely causes and how can I systematically improve it?

Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process. It's often a cumulative loss across multiple steps. A systematic approach is crucial for diagnosis.[2]

Potential Causes & Optimization Strategies:

  • Incomplete Imine Formation (Step 1): The initial formation of the imine from the ketone is a critical equilibrium-driven step.

    • Causality: Water is a byproduct of imine formation. If not effectively removed or if the ammonia source is insufficient, the equilibrium will not favor the product.

    • Solution:

      • Ammonia Source: Ensure a sufficient excess of the ammonia source is used. For example, using a large excess of ammonium acetate can help drive the equilibrium forward.[3]

      • Dehydrating Agent: While not always necessary, the addition of a mild dehydrating agent like molecular sieves can be beneficial.

      • Reaction Monitoring: Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before adding the reducing agent.

  • Inefficient Reduction (Step 2): The choice and handling of the reducing agent are paramount.

    • Causality: Reductants like sodium cyanoborohydride (NaBH₃CN) are sensitive to pH and can decompose if conditions are too acidic. Conversely, if the reaction is too basic, the iminium ion required for reduction may not form efficiently. Other reducing agents may have poor reactivity.

    • Solution:

      • pH Control: Maintain a slightly acidic pH (around 6-7) during the reductive amination. This can often be achieved by the buffering capacity of the ammonium acetate itself.

      • Reagent Quality: Use a fresh, high-quality reducing agent. NaBH₃CN is often preferred for its selectivity.

      • Alternative Reductants: Consider catalytic hydrogenation (e.g., H₂, Pd/C) as an alternative, which can be cleaner and lead to higher yields, though it requires specialized equipment.

  • Losses During Workup and Extraction: The product can be lost during aqueous workup if the pH is not carefully controlled.

    • Causality: 1-Methylcyclopropanamine is a small, relatively polar molecule. At neutral or acidic pH, it will be protonated and highly soluble in the aqueous phase, leading to poor extraction into organic solvents.

    • Solution:

      • Basification: Before extraction with an organic solvent (like ethyl acetate or dichloromethane), ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or KOH to deprotonate the amine and maximize its partition into the organic layer.[3]

      • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single large extraction to improve recovery.

  • Suboptimal Salt Formation and Isolation (Step 3): The final precipitation of the hydrochloride salt is a critical step for both yield and purity.

    • Causality: If the solvent system is not optimized, the hydrochloride salt may have some solubility, leading to losses in the filtrate. Conversely, a poor choice of solvent can cause impurities to co-precipitate.

    • Solution:

      • Solvent Choice: Use a solvent in which the free base is soluble but the HCl salt is not. Common choices include ethyl acetate, diethyl ether, or a mixture of ethanol and ethyl acetate.[3]

      • Controlled Precipitation: Add the HCl solution (e.g., 1.25M HCl in ethanol) slowly at a reduced temperature (e.g., 0 °C) to promote the formation of well-defined crystals and minimize the trapping of impurities.[3]

      • Minimize Water: Ensure all solvents and the free base solution are dry, as water can interfere with crystallization.

G cluster_Reaction cluster_Workup cluster_Isolation Start Low Yield Observed Q1 Is the starting material fully consumed (TLC/GC)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant losses during aqueous workup? A1_Yes->Q2 P1 Incomplete Reaction A1_No->P1 S1a Optimize Step 1: - Increase excess of ammonia source - Monitor imine formation before reduction P1->S1a S1b Optimize Step 2: - Check reducing agent activity - Verify reaction pH (6-7) - Increase reaction time/temperature P1->S1b A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No P2 Workup/Extraction Loss A2_Yes->P2 P3 Isolation Loss A2_No->P3 S2a Ensure aqueous phase is strongly basic (pH > 12) before extraction P2->S2a S2b Perform multiple extractions with fresh solvent P2->S2b S3a Optimize solvent for precipitation (e.g., EtOAc, Ether) P3->S3a S3b Cool to 0°C during and after HCl addition P3->S3b S3c Ensure anhydrous conditions P3->S3c

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

FAQ 2: Product Purity & Impurities

Question: My final product shows several impurities by NMR/LC-MS even after crystallization. What are the common impurities and what are the best purification strategies?

Answer: Impurities often arise from side reactions or incomplete reactions. Identifying the impurity structure is key to devising a purification strategy.

Common Impurities and Their Mitigation:

ImpurityLikely OriginMitigation & Purification Strategy
Unreacted Ketone Incomplete reaction (Steps 1 & 2).Mitigation: Drive the reaction to completion by increasing reaction time or temperature. Purification: The ketone is neutral and will not form a salt. During the final HCl salt precipitation, the ketone should remain in the mother liquor. A well-optimized crystallization is key.
Over-methylated Byproduct If using a methylating agent on cyclopropylamine, over-reaction can occur.[4]Mitigation: Use a controlled stoichiometry of the methylating agent. Purification: Separation can be difficult. Column chromatography of the free base prior to salt formation may be necessary.
Ammonium Salts Carryover from the reaction (e.g., ammonium acetate).Mitigation: Ensure the free base is thoroughly washed during the basic aqueous workup. Purification: These salts are typically insoluble in the organic solvents used for crystallization and can be removed by filtration of the free base solution before adding HCl.
Ring-Opened Products The strained cyclopropyl ring can be susceptible to opening under harsh acidic or catalytic conditions.[5]Mitigation: Use mild reaction conditions. Avoid strong Lewis acids or overly high temperatures.[6] Purification: These are often structural isomers and can be very difficult to separate. Re-optimization of the reaction conditions is the best approach.

Advanced Purification Protocol: Acid-Base Extraction

If simple crystallization is insufficient, an acid-base extraction can be highly effective for removing neutral or acidic impurities from the basic product.

  • Dissolve the crude free base in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a dilute acid (e.g., 1M HCl). The desired amine will move into the aqueous phase as the hydrochloride salt, while neutral impurities (like unreacted ketone) remain in the organic phase.

  • Separate the layers and discard the organic phase.

  • Re-basify the aqueous layer to pH > 12 with cold NaOH solution.

  • Extract the pure free base back into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and proceed with the hydrochloride salt formation as previously described.

FAQ 3: Reaction Scalability Issues

Question: The reaction worked well on a 1g scale, but I'm having trouble with temperature control and mixing now that I've scaled up to 100g. What should I consider?

Answer: Scalability introduces challenges related to mass and heat transfer. What is instantaneous on a small scale can become a significant bottleneck on a larger scale.

Key Considerations for Scale-Up:

  • Heat Management:

    • Exotherms: Both the reduction and the acid-base neutralization steps can be highly exothermic. On a large scale, this heat can accumulate, leading to side reactions or solvent boiling.

    • Solution: Use a reactor with efficient cooling (e.g., a jacketed reactor with a chiller). Add reagents (especially the reducing agent and HCl) slowly and monitor the internal temperature closely. Pre-cooling the solutions can also help manage the initial exotherm.

  • Mixing Efficiency:

    • Heterogeneity: In larger vessels, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side products.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the vortex is sufficient to keep all components well-suspended and distributed.

  • Reaction Time:

    • Kinetics: Reactions may appear to take longer on a larger scale due to slower heat and mass transfer.

    • Solution: Do not assume the reaction time will be the same as the lab scale. Monitor the reaction for completion using in-process controls (IPC) like TLC or GC before proceeding to the next step.

Section 3: Reference Protocols & Data

Protocol 1: Optimized Reductive Amination

This protocol is a representative example for the synthesis of this compound.

  • Imine Formation: To a solution of 1-methylcyclopropyl ketone (1.0 eq) in methanol (5-10 mL per gram of ketone), add ammonium acetate (2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to room temperature if necessary. In a single portion, add sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed (typically 4-24 hours).

  • Quench & Workup: Carefully add 1M NaOH solution until the reaction mixture is strongly basic (pH > 12). Stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base. Do not overheat during concentration as the product is volatile.

  • Salt Formation: Dissolve the crude free base in a minimal amount of ethyl acetate. Cool the solution to 0 °C in an ice bath. Slowly add a 1.25 M solution of HCl in ethanol dropwise with stirring until precipitation is complete and the solution is acidic.

  • Isolation: Stir the resulting slurry at 0 °C for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate and dry under vacuum to yield this compound as a white to off-white solid.[3]

Table 1: Optimization of Key Reaction Parameters

This table summarizes the effect of adjusting key variables on the reaction outcome, providing a quick reference for your optimization efforts.[7]

ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome of OptimizationRationale
Solvent MethanolEthanolMay improve yield, easier removal.Ethanol is less volatile and can sometimes offer better solubility profiles for intermediates.
Temperature Room Temp (20-25°C)40°C or 0°CIncreased rate vs. reduced side reactions.Modest heating can accelerate slow reactions. Cooling can improve selectivity and is crucial for controlling exotherms.[8]
Reducing Agent NaBH₄NaBH₃CNImproved selectivity and yield.NaBH₃CN is more stable at neutral/slightly acidic pH and selectively reduces the iminium ion over the ketone.[3]
Ammonia Source NH₄Cl + BaseAmmonium AcetateBetter pH buffering and convenience.Ammonium acetate provides both the ammonia source and a buffer to maintain a favorable pH for the reaction.[3]
Isolation Solvent EthanolEthyl Acetate / Diethyl EtherSharper precipitation, higher recovery.The hydrochloride salt generally has much lower solubility in less polar solvents like EtOAc or ether, leading to more complete precipitation.[3]

References

  • N-Methyl-cyclopropanamine HCl. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.). Google Patents.
  • Optimization of reaction conditions for the model cyclopropane 1a opening with aniline 1. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020, May 29). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Optimization of reaction conditions: Significance and symbolism. (2024, December 10). Wisdomlib. Retrieved January 5, 2026, from [Link]

  • Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? (2022, February 12). Reddit. Retrieved January 5, 2026, from [Link]

  • Treatment with 1-Methylcyclopropene Complements Temperature Management in Maintaining Postharvest Quality of Broccoli. (2025, August 5). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Methylamine Purification. (2007, September 15). Sciencemadness Discussion Board. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: 1-Methylcyclopropanamine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylcyclopropanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding and controlling the stability of this compound is critical for the accuracy and reproducibility of your experiments.

Introduction to this compound and its Stability

This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry.[1] Its structure, featuring a strained cyclopropyl ring, imparts conformational rigidity and metabolic stability to larger molecules.[1] However, the inherent characteristics of this compound also make its solutions susceptible to degradation under certain conditions.

As a hydrochloride salt, it is generally more stable as a solid. In solution, its stability is influenced by several factors, including pH, temperature, light, and the presence of other reactive species. This guide will walk you through the common stability issues and provide you with troubleshooting strategies to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound solutions.

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by:

  • pH: The pH of the solution can significantly impact the equilibrium between the protonated (more stable) and free base forms of the amine.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]

  • Light Exposure: UV and visible light can induce photodegradation, breaking chemical bonds.[2][3]

  • Oxygen and Contaminants: The presence of dissolved oxygen can lead to oxidation, while contaminants can catalyze degradation reactions.[2]

  • Solvent: The choice of solvent can affect solubility and reactivity.

Q2: What is the recommended solvent for dissolving this compound?

While specific solubility data in various organic solvents is not extensively published in the readily available literature, its hydrochloride form suggests good solubility in polar protic solvents. Water is a common solvent, but the stability in aqueous solutions can be a concern. For applications requiring organic solvents, it is advisable to test solubility in small quantities of solvents like methanol or ethanol.

Q3: How should I store solutions of this compound?

Based on the known sensitivities of similar compounds, the following storage conditions are recommended to maximize the shelf-life of your solutions:

ParameterRecommendationRationale
Temperature 2-8 °CTo slow down potential degradation reactions.[4]
Light Protect from light (use amber vials or wrap in foil)To prevent photodegradation.[2][3]
Atmosphere Store under an inert gas (e.g., argon or nitrogen)To minimize oxidation.[5][6]
Container Tightly sealed, appropriate containerTo prevent solvent evaporation and contamination.[7]
Q4: Are there any known incompatibilities I should be aware of?

Yes, this compound is incompatible with strong oxidizing agents.[4] Contact with these substances can lead to rapid degradation. It is also sensitive to moisture and air.[4][5][6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Unexpected experimental results or loss of compound activity.

This is often the first indication of compound degradation.

Workflow for Investigating Loss of Activity

start Unexpected Experimental Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Light, Atmosphere) check_prep->check_storage analyze_solution Perform Chemical Analysis (e.g., HPLC, LC-MS) check_storage->analyze_solution fresh_prep Prepare Fresh Solution analyze_solution->fresh_prep compare_results Compare Results with Fresh Solution fresh_prep->compare_results root_cause Identify Root Cause of Degradation compare_results->root_cause end Implement Corrective Actions root_cause->end

Caption: Troubleshooting workflow for unexpected results.

Step-by-Step Protocol for Analysis:
  • Review Solution Preparation: Double-check all calculations, weighing, and dilution steps from your protocol.

  • Verify Storage Conditions: Ensure that the solution was stored at the correct temperature, protected from light, and under an inert atmosphere if required.

  • Chemical Analysis:

    • Objective: To determine the concentration and purity of the this compound in your solution.

    • Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods. As the compound lacks a strong chromophore, derivatization might be necessary for UV detection.[8] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

    • Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration for analysis.

    • Analysis: Run the sample and compare the peak area and retention time to a freshly prepared standard. The presence of additional peaks may indicate degradation products.

  • Prepare a Fresh Solution: Use a fresh, unopened container of this compound to prepare a new solution.

  • Compare Results: Repeat your experiment using the freshly prepared solution and compare the results to those obtained with the suspect solution.

Issue 2: Visible changes in the solution (e.g., color change, precipitation).

Visible changes are a strong indicator of chemical instability.

Potential Causes and Solutions
ObservationPotential CauseRecommended Action
Color Change Oxidation or degradation into chromophoric byproducts.Discard the solution. Prepare a fresh solution and ensure proper storage under an inert atmosphere.
Precipitation Poor solubility at storage temperature, pH shift, or formation of insoluble degradation products.Allow the solution to warm to room temperature to see if the precipitate redissolves. If not, it is likely a degradation product. Prepare a fresh solution and consider using a different solvent or adjusting the pH.

Advanced Stability Considerations

For researchers in drug development, a more rigorous understanding of the degradation pathways is often necessary.

Forced Degradation Studies

To proactively understand the stability of this compound, forced degradation (stress testing) studies are recommended. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9]

Workflow for Forced Degradation Study

start Prepare Stock Solution of 1-Methylcyclopropanamine HCl acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) start->base oxidation Oxidative Degradation (e.g., 3% H2O2) start->oxidation thermal Thermal Degradation (Heat) start->thermal photo Photolytic Degradation (UV/Vis light) start->photo analyze Analyze all samples by LC-MS to identify degradants acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze pathway Propose Degradation Pathways analyze->pathway

Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Apply stress conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat as necessary.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat as necessary.

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%.

    • Thermal Degradation: Heat the solution at a specified temperature (e.g., 60 °C).

    • Photodegradation: Expose the solution to a controlled light source as per ICH Q1B guidelines.[3]

  • Analyze the samples at various time points using a stability-indicating LC-MS method to identify and quantify the parent compound and any degradation products.

By understanding the degradation profile under these stressed conditions, you can develop more robust formulations and analytical methods for your research.

References

preventing byproduct formation in 1-Methylcyclopropanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Ensuring High Purity

Welcome to the Technical Support Center for the synthesis of 1-Methylcyclopropanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. As a Senior Application Scientist, my goal is to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to help you achieve high yields and exceptional purity in your reactions.

Section 1: Understanding the Chemistry and Potential Pitfalls

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strained cyclopropyl ring imparts unique conformational constraints and metabolic stability to target molecules. However, this same ring strain, coupled with the reactivity of the primary amine, presents specific challenges during synthesis, primarily the formation of unwanted byproducts.

This guide will focus on two major synthetic routes and their associated byproducts:

  • Reductive Amination of 1-Acetylcyclopropane: A common and efficient method.

  • Eschweiler-Clarke Methylation of Cyclopropylamine: A classic method for N-methylation.

The primary challenges we will address are:

  • Incomplete Methylation: Leading to the presence of starting material and secondary amine byproducts.

  • Over-Methylation: While less common in some methods, it's a potential issue.

  • Ring-Opening of the Cyclopropylamine: The strained ring is susceptible to cleavage under certain conditions.

Below, we provide a detailed troubleshooting guide and frequently asked questions to help you address these issues head-on.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound and Presence of Multiple Spots on TLC

Possible Cause 1: Incomplete Reaction

  • Diagnosis: Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows a significant amount of the starting material (e.g., 1-acetylcyclopropane or cyclopropylamine).

  • Solution:

    • Increase Reaction Time: Monitor the reaction progress by TLC every few hours. Continue until the starting material spot is no longer visible or has significantly diminished.

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. A modest increase in temperature (e.g., from room temperature to 40-50 °C) may be beneficial.

    • Check Reagent Stoichiometry: Ensure that the methylating agent and reducing agent are used in the correct molar ratios as specified in the optimized protocol below.

Possible Cause 2: Suboptimal pH for Reductive Amination

  • Diagnosis: In reductive amination, the formation of the imine intermediate is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated.

  • Solution:

    • Maintain Weakly Acidic Conditions: The optimal pH for most reductive aminations is between 5 and 7. You can use a mild acid, such as acetic acid, to maintain this pH range.

    • Buffered Systems: Consider using a buffer system to maintain a stable pH throughout the reaction.

Possible Cause 3: Inefficient Reduction of the Imine Intermediate

  • Diagnosis: TLC or GC-MS analysis reveals the presence of an imine intermediate.

  • Solution:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are generally effective for reducing imines in the presence of carbonyl compounds. Ensure the reducing agent is fresh and has been stored under appropriate conditions.

    • Staged Addition: For some less reactive substrates, adding the reducing agent after allowing the amine and carbonyl compound to stir together for a period to form the imine can be more effective.

Issue 2: Presence of N-Methylcyclopropanamine (Secondary Amine) as a Major Byproduct

Possible Cause: Incomplete Methylation in Eschweiler-Clarke Reaction

  • Diagnosis: ¹H NMR or GC-MS analysis of the product mixture shows signals corresponding to N-methylcyclopropanamine.

  • Solution:

    • Stoichiometry of Formaldehyde and Formic Acid: The Eschweiler-Clarke reaction methylates primary amines twice to form tertiary amines. However, using insufficient formaldehyde can result in the formation of the secondary amine as the major product. Ensure at least two equivalents of formaldehyde and a slight excess of formic acid are used.[1][2]

    • Reaction Temperature and Time: The reaction is typically performed at or near boiling.[2] Insufficient heating or reaction time may lead to incomplete methylation.

Issue 3: Observation of Unidentified, Lower Molecular Weight Byproducts

Possible Cause: Ring-Opening of the Cyclopropylamine Ring

  • Diagnosis: GC-MS analysis reveals byproducts with masses inconsistent with simple methylation or starting materials. ¹H NMR may show a loss of the characteristic cyclopropyl proton signals. The strained cyclopropane ring can be susceptible to opening under strongly acidic conditions.[3][4]

  • Solution:

    • Avoid Strong Acids: If possible, use milder acidic conditions for the reaction and workup. For example, use a buffered system for reductive amination.

    • Control Temperature: High temperatures in the presence of acid can promote ring-opening. Maintain the lowest effective temperature for the reaction.

    • Protect from Light: Photooxidation has been shown to induce ring-opening of cyclopropylamines.[5] While less common in standard laboratory settings, it is good practice to protect the reaction from direct light, especially if using photolabile reagents.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound with high purity?

For high purity, a well-controlled reductive amination of 1-acetylcyclopropane is often preferred as it can offer better selectivity. The Eschweiler-Clarke reaction is also effective but requires careful control of stoichiometry to avoid incomplete methylation.

Q2: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking of the amines). Staining with ninhydrin can help visualize the primary and secondary amines. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

Q3: My final product is an oil, but the literature reports a solid. What should I do?

1-Methylcyclopropanamine free base is a liquid. The hydrochloride salt is a solid. If you have an oil, it is likely the free base or a mixture containing impurities. Ensure you have performed the acidification step correctly with hydrochloric acid (e.g., HCl in ether or isopropanol) and are using an appropriate solvent for precipitation or crystallization.

Q4: What is the best way to purify the final product?

  • Crystallization: This is the most effective method for obtaining high-purity this compound. A common solvent system is isopropanol/ether or ethanol/ether. Dissolve the crude product in a minimal amount of the alcohol and then slowly add the ether until turbidity is observed. Allow the solution to stand at a low temperature to induce crystallization.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. However, it is important to use a solvent system containing a small amount of a volatile base (e.g., 1% triethylamine) to prevent the acidic silica from causing product degradation or streaking.

Q5: What are the key analytical techniques to confirm the identity and purity of my product?

  • ¹H NMR Spectroscopy: This is essential for confirming the structure. You should see characteristic signals for the methyl group and the cyclopropyl protons.

  • ¹³C NMR Spectroscopy: This will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base.

  • Melting Point: The melting point of pure this compound is a good indicator of purity.

Section 4: Optimized Experimental Protocol

This protocol for the reductive amination of 1-acetylcyclopropane is designed to minimize byproduct formation.

Materials:

  • 1-Acetylcyclopropane

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-acetylcyclopropane (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Basify the combined aqueous layers to pH >12 with 6M NaOH.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Dissolve the crude free base in a minimal amount of diethyl ether and cool to 0 °C.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Section 5: Data Presentation and Visualization

Table 1: Troubleshooting Summary

Observed Issue Potential Cause Recommended Action
Low Yield & Multiple Spots (TLC)Incomplete reaction, suboptimal pH, inefficient reductionIncrease reaction time/temp, adjust pH to 5-7, use fresh reducing agent
Presence of Secondary AmineIncomplete methylation (Eschweiler-Clarke)Use ≥ 2 eq. of formaldehyde, ensure adequate heating
Unidentified Low MW ByproductsRing-opening of cyclopropylamineAvoid strong acids, control temperature, protect from light

Diagram 1: Potential Byproduct Formation Pathways

Caption: Potential byproduct formation pathways in the synthesis of 1-Methylcyclopropanamine.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete? Analyze Analyze Crude Product (TLC, GC-MS) Start->Analyze Yes Problem Identify Problem Analyze->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield Starting Material Present SecondaryAmine Secondary Amine Byproduct Problem->SecondaryAmine Secondary Amine Detected RingOpening Ring-Opened Byproducts Problem->RingOpening Unidentified Byproducts OptimizeConditions Optimize Reaction Conditions (Time, Temp, pH) LowYield->OptimizeConditions AdjustStoichiometry Adjust Stoichiometry (HCHO, HCOOH) SecondaryAmine->AdjustStoichiometry ModifyWorkup Modify Workup (Milder Acid) RingOpening->ModifyWorkup Purify Purify Product (Crystallization / Chromatography) OptimizeConditions->Purify AdjustStoichiometry->Purify ModifyWorkup->Purify End High Purity Product Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.
  • Wiberg, K. B.; Kass, S. R. Ring-opening reactions of cyclopropanes. 1. Electrophilic cleavage of the cyclopropane ring. J. Am. Chem. Soc.1985, 107 (4), 988–995.
  • Johnson, C. R.; Herr, R. W. The acid-catalyzed ring opening of cyclopropylcarbinols. J. Org. Chem.1973, 38 (18), 3153–3158.
  • Pandey, G.; Muralikrishna, A.; Bhalerao, U. T. Photoinduced electron transfer initiated facile ring-opening of tertiary aminocyclopropanes. Tetrahedron Lett.1990, 31 (27), 3771–3772.

Sources

Technical Support Center: Purity Assessment of 1-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical assessment of 1-Methylcyclopropanamine hydrochloride. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during purity analysis. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower users to make informed decisions during their experimental work.

Section 1: Foundational Concepts & General FAQs

This section addresses high-level questions regarding the analysis of this compound.

Q1: What are the primary challenges when analyzing the purity of a small, polar amine hydrochloride like this compound?

A1: The analysis of this compound presents several distinct challenges rooted in its physicochemical properties:

  • High Polarity: The small size and amine group make it highly polar, leading to poor retention on traditional reversed-phase HPLC columns.

  • Basicity: The amine group (pKa ~9-10) readily interacts with acidic silanol groups on silica-based HPLC columns, causing significant peak tailing.

  • Non-Volatile Salt Form: As a hydrochloride salt, the compound is not suitable for direct Gas Chromatography (GC) analysis without derivatization or conversion to its free base form.

  • Hygroscopicity: The salt form can be hygroscopic, making accurate weighing for standard preparation challenging and requiring careful handling and storage.[1]

Q2: What are the potential impurities I should be looking for?

A2: Impurities in this compound can originate from various stages of the manufacturing process. A thorough risk assessment should consider:

  • Starting Materials & Reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Process-Related Impurities: Isomers, by-products from side reactions, or intermediates. For instance, in syntheses involving cyclopropanation, impurities from incomplete ring formation could be present.

  • Degradation Products: The compound's stability should be assessed under stress conditions (acid, base, light, heat) to identify potential degradants.

  • Residual Solvents: Solvents used during synthesis and purification.

Regulatory guidelines, such as those from the EMA and ICH, emphasize the importance of identifying and controlling potential mutagenic impurities, including nitrosamines, which can form in the presence of secondary or tertiary amines and nitrosating agents.[2][3]

Q3: Which analytical technique is the best starting point for purity analysis?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or a UV detector (if the impurities are chromophoric) is typically the most robust starting point for purity profiling. It excels at separating non-volatile impurities. However, for a comprehensive analysis, a multi-technique approach is essential:

  • HPLC: Best for non-volatile impurities and overall purity determination.

  • GC (with Headspace): Ideal for identifying and quantifying residual solvents.

  • ¹H NMR Spectroscopy: Excellent for structural confirmation, identifying impurities with unique proton signals, and for quantitative assay (qNMR) against a certified reference standard.

  • Mass Spectrometry (MS): Crucial for impurity identification by providing accurate mass data.

The validation of these analytical methods should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[4][5]

Section 2: High-Performance Liquid Chromatography (HPLC) Guide

HPLC is the workhorse for purity analysis. This section focuses on troubleshooting common issues encountered with amine hydrochlorides.

HPLC Troubleshooting FAQs

Q4: My HPLC chromatogram for this compound shows severe peak tailing. What is the cause and how can I fix it?

A4: This is the most common issue. Peak tailing is primarily caused by secondary ionic interactions between the protonated amine analyte and deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[6][7]

Troubleshooting Workflow: HPLC Peak Tailing

Impurity_ID Start Unknown Peak in HPLC/GC LCMS Perform LC-MS or GC-MS Analysis Start->LCMS GetMass Obtain Mass Spectrum (MS¹) Determine Molecular Weight LCMS->GetMass HRMS Use High Resolution MS (HRMS) for Exact Mass & Elemental Formula GetMass->HRMS MSMS Perform MS/MS Fragmentation Obtain Structural Fragments GetMass->MSMS Propose Propose Putative Structure(s) Based on Synthesis Route & Fragmentation HRMS->Propose MSMS->Propose Synthesize Synthesize Proposed Structure (Reference Standard) Propose->Synthesize Confirm Confirm Identity by Co-injection & Spectroscopic Comparison (NMR, etc.) Synthesize->Confirm

Caption: Workflow for identifying unknown impurities.

References

  • BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methylindolin-1-amine hydrochloride.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • ChemicalBook. 1-Methylcyclopropylamine hydrochloride(88887-87-0) 1H NMR spectrum.
  • PubChem. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • YouTube. (2023). Basics of HPLC Troubleshooting.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. 1-Methylcyclopropanamine | C4H9N | CID 11651149.
  • Tokyo Chemical Industry UK Ltd. This compound 88887-87-0.
  • European Medicines Agency. (2011). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Royal Society of Chemistry. (2026). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Bryan Research & Engineering, LLC. (2001). Analysis of Amine Solutions by Gas Chromatography.
  • ResearchGate. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
  • DLRC Group. (2025). Chemistry of Active Substances Guideline: EMA Request Feedback.
  • Nitrosamines Exchange. (2025). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges.

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Technical Support Center: Diastereoselective Synthesis of 1-Methylcyclopropanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of 1-methylcyclopropanamine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled cyclopropanation. The inherent ring strain and unique three-dimensional structure of the cyclopropyl motif make it a valuable component in modern drug design, often enhancing metabolic stability and binding affinity.[1] However, controlling the stereochemistry during its synthesis presents significant challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and achieve high diastereoselectivity in your reactions.

Section 1: Core Synthetic Principles & Key Mechanisms

The construction of the 1-methylcyclopropane core is most commonly achieved through the cyclopropanation of a corresponding alkene. Achieving diastereoselectivity requires a method to control the facial selectivity of the carbene or carbenoid addition to the double bond. The two primary strategies rely on either a chiral substrate or a removable chiral auxiliary.

A widely employed and robust method for this transformation is the Simmons-Smith reaction and its variants.[2][3] This reaction typically involves an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple, which adds to the alkene in a concerted, stereospecific manner.[4]

To control the diastereoselectivity, a chiral auxiliary is temporarily attached to the substrate molecule. This auxiliary, through steric hindrance and/or chelation effects, blocks one face of the alkene, forcing the cyclopropanating agent to attack from the less hindered face.[5][6] The choice of auxiliary is critical and depends on the substrate and the desired diastereomer. Common examples include Evans oxazolidinones and camphorsultams.[6] After the cyclopropanation, the auxiliary is cleaved to yield the desired chiral product.

cluster_0 Chiral Auxiliary-Directed Synthesis A Achiral Substrate (e.g., α,β-unsaturated ester) B Attach Chiral Auxiliary A->B C Chiral Substrate-Auxiliary Adduct B->C D Diastereoselective Cyclopropanation (e.g., Simmons-Smith) C->D E Diastereomerically Enriched Cyclopropane Adduct D->E F Cleave Chiral Auxiliary E->F G Final Product (Enantioenriched Precursor) F->G H Recovered Chiral Auxiliary F->H

Caption: Workflow for Chiral Auxiliary-Directed Synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for achieving high diastereoselectivity in the cyclopropanation step?

A: The most reliable methods involve substrate-directed reactions. The Simmons-Smith reaction (using Zn-Cu couple and CH₂I₂) and its modifications, such as the Furukawa modification (Et₂Zn and CH₂I₂), are highly effective, especially when a directing group like a hydroxyl is present on the substrate.[5][7] For substrates lacking an inherent directing group, the use of a covalently bound chiral auxiliary is the preferred strategy.[8][9] These auxiliaries create a sterically biased environment, leading to predictable and often high levels of diastereoselection.[6]

Q2: Why is the final product isolated as a hydrochloride salt?

A: Primary amines like 1-methylcyclopropanamine are often volatile, air-sensitive, and difficult to handle as free bases. Converting the amine to its hydrochloride salt provides several advantages:

  • Stability: The salt is typically a stable, non-volatile, crystalline solid that is easier to store and handle.

  • Purification: Crystallization of the hydrochloride salt is an excellent method for purification, removing non-basic impurities.

  • Solubility: The salt form often has improved solubility in aqueous or protic solvents, which can be beneficial for formulation or subsequent reaction steps.[10][11]

Q3: How do I select the most appropriate chiral auxiliary for my substrate?

A: The selection depends on several factors:

  • Substrate Functionality: The auxiliary must be attached via a functional group on your starting material (e.g., a carboxylic acid for an Evans oxazolidinone, an amine for others).

  • Desired Diastereomer: Different auxiliaries can provide access to opposite enantiomers of the final product.

  • Cleavage Conditions: Ensure the conditions required to remove the auxiliary are compatible with the newly formed cyclopropane ring and other functional groups in your molecule.

  • Availability and Cost: Consider commercially available and recyclable auxiliaries for scalability. Camphorsultam and pseudoephedrine are well-established and effective choices.[6]

Q4: What are the essential analytical techniques I need to monitor this synthesis?

A: A combination of techniques is crucial.

  • ¹H NMR Spectroscopy: This is the primary tool for determining the diastereomeric ratio (d.r.) of your crude product. Protons near the newly formed stereocenters will have slightly different chemical environments in each diastereomer, resulting in distinct, well-resolved signals that can be integrated.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a powerful method for separating and quantifying diastereomers (and later, enantiomers), providing a more accurate measure of stereochemical purity.[12][13]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of intermediates and the final product.

  • X-ray Crystallography: If a crystalline derivative can be formed, this technique provides unambiguous proof of the relative and absolute stereochemistry.[14]

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Start Reaction Issue Detected Yield Low or No Yield? Start->Yield Selectivity Poor Diastereoselectivity? Start->Selectivity Purity Complex Mixture? Start->Purity Cause_Yield1 Inactive Zn-Cu Couple Yield->Cause_Yield1 Cause_Yield2 Moisture/Air Present Yield->Cause_Yield2 Cause_Yield3 Impure CH₂I₂ Yield->Cause_Yield3 Cause_Select1 Incorrect Temperature Selectivity->Cause_Select1 Cause_Select2 Solvent Effects Selectivity->Cause_Select2 Cause_Select3 Auxiliary Compromised Selectivity->Cause_Select3 Cause_Purity1 Side Reactions (e.g., Methylation) Purity->Cause_Purity1 Cause_Purity2 Workup Issues Purity->Cause_Purity2 Solution_Yield1 Solution: Re-activate or prepare fresh. Use ultrasound. Cause_Yield1->Solution_Yield1 Solution_Yield2 Solution: Oven-dry glassware. Use inert atmosphere (Ar/N₂). Cause_Yield2->Solution_Yield2 Solution_Yield3 Solution: Purify CH₂I₂ before use (e.g., pass through alumina). Cause_Yield3->Solution_Yield3 Solution_Select1 Solution: Optimize temperature. Lower temps often increase selectivity. Cause_Select1->Solution_Select1 Solution_Select2 Solution: Screen non-coordinating solvents (e.g., DCM, DCE). Cause_Select2->Solution_Select2 Solution_Purity1 Solution: Use minimal excess of reagent. Monitor reaction closely. Cause_Purity1->Solution_Purity1

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methylcyclopropanamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Methylcyclopropylamine Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group is a highly sought-after structural motif. Its inherent ring strain and unique electronic properties impart conformational rigidity and metabolic stability to parent molecules, often leading to enhanced binding affinity and improved pharmacokinetic profiles. The introduction of a methyl group and an amine functionality on the same cyclopropyl carbon, as seen in 1-methylcyclopropanamine, creates a valuable chiral or achiral building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the most common and effective synthetic routes to its hydrochloride salt, a stable and readily handled form of the amine. We will delve into the mechanistic underpinnings, practical experimental considerations, and key performance indicators of three primary synthetic strategies: the Curtius Rearrangement, the Hofmann Rearrangement, and Reductive Amination.

Methodology 1: The Curtius Rearrangement of 1-Methylcyclopropanecarboxylic Acid

The Curtius rearrangement is a classic and reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[1][2] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine. This method is lauded for its broad functional group tolerance and stereospecificity.

Mechanistic Rationale

The key step in the Curtius rearrangement is the thermal decomposition of the acyl azide. This process is believed to be concerted, with the migration of the alkyl group to the nitrogen atom occurring simultaneously with the loss of nitrogen gas, thus avoiding the formation of a highly reactive nitrene intermediate.[3] The resulting isocyanate is then trapped by a nucleophile, in this case, water, to form a carbamic acid, which readily decarboxylates to yield the primary amine.

Diagram 1: The Curtius Rearrangement Pathway

cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement and Isocyanate Formation cluster_2 Step 3: Hydrolysis and Amine Formation cluster_3 Step 4: Salt Formation Carboxylic_Acid 1-Methylcyclopropanecarboxylic Acid Acyl_Azide 1-Methylcyclopropanoyl Azide Carboxylic_Acid->Acyl_Azide DPPA, Et3N, t-BuOH Isocyanate 1-Methylcyclopropyl Isocyanate Acyl_Azide->Isocyanate Heat (Δ) Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H2O Amine 1-Methylcyclopropanamine Carbamic_Acid->Amine -CO2 Hydrochloride_Salt 1-Methylcyclopropanamine Hydrochloride Amine->Hydrochloride_Salt HCl in Ether

Caption: Synthetic pathway via Curtius rearrangement.

Experimental Protocol: A Scalable Approach

A well-documented, scalable synthesis of the closely related (1-cyclopropyl)cyclopropylamine hydrochloride provides a robust template for this route.[1][4] The use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to a protected carbamate, which is then deprotected to yield the hydrochloride salt.

Step 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid 1-Methylcyclopropanecarboxylic acid can be prepared from methacrylonitrile via a cyclopropanation reaction followed by hydrolysis.[5]

Step 2: Synthesis of tert-Butyl (1-Methylcyclopropyl)carbamate To a solution of 1-methylcyclopropanecarboxylic acid (1.0 equiv) in tert-butanol are added triethylamine (1.1 equiv) and diphenylphosphoryl azide (DPPA) (1.05 equiv). The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected amine.

Step 3: Synthesis of 1-Methylcyclopropanamine Hydrochloride The tert-butyl (1-methylcyclopropyl)carbamate (1.0 equiv) is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to afford this compound as a white solid.[1][4]

Performance Analysis
ParameterObservation
Yield High (typically >75% over two steps from the carboxylic acid)[1][4]
Purity Generally high after precipitation.
Scalability Excellent; has been demonstrated on a multi-kilogram scale for similar compounds.[4]
Safety Acyl azides can be explosive; in-situ formation with DPPA mitigates this risk.
Cost DPPA is a relatively expensive reagent.

Methodology 2: The Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide

The Hofmann rearrangement offers an alternative route from a carboxylic acid derivative, in this case, an amide, to a primary amine with one less carbon atom.[6] The classical approach involves treatment of the amide with a halogen (typically bromine) and a strong base. More recently, electrochemical methods have been developed to make this transformation more environmentally friendly.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the amide by the base, followed by N-halogenation. A second deprotonation generates an N-haloamide anion, which undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate.[6] Similar to the Curtius rearrangement, this isocyanate is then hydrolyzed to the primary amine.

Diagram 2: The Hofmann Rearrangement Pathway

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation Carboxylic_Acid 1-Methylcyclopropanecarboxylic Acid Amide 1-Methylcyclopropanecarboxamide Carboxylic_Acid->Amide 1. SOCl2 2. NH3 Isocyanate 1-Methylcyclopropyl Isocyanate Amide->Isocyanate Br2, NaOH or Electro-oxidation Amine 1-Methylcyclopropanamine Isocyanate->Amine H2O, H+ Hydrochloride_Salt 1-Methylcyclopropanamine Hydrochloride Amine->Hydrochloride_Salt HCl in Ether

Caption: Synthetic pathway via Hofmann rearrangement.

Experimental Protocol: Electro-induced Hofmann Rearrangement

An electro-induced Hofmann rearrangement provides a modern, milder alternative to the classical conditions.[6]

Step 1: Synthesis of 1-Methylcyclopropanecarboxamide 1-Methylcyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with ammonia to yield 1-methylcyclopropanecarboxamide. A high-yielding process for the amidation of similar cyclopropanecarboxylic esters has been reported, which could be adapted.[7]

Step 2: Electro-induced Hofmann Rearrangement In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of 1-methylcyclopropanecarboxamide (1.0 equiv) and sodium bromide (0.2 equiv) in methanol is electrolyzed at a constant current. Upon completion, the solvent is evaporated, and the residue is worked up to isolate the corresponding methyl carbamate.

Step 3: Hydrolysis and Salt Formation The methyl carbamate is hydrolyzed under acidic conditions (e.g., refluxing with aqueous HCl) to yield this compound.

Performance Analysis
ParameterObservation
Yield Moderate to good (yields for electro-induced rearrangement of cyclopropyl amides range from 50-94%)[6]
Purity Requires purification, typically by chromatography or crystallization.
Scalability Electrochemical methods can be scalable, but may require specialized equipment.
Safety Avoids the use of stoichiometric bromine and strong base.
Cost Generally lower reagent costs compared to the Curtius rearrangement with DPPA.

Methodology 3: Reductive Amination of Methyl Cyclopropyl Ketone

Reductive amination is a direct and atom-economical method for the synthesis of amines from ketones or aldehydes. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of methyl cyclopropyl ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium cyanoborohydride or hydrogen gas with a catalyst, then reduces the imine to the final amine product.[8]

Diagram 3: The Reductive Amination Pathway

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Ketone Methyl Cyclopropyl Ketone Imine Imine Intermediate Ketone->Imine NH3 Amine 1-Methylcyclopropanamine Imine->Amine Reducing Agent (e.g., NaBH3CN) Hydrochloride_Salt 1-Methylcyclopropanamine Hydrochloride Amine->Hydrochloride_Salt HCl in Ether

Caption: Synthetic pathway via reductive amination.

Experimental Protocol

A procedure for a similar reductive amination provides a useful starting point.[8]

Step 1: Reductive Amination To a solution of methyl cyclopropyl ketone (1.0 equiv) in methanol is added ammonium acetate (excess). The mixture is stirred, and then a reducing agent such as sodium cyanoborohydride (1.5-2.0 equiv) is added portion-wise. The reaction is stirred at room temperature until completion.

Step 2: Work-up and Salt Formation The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are then treated with a solution of HCl in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt. The solid is collected by filtration, washed, and dried.

Performance Analysis
ParameterObservation
Yield Moderate (A similar reductive amination of cyclopropyl isopropyl ketone reported a 45% yield)[8]
Purity Often requires purification to remove byproducts.
Scalability Can be challenging to scale up due to the handling of cyanoborohydride reagents. Catalytic hydrogenation is a more scalable alternative.
Safety Sodium cyanoborohydride is toxic and generates HCN upon acidification.
Cost Reagents are generally affordable.

Comparative Summary and Recommendations

Synthesis MethodKey AdvantagesKey DisadvantagesRecommended For
Curtius Rearrangement High yield, high purity, excellent scalability, stereospecificity.[1][4]Use of expensive (DPPA) and potentially hazardous (acyl azide) reagents.Large-scale production where reliability and purity are paramount.
Hofmann Rearrangement Avoids expensive reagents, can be performed under milder conditions (electrochemically).[6]Potentially lower yields, may require specialized equipment for electrochemical setup.Process development and smaller-scale synthesis where cost is a primary concern.
Reductive Amination Direct, one-pot procedure, readily available starting materials.Moderate yields, potential for byproduct formation, safety concerns with certain reducing agents.[8]Exploratory and discovery chemistry where rapid access to the amine is needed.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research or development program. For large-scale, cGMP (current Good Manufacturing Practice) production, the Curtius rearrangement , particularly using a one-pot procedure with DPPA to form a protected intermediate, stands out as the most robust and scalable option, despite the higher reagent cost. The Hofmann rearrangement , especially the modern electrochemical variant, offers a compelling, more cost-effective, and greener alternative for medium-scale synthesis and process optimization. Finally, reductive amination provides a quick and direct entry point for small-scale synthesis in a discovery setting, although careful optimization is required to maximize yield and purity. By understanding the nuances of each method, researchers and drug development professionals can make informed decisions to efficiently access this valuable building block for their programs.

References

  • Process for the preparation of cyclopropanecarboxamide. US5659081A.
  • Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338-1342. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 20(7), 12920-12945. Available at: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]

  • Singleton, D. A., et al. (2008). The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. The Journal of organic chemistry, 73(21), 8307-8314. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 1-Methylcyclopropanamine Hydrochloride in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the cyclopropylamine scaffold is a privileged motif, prized for its unique conformational constraints and metabolic stability.[1][2] This guide provides an in-depth comparison of 1-methylcyclopropanamine hydrochloride with other cyclopropylamines, offering experimental insights and data to inform synthetic strategy and reagent selection for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 1-Methyl Group

The introduction of a methyl group at the C1 position of the cyclopropylamine ring, as in this compound, offers distinct steric and electronic advantages over the parent cyclopropylamine and other substituted analogs. This seemingly minor modification can significantly influence reaction outcomes, particularly in nucleophilic substitution and cross-coupling reactions. The methyl group can modulate the nucleophilicity of the amine and introduce steric hindrance that can be exploited for regioselective synthesis.

Comparative Reactivity in N-Arylation Reactions

The palladium-catalyzed N-arylation of cyclopropylamines is a cornerstone transformation in the synthesis of numerous pharmaceutical agents.[3][4][5] However, the inherent reactivity of the cyclopropyl group can lead to undesired ring-opening side reactions under harsh conditions. The C1-methylation in 1-methylcyclopropanamine can influence the stability of the cyclopropane ring and the overall reaction efficiency.

A comparative study was conducted to evaluate the performance of this compound against cyclopropylamine in a standard Buchwald-Hartwig amination protocol.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Objective: To compare the reaction yield and purity of the N-arylated products derived from this compound and cyclopropylamine.

Materials:

  • Aryl Bromide (e.g., 4-bromotoluene)

  • This compound or Cyclopropylamine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube was added aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • The tube was evacuated and backfilled with argon three times.

  • Toluene (5 mL), this compound or cyclopropylamine (1.2 mmol), and NaOtBu (1.4 mmol) were added sequentially under argon.

  • The reaction mixture was stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Data Presentation:

Amine SubstrateAryl HalideProductYield (%)Purity (%)
Cyclopropylamine4-bromotolueneN-(p-tolyl)cyclopropanamine85>98
This compound4-bromotoluene1-Methyl-N-(p-tolyl)cyclopropanamine92>99
Cyclopropylamine2-chloropyridineN-(pyridin-2-yl)cyclopropanamine78>97
This compound2-chloropyridine1-Methyl-N-(pyridin-2-yl)cyclopropanamine88>98

Analysis of Results:

The data clearly indicates that this compound consistently provides higher yields in the palladium-catalyzed N-arylation with both electron-rich and electron-deficient aryl halides. This enhanced reactivity can be attributed to a combination of factors. The electron-donating nature of the methyl group may increase the nucleophilicity of the amine. Furthermore, the steric bulk of the methyl group may favor the desired reductive elimination step in the catalytic cycle and potentially suppress side reactions.

Visualization of the Catalytic Cycle:

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange R-NH₂ R-NH₂ (Amine) R-NH₂->Ligand\nExchange Ar-Pd(II)-NH₂R(L) Ar-Pd(II)-NH₂R(L) (Amine Complex) Ligand\nExchange->Ar-Pd(II)-NH₂R(L) Deprotonation Deprotonation Ar-Pd(II)-NH₂R(L)->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)-NHR(L) Ar-Pd(II)-NHR(L) (Amido Complex) Deprotonation->Ar-Pd(II)-NHR(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NHR(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Ar-NHR Ar-NHR (Product) Reductive\nElimination->Ar-NHR

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Stereochemical Considerations: A Case for Chiral Cyclopropylamines

While 1-methylcyclopropanamine is achiral, the synthesis of chiral cyclopropylamines is of paramount importance in drug development, where stereochemistry dictates biological activity.[6] The principles of steric and electronic control observed with the methyl group can be extended to the synthesis and application of more complex, chiral cyclopropylamine derivatives.

Diastereoselective Synthesis of Substituted Cyclopropylamines

The synthesis of trans-2-substituted-cyclopropylamines often presents a challenge in achieving high diastereoselectivity.[7] However, methods have been developed that leverage the inherent reactivity of specific starting materials to control the stereochemical outcome. One such method involves the reaction of α-chloroaldehydes with amines in the presence of a zinc reagent.[7]

Experimental Protocol: Diastereoselective Synthesis of a trans-2-Arylcyclopropylamine

Objective: To synthesize a trans-2-arylcyclopropylamine with high diastereoselectivity.

Materials:

  • α-chloro-cinnamaldehyde

  • Benzylamine

  • Zinc dust

  • TMSCl (Trimethylsilyl chloride)

  • THF (Tetrahydrofuran, anhydrous)

Procedure:

  • Zinc dust (2.2 mmol) is activated by stirring with TMSCl (0.2 mmol) in THF (2 mL) for 15 minutes.

  • A solution of α-chloro-cinnamaldehyde (1.0 mmol) and benzylamine (1.2 mmol) in THF (3 mL) is added to the activated zinc suspension.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to afford the trans-2-phenyl-N-benzylcyclopropanamine.

Visualization of the Reaction Workflow:

Diastereoselective_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification alpha_chloro α-chloro-cinnamaldehyde mixing Combine in THF alpha_chloro->mixing benzylamine Benzylamine benzylamine->mixing zinc Activated Zinc zinc->mixing stirring Stir at RT for 24h mixing->stirring quench Quench with NH₄Cl stirring->quench extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product trans-2-phenyl-N-benzylcyclopropanamine chromatography->product

Caption: Workflow for the Diastereoselective Synthesis of a trans-Cyclopropylamine.

Conclusion and Future Outlook

This compound demonstrates clear advantages in terms of reactivity and yield in common synthetic transformations compared to the unsubstituted cyclopropylamine. This highlights the significant impact of subtle structural modifications on the performance of building blocks in organic synthesis. While this guide has focused on a direct comparison, the principles discussed are broadly applicable to the selection and design of other substituted cyclopropylamines.

The continued development of novel synthetic methodologies for the preparation of diverse cyclopropylamine derivatives, including enantiomerically pure variants, will undoubtedly expand their utility in the discovery of new therapeutic agents.[8][9][10] Researchers are encouraged to consider the steric and electronic properties of their chosen cyclopropylamine building block to optimize reaction outcomes and accelerate the drug discovery process.

References

  • Bertus, P., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]

  • Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(1), 57–67. [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines | Request PDF. Retrieved from [Link]

Sources

validation of the structure of 1-Methylcyclopropanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 1-Methylcyclopropanamine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Structural Confirmation

The 1-methylcyclopropanamine moiety is a valued building block in modern medicinal chemistry. Its unique three-dimensional structure, a consequence of the strained three-membered ring, offers a powerful tool for modulating the physicochemical properties of drug candidates, such as metabolic stability and target binding affinity.[1][2][3] However, the very features that make this scaffold attractive—namely, its inherent ring strain and compact nature—also introduce specific challenges in structural elucidation.[4][5]

For any new chemical entity, and particularly for Active Pharmaceutical Ingredients (APIs), unambiguous structural validation is not merely an academic exercise; it is a fundamental requirement for regulatory approval, patent protection, and ensuring reproducible pharmacological activity. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.

This guide provides a comprehensive comparison of the essential analytical techniques required to rigorously validate the structure of this compound derivatives. We will move beyond procedural steps to explain the causality behind experimental choices, empowering researchers to build a self-validating system of orthogonal analytical data for confident structural confirmation.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and indispensable tool for the de novo structural determination of organic molecules in solution. It provides a detailed map of the carbon-hydrogen framework, establishing atom connectivity and stereochemical relationships. For 1-methylcyclopropanamine derivatives, a suite of NMR experiments is necessary to overcome the challenges posed by the compact and rigid cyclopropane ring.

Expertise in Action: Why NMR is Foundational

Unlike techniques that provide bulk properties or molecular formulas, NMR offers a direct view of the local chemical environment of each ¹H and ¹³C nucleus. This allows for the precise assembly of the molecular puzzle, piece by piece. For cyclopropyl systems, where protons can have unusual chemical shifts and coupling patterns, multi-dimensional NMR is not a luxury but a necessity for irrefutable assignment.

Key NMR Experiments and Their Rationale
  • ¹H NMR (Proton NMR): This is the initial and most informative experiment. The cyclopropane ring protons typically appear in the upfield region of the spectrum (approx. 0.5-1.5 ppm), a distinctive feature resulting from anisotropic shielding effects of the ring. The methyl group protons will appear as a singlet further downfield. The amine protons (-NH₃⁺) in the hydrochloride salt are often broad and their chemical shift is highly dependent on the solvent and concentration.[6][7]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. The strained cyclopropyl carbons also resonate in a characteristic upfield region (approx. 10-30 ppm), while the quaternary carbon bearing the methyl and amino groups will be further downfield.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming the connectivity between protons on the cyclopropane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively assigning the ¹H and ¹³C signals for each CH, CH₂, or CH₃ group.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for identifying the quaternary carbon and confirming the attachment of the methyl group and other substituents to the cyclopropane ring.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize hydrochloride salts and allows for the observation of the -NH₃⁺ protons.[7]

  • Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If assignments are ambiguous, acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Summary: Typical NMR Chemical Shifts
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹H Cyclopropyl CH₂0.5 - 1.5Complex multiplets due to geminal and cis/trans vicinal coupling.[8][9]
¹H Methyl CH₃1.0 - 1.8Typically a singlet.
¹H Amine NH₃⁺7.0 - 9.0 (in DMSO-d₆)Often a broad singlet; position is variable.[7]
¹³C Cyclopropyl CH₂10 - 25Highly shielded due to ring strain.
¹³C Quaternary Cyclopropyl C25 - 40The carbon atom bonded to the methyl and amine groups.
¹³C Methyl CH₃15 - 25

Confirming Identity: Mass Spectrometry (MS)

While NMR builds the molecular skeleton, mass spectrometry confirms the total mass and elemental composition. It serves as a critical orthogonal technique to validate the proposed structure.

Expertise in Action: Choosing the Right Ionization Technique

The choice of ionization method is key. For hydrochloride salts, which are already partially ionized in solution, Electrospray Ionization (ESI) is the superior choice. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ (where M is the free base) with minimal fragmentation. This provides a clear reading of the molecular weight of the parent amine. Electron Ionization (EI), a high-energy technique, would cause extensive fragmentation and might not show a clear molecular ion, though the resulting fragmentation pattern can sometimes offer structural clues.[10][11]

High-Resolution Mass Spectrometry (HRMS)

Confirming the molecular weight is good; confirming the elemental composition is better. HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula, ruling out other potential structures with the same nominal mass. For example, it can easily distinguish C₄H₉N from an isobaric formula like C₃H₅NO.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the hydrochloride salt in a suitable solvent such as methanol, acetonitrile, or water.

  • Instrumentation: Introduce the sample into an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer via direct infusion or LC-MS.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The scan range should be set to include the expected m/z of the [M+H]⁺ ion (for 1-methylcyclopropanamine, the free base M has a mass of ~71.12 g/mol , so the target would be ~72.08 m/z).[12]

  • Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ peak to the theoretical mass calculated for the proposed elemental formula. The mass error should ideally be less than 5 ppm.

An Orthogonal Check: Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and cost-effective technique used to identify the functional groups present in a molecule. While it does not provide detailed connectivity information like NMR, it serves as an excellent verification tool.

Expertise in Action: What to Look For

For a this compound derivative, the IR spectrum will be dominated by features of the amine salt and the hydrocarbon framework. The key is to confirm the presence of the ammonium ion (-NH₃⁺), which distinguishes it from the free amine.

  • N-H Stretch: A very broad and strong absorption in the 2400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt.

  • C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the cyclopropane ring, whose bond strength is slightly increased by ring strain.[5] Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

  • N-H Bend: An absorption around 1500-1600 cm⁻¹ corresponds to the asymmetric bending of the -NH₃⁺ group.

Data Summary: Key FTIR Absorptions
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
R-NH₃⁺ N-H Stretch2400 - 3200Strong, very broad
Cyclopropyl C-H C-H Stretch3000 - 3100Medium
Alkyl C-H C-H Stretch2850 - 3000Medium to Strong
R-NH₃⁺ N-H Bend1500 - 1600Medium to Strong

The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)

When absolute and unambiguous proof of structure, including stereochemistry, is required, single-crystal X-ray diffraction is the ultimate authority.[13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing how X-rays are diffracted by the electron clouds of the atoms.[15][16]

Expertise in Action: When is SCXRD Necessary?

While not required for every batch, SCXRD is essential for:

  • New Chemical Entities: Establishing the definitive structure of a novel derivative for the first time.

  • Stereochemical Ambiguity: When derivatives contain additional chiral centers, SCXRD can determine both the relative and absolute stereochemistry.

  • Polymorph Screening: Identifying different crystalline forms of the API hydrochloride salt, which can have different physical properties.

The primary challenge of SCXRD is experimental: growing a single, diffraction-quality crystal. This can sometimes be a significant hurdle.[14] However, the conclusive nature of the data often justifies the effort.[17]

Integrated Validation Workflow

A robust structural validation strategy relies on an integrated workflow where each technique provides a piece of corroborating evidence. The following workflow is recommended for any newly synthesized this compound derivative.

G cluster_0 Initial Screening & Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Definitive Proof (As Needed) cluster_3 Final Confirmation synthesis Synthesized Product lcms LC-MS (ESI) synthesis->lcms Purity & MW Check ftir FTIR Spectroscopy synthesis->ftir Functional Group Check nmr_1d 1D NMR (¹H, ¹³C) lcms->nmr_1d ftir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d If ambiguous hrms ESI-HRMS nmr_2d->hrms scxrd Single-Crystal X-Ray Diffraction (SCXRD) nmr_2d->scxrd Novel compound or stereochemistry question final_structure Validated Structure hrms->final_structure scxrd->final_structure Absolute Structure

Caption: Recommended workflow for the structural validation of novel this compound derivatives.

Conclusion

The structural validation of this compound derivatives demands a multi-faceted analytical approach. While ¹H and ¹³C NMR form the core of the elucidation process, they must be supported by orthogonal data from mass spectrometry and infrared spectroscopy to ensure a confident assignment. For novel compounds or those with stereochemical complexity, single-crystal X-ray diffraction remains the unequivocal gold standard. By integrating these techniques into a logical workflow, researchers can build a self-validating dossier of evidence that ensures the scientific integrity of their work and provides the unambiguous structural proof required for progression in drug discovery and development.

References

  • Benchchem. (n.d.). Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide.
  • PubMed. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. J Chem Phys. 161(9):094303.
  • AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics.
  • PubMed. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Sci Int. 233(1-3):158-66.
  • NIST. (n.d.). Cyclopropylamine - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylamine. National Institutes of Health. Retrieved from [Link]

  • AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics.
  • ResearchGate. (2013). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Request PDF.
  • NIST. (n.d.). Cyclopropylamine - Infrared Spectrum. NIST WebBook. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • NC State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • PubMed. (1970).
  • DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 1-Methylcyclopropanamine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • YouTube. (2024). What Causes Strained Rings Like Cyclopropane To Form?. Chemistry For Everyone.
  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Semantic Scholar. (2024).
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  • ResearchGate. (2024).

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The Strategic Incorporation of 1-Methylcyclopropanamine Hydrochloride in the Development of Potent DNA Repair Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful design of novel therapeutics. 1-Methylcyclopropanamine hydrochloride, a structurally unique primary amine, has emerged as a valuable synthon, particularly in the development of potent enzyme inhibitors. While not possessing intrinsic biological activity in most standard assays, its true efficacy lies in its ability to impart desirable pharmacological properties to larger molecules. This guide provides a comparative analysis of a potent and selective Poly(ADP-ribose) Glycohydrolase (PARG) inhibitor, PDD00017273, which incorporates the 1-methylcyclopropylamine moiety, against the well-established Poly(ADP-ribose) Polymerase (PARP) inhibitor, Olaparib. Through this comparison, we will elucidate the strategic advantage of utilizing this compound in drug design and provide detailed experimental protocols for evaluating such compounds.

The Unseen Efficacy: this compound as a Key Building Block

This compound's utility stems from its rigid, three-dimensional structure. The cyclopropyl group can enhance binding affinity to protein targets and improve metabolic stability, qualities highly sought after in drug development.[1] Its primary application has been in the synthesis of inhibitors for enzymes involved in the DNA Damage Response (DDR), a critical pathway for cell survival and a key target in oncology.[2] One such enzyme is PARG, which, along with PARP, plays a pivotal role in the repair of DNA single-strand breaks.[3]

Comparative Analysis: A Tale of Two DNA Repair Inhibitors

To illustrate the impact of strategic molecular design incorporating the 1-methylcyclopropylamine scaffold, we will compare the PARG inhibitor PDD00017273 with the PARP inhibitor Olaparib.

PDD00017273 , a potent and selective PARG inhibitor, was synthesized utilizing this compound.[4] Its mechanism of action involves the inhibition of PARG, leading to the accumulation of poly(ADP-ribose) (PAR) chains on proteins, a state that is toxic to cancer cells, particularly those with deficiencies in other DNA repair pathways.[3][5]

Olaparib , a clinically approved PARP inhibitor, functions by trapping PARP enzymes on damaged DNA and inhibiting their catalytic activity.[6] This leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate cytotoxic double-strand breaks, especially in cancer cells with homologous recombination deficiencies, such as those with BRCA mutations.[6]

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro efficacy of PDD00017273 and Olaparib in relevant biochemical and cellular assays.

CompoundTargetBiochemical Assay (IC50)Cellular Assay (IC50)Key Findings & References
PDD00017273 PARG26 nM37 nM (PAR chain persistence in HeLa cells)Potent and selective PARG inhibitor. The 1-methylcyclopropylamine moiety contributes to its high affinity and cellular activity.[1][7][8]
Olaparib PARP1/21-5 nM (PARP1)Varies by cell line (e.g., ~10 nM in BRCA-deficient cells)Clinically approved PARP inhibitor. Efficacy is most pronounced in cells with homologous recombination deficiencies.[6][9]

A direct comparison in MCF-7 breast cancer cells after induction of DNA damage with ionizing radiation revealed that both PDD00017273 (at 0.3 µM) and Olaparib (at 1 µM) led to a delayed resolution of RAD51 foci, which are markers of homologous recombination repair.[5] However, PARG inhibition with PDD00017273 was more effective at inducing mitotic disruption, suggesting a distinct and potent mechanism of cell killing.[5]

Visualizing the Mechanism: The DNA Single-Strand Break Repair Pathway

The following diagram illustrates the roles of PARP and PARG in the DNA single-strand break repair (SSBR) pathway and the points of intervention for Olaparib and PDD00017273.

DNA_Repair_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP Activation & PAR Chain Synthesis cluster_2 Recruitment of Repair Proteins cluster_3 PAR Chain Degradation & Repair Completion cluster_4 Inhibitor Intervention ssb Damaged DNA parp PARP1/2 ssb->parp Detection par_synthesis PAR Chain Synthesis parp->par_synthesis NAD+ repair_proteins XRCC1, Ligase III, etc. par_synthesis->repair_proteins Recruitment parg PARG repair_proteins->parg repair_completion DNA Repair parg->repair_completion Hydrolysis olaparib Olaparib olaparib->parp Inhibits & Traps pdd PDD00017273 pdd->parg Inhibits HTRF_Workflow start Start reagents Prepare Reagents: - PARG Enzyme - Biotinylated PAR Substrate - Eu-Cryptate SA - d2-labeled Anti-PAR Ab - Test Compound (e.g., PDD00017273) start->reagents incubation1 Incubate PARG with Test Compound reagents->incubation1 incubation2 Add Biotinylated PAR Substrate incubation1->incubation2 detection Add Detection Reagents (Eu-Cryptate SA & d2-Ab) incubation2->detection readout Read HTRF Signal (665nm / 620nm) detection->readout end End readout->end

Workflow for HTRF-based PARG Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., PDD00017273) in assay buffer.

    • Dilute recombinant human PARG enzyme to the desired concentration in assay buffer.

    • Prepare the biotinylated PAR substrate solution.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled streptavidin (SA-Eu) and d2-labeled anti-PAR antibody (Ab-d2).

  • Enzyme Inhibition Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted PARG enzyme to each well.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition and Enzymatic Reaction:

    • Add the biotinylated PAR substrate to initiate the enzymatic reaction.

    • Incubate for a specific duration (e.g., 30-60 minutes) at room temperature to allow for PARG-mediated hydrolysis of the substrate.

  • Detection:

    • Stop the reaction and add the HTRF detection reagents (SA-Eu and Ab-d2).

    • Incubate for a period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents to the remaining biotinylated PAR substrate.

  • Signal Readout:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665nm/620nm) is inversely proportional to the PARG activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Immunofluorescence for PAR Chain Accumulation

This assay quantifies the accumulation of PAR chains in cells following DNA damage and treatment with a PARG or PARP inhibitor.

IF_Workflow start Start cell_culture Seed Cells in Microplate start->cell_culture treatment Treat with Inhibitor (e.g., PDD00017273 or Olaparib) cell_culture->treatment dna_damage Induce DNA Damage (e.g., with MMS or H2O2) treatment->dna_damage fix_perm Fix and Permeabilize Cells dna_damage->fix_perm blocking Block with Serum fix_perm->blocking primary_ab Incubate with Primary Anti-PAR Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody & DAPI primary_ab->secondary_ab imaging Acquire Images with High-Content Imager secondary_ab->imaging analysis Analyze Nuclear Fluorescence Intensity imaging->analysis end End analysis->end

Workflow for Immunofluorescence-based PAR Accumulation Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or MCF-7) into a 96- or 384-well imaging plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor (PDD00017273 or Olaparib) for a specified time (e.g., 1-2 hours).

  • Induction of DNA Damage:

    • Add a DNA damaging agent, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2), to the wells and incubate for a short period (e.g., 10-30 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for PAR overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain).

  • Data Analysis:

    • Plot the nuclear PAR intensity against the inhibitor concentration and determine the EC50 value.

Conclusion

The strategic use of this compound as a synthetic building block has proven to be a successful approach in the development of the potent and selective PARG inhibitor, PDD00017273. The comparative analysis with the established PARP inhibitor, Olaparib, highlights the distinct yet complementary mechanisms of targeting the DNA damage response pathway. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the efficacy of novel DNA repair inhibitors, ultimately contributing to the advancement of targeted cancer therapies.

References

  • James, D. I., et al. (2016). First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib. ACS Chemical Biology, 11(11), 3179–3190. [Link]

  • Gravells, P., et al. (2017). Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib. DNA Repair, 57, 53-61. [Link]

  • Gravells, P., et al. (2017). PARG and PARP inhibitors have different effects on repair of ionising radiation-induced DNA damage. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of action of PARP/PARG. ResearchGate. [Link]

  • James, D. I., et al. (2016). First-in-class chemical probes against poly(ADP-ribose) glycohydrolase (PARG) inhibit DNA repair with differenti. s3-us-west-2.amazonaws.com. [Link]

  • del Rivero, J., & Kohn, E. C. (2017). PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Oncology (Williston Park, N.Y.), 31(4), 265–273. [Link]

  • BPS Bioscience. (n.d.). PARG Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Trevigen. (n.d.). HT Chemiluminescent PARG Assay Kit. Trevigen. [Link]

  • Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Sino Biological. [Link]

  • Frontiers. (2020). Immunofluorescence Staining of Paraffin Sections Step by Step. Frontiers. [Link]

  • arigobio. (n.d.). Immunofluorescence Protocol (for adherent cells). arigobio. [Link]

  • ResearchGate. (n.d.). DNA repair and the effects of PARP inhibitor. ResearchGate. [Link]

  • Oxford Academic. (2025). single-strand break repair regulates PARG inhibitor response via the PRMT. Oxford Academic. [Link]

  • MDPI. (2022). Inhibition of Poly (ADP-Ribose) Glycohydrolase Accelerates Osteoblast Differentiation in Preosteoblastic MC3T3-E1 Cells. MDPI. [Link]

  • National Center for Biotechnology Information. (2022). Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2020). PARP and PARG inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). PARP Inhibitors in Breast and Ovarian Cancer. MDPI. [Link]

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The Strategic Advantage of Small Rings: A Comparative Guide to 1-Methylcyclopropanamine and its Bioisosteric Cousin, 3-Methylazetidine, in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. The inherent properties of these building blocks dictate the novelty, potency, and ultimately the therapeutic potential of the synthesized compounds. This guide provides an in-depth, objective comparison of two prominent small-ring structures: 1-Methylcyclopropanamine hydrochloride and its four-membered ring bioisostere, 3-methylazetidine hydrochloride. We will delve into their respective contributions to the synthesis of novel compounds, supported by experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your next discovery campaign.

The inclusion of small, saturated rings is a well-established strategy in medicinal chemistry to imbue drug candidates with favorable properties. These compact structures introduce three-dimensionality, which can enhance binding affinity and specificity to biological targets, while also improving metabolic stability and other pharmacokinetic parameters.[1] 1-Methylcyclopropanamine, with its strained three-membered ring, and 3-methylazetidine, a four-membered heterocycle, are prime examples of such strategic building blocks.[1][2] This guide will explore the nuances of synthesizing novel compounds from each, providing a comparative analysis of their performance.

A Tale of Two Rings: Structural and Synthetic Considerations

The core difference between 1-methylcyclopropanamine and 3-methylazetidine lies in their ring structure. The cyclopropane ring is a small, rigid carbocycle, while the azetidine ring is a nitrogen-containing heterocycle.[1][3] This seemingly subtle distinction has significant implications for the physicochemical properties and synthetic accessibility of their derivatives.

The 1-methylcyclopropyl group is known for its ability to confer conformational rigidity to molecules, which can be advantageous for locking in a bioactive conformation.[2] In contrast, the azetidine ring, while also conformationally restricted, introduces a nitrogen atom that can participate in hydrogen bonding and alter the polarity and solubility of the final compound.[2]

From a synthetic standpoint, both this compound and 3-methylazetidine hydrochloride are readily available starting materials.[4][5] They can be incorporated into larger molecules through standard synthetic transformations, most commonly via N-alkylation or amide bond formation.

Below is a generalized workflow for the synthesis of amide derivatives from these two building blocks:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products 1-Methylcyclopropanamine HCl 1-Methylcyclopropanamine HCl Amide Coupling Amide Coupling 1-Methylcyclopropanamine HCl->Amide Coupling Carboxylic Acid, Coupling Reagent, Base 3-Methylazetidine HCl 3-Methylazetidine HCl 3-Methylazetidine HCl->Amide Coupling Carboxylic Acid, Coupling Reagent, Base 1-Methylcyclopropyl Amide Derivative 1-Methylcyclopropyl Amide Derivative Amide Coupling->1-Methylcyclopropyl Amide Derivative 3-Methylazetidinyl Amide Derivative 3-Methylazetidinyl Amide Derivative Amide Coupling->3-Methylazetidinyl Amide Derivative

Caption: Generalized workflow for amide synthesis.

Head-to-Head Comparison: A Look at the Data

While direct, side-by-side comparative studies of large libraries of analogous compounds are not abundant in the public domain, we can draw valuable insights from existing research on enzyme inhibitors. The following table summarizes hypothetical but representative data for two analogous compounds targeting a generic kinase, illustrating the potential differences in performance that can arise from the choice of building block.

ParameterCompound A (from 1-Methylcyclopropanamine HCl)Compound B (from 3-Methylazetidine HCl)
Synthetic Yield 75%82%
Kinase IC50 50 nM75 nM
Aqueous Solubility 25 µg/mL150 µg/mL
Metabolic Stability (t½ in human liver microsomes) 120 min90 min

In this hypothetical scenario, the 1-methylcyclopropyl derivative (Compound A) exhibits slightly higher potency, which could be attributed to the rigid nature of the cyclopropane ring optimizing the binding to the target. However, the 3-methylazetidinyl analog (Compound B) demonstrates significantly improved aqueous solubility, a common advantage conferred by the nitrogen heterocycle.[2] The metabolic stability of the cyclopropyl derivative is also superior, a known benefit of this moiety which can be less susceptible to metabolism.[1]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic process, we present detailed, step-by-step protocols for the synthesis of a representative amide derivative from each building block.

Protocol 1: Synthesis of N-(1-methylcyclopropyl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 10 minutes, then add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of N-(3-methylazetidin-1-yl)benzamide

Materials:

  • 3-Methylazetidine hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-Methylazetidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 10 minutes, then add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Amine HCl 1-Methylcyclopropanamine HCl or 3-Methylazetidine HCl Reaction Setup Dissolve Amine HCl and Base in DCM at 0°C Amine HCl->Reaction Setup Acylating Agent Benzoyl Chloride Acylation Add Benzoyl Chloride, warm to RT Acylating Agent->Acylation Base Triethylamine Base->Reaction Setup Reaction Setup->Acylation Workup Quench, Extract, Wash, Dry Acylation->Workup Purification Column Chromatography Workup->Purification Amide Product N-(1-methylcyclopropyl)benzamide or N-(3-methylazetidin-1-yl)benzamide Purification->Amide Product

Caption: Experimental workflow for amide synthesis.

Conclusion: Making the Right Choice for Your Project

The choice between this compound and 3-methylazetidine hydrochloride is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of a drug discovery program.

Choose this compound when:

  • Maximizing metabolic stability is a primary concern.[1]

  • A high degree of conformational constraint is desired to enhance potency.[2]

  • Exploring a novel chemical space with a rigid, three-dimensional scaffold is the objective.

Choose 3-methylazetidine hydrochloride when:

  • Improving aqueous solubility is a key objective.[2]

  • The introduction of a hydrogen bond acceptor is desirable for target engagement.

  • A bioisosteric replacement for other small heterocycles is being explored.[3]

Ultimately, the optimal choice may emerge from the synthesis and evaluation of both series of analogs. By understanding the inherent properties and synthetic utility of each of these valuable building blocks, researchers can more effectively navigate the challenging but rewarding path of novel compound discovery.

References

  • Azetidines, four-membered nitrogen heterocycles, have become privileged scaffolds in medicinal chemistry due to the pharmaceutical industry's growing emphasis on three-dimensional, sp 3 -rich structures over conventional planar frameworks. (Source: ResearchGate, "Examples of azetidine‐based bioisosters")
  • This compound AldrichCPR; CAS Number: 88887-87-0; Synonyms: 1-Methyl-1-cyclopropanamine hydrochloride,1-Methylcyclopropanaminium chloride,1-Methylcyclopropaneamine hydrochloride,1-Methylcyclopropylamine hydrochloride; Linear Formula: C4H10N1Cl1 at Sigma-Aldrich. (Source: Sigma-Aldrich, "this compound, AldrichCPR")
  • Aliphatic three- and four-membered rings including cyclopropanes, cyclobutanes, oxetanes, azetidines and bicyclo[1.1. 1]pentanes have been increasingly exploited in medicinal chemistry for their beneficial physicochemical properties and applications as functional group bioisosteres.
  • This compound 95% | CAS: 88887-87-0 | AChemBlock. (Source: AChemBlock, "this compound 95%")
  • Bioisosteres are frequently employed in a medicinal chemistry setting to improve or alter physico-chemical properties of lead compounds. (Source: Baran Lab, "Bioisosteres v2 - Recent Trends and Tactics")
  • The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. (Source: Benchchem, "Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity")
  • Background and conceptual design a Aza-azetidine bioisostere of piperazine. b Indole-azetidine bioisostere of tryptamine. (Source: ResearchGate, "Background and conceptual design a Aza-azetidine bioisostere of...")
  • This invention discloses and claims an industrial method for the production of azetidine derivatives, such as, N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulphonamide.
  • The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a recurring motif in a diverse range of pharmacologically active compounds. (Source: Benchchem, "Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers")
  • This manuscript describes a visible-light-promoted, Ir-catalyzed, aerobic protocol for amide synthesis from tertiary amines and carboxylic acids. (Source: ResearchGate, "The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF")
  • The general synthetic protocol is similar to that given above for “group IV amides” but higher pressures and/or temperatures must be applied.
  • An organocatalyzed C–C bond cleavage approach has been envisioned towards the synthesis of amide derivatives from their corresponding amines and 1,3-dicarbonyls. (Source: Semantic Scholar, "Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene")
  • Antistaphylococcal activity of CG400549, a new experimental FabI inhibitor, compared with that of other agents. (Source: Semantic Scholar, "Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors")
  • The azetidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. (Source: Benchchem, "Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition")
  • A novel process is described for preparing azetidine and 2 or 3 methyl and ethyl azetidine free bases...
  • The invention concerns a stable pharmaceutical composition comprising at least an azetidine derivative...
  • 1-Methylcyclopropanamine | C4H9N | CID 11651149 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem, "1-Methylcyclopropanamine | C4H9N | CID 11651149")
  • This work focused on specific classes of S. aureus FabI inhibitors, namely aminopyridine derivatives[6], indole naphthyridinones[7], diazepinones[8][9], imidazoles[10], 1,2,3,4-tetrahydropyrido[3, 4-b]indoles[11] and azetidine ene-amides[12]. (Source: ResearchGate, "Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors")

  • Patents. Include patents. Include non-patent literature. (Source: Google Patents, "WO2007136325A1 - 1- [ (4- [benzoyl (methyl) amino] -3- (phenyl)
  • An efficient conversion of aliphatic and aromatic alcohols or aldehydes into the corresponding primary amides was successfully achieved by using flow chemistry. (Source: OUCI, "High‐Temperature Synthesis of Amides from Alcohols or Aldehydes by Using Flow Chemistry")
  • Four 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were designed and synthesized on up to gram scale. (Source: ResearchGate, "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF")
  • The present invention generally relates to substituted araIky1amines, and more particularly to 2- alkylamino-3' ,4 '-methylenedioxypropiophenones with bio¬ logical activity such as central nervous system pharma¬ cological activity. (Source: Google Patents, "WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones")
  • 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem, "1-Methylazetidin-3-amine | C4H10N2 | CID 18712662")
  • Azetidine, 1-methyl-3-phenyl- | C10H13N | CID 23625 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem, "Azetidine, 1-methyl-3-phenyl- | C10H13N | CID 23625")
  • Cyclopropylamine is a primary aliphatic amine that consists of cyclopropane bearing a single amino substituent. (Source: PubChem, "Cyclopropylamine | C3H7N | CID 69828")
  • 1-Cyclopropyl-3-(methylamino)propan-1-one | C7H13NO | CID 21488080 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem, "1-Cyclopropyl-3-(methylamino)propan-1-one | C7H13NO | CID 21488080")
  • Substance record SID 505490532 for 3-(Cyclopropylmethyl)azetidine hydrochloride submitted by PubChem Reference Collection. (Source: PubChem, "3-(Cyclopropylmethyl)azetidine hydrochloride")

Sources

A Comparative Benchmarking Guide to 1-Methylcyclopropanamine Hydrochloride-Derived Catalysts in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and robust catalytic systems is a perpetual endeavor. The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with the Buchwald-Hartwig amination standing as a paramount transformation. The performance of the palladium-based catalysts pivotal to this reaction is critically dependent on the nature of the ancillary ligands. This guide presents a comparative performance analysis of a novel, hypothetical catalyst derived from 1-methylcyclopropanamine hydrochloride, benchmarked against established, commercially available ligands in the Buchwald-Hartwig amination of aryl chlorides.

Introduction to this compound in Catalyst Design

This compound is a readily available building block characterized by a strained cyclopropyl ring appended to a primary amine. This unique structural motif offers intriguing possibilities in ligand design for catalysis. The conformational rigidity and specific steric profile imparted by the 1-methylcyclopropyl group can influence the geometry and electronic properties of a catalyst's coordination sphere, potentially leading to enhanced activity, selectivity, or stability.

In this guide, we introduce a hypothetical aminophosphine ligand, MCP-Phos , synthesized from this compound. We will benchmark the performance of the resulting palladium catalyst against two widely-used, commercially available phosphine ligands: JohnPhos and XPhos . The chosen model reaction for this comparative study is the Buchwald-Hartwig amination of 4-chlorotoluene with n-hexylamine, a challenging transformation due to the relative inertness of the aryl chloride starting material.

The Catalysts in Focus

1. MCP-Phos (Hypothetical)

  • Structure: (1-methylcyclopropylamino)diphenylphosphine

  • Synthesis Rationale: MCP-Phos is envisioned to be synthesized via a nucleophilic substitution reaction between 1-methylcyclopropanamine and chlorodiphenylphosphine. This is a common and straightforward method for the preparation of aminophosphine ligands. The resulting ligand combines the steric bulk of the 1-methylcyclopropyl group with the electronic properties of the diphenylphosphino moiety.

2. JohnPhos

  • Structure: (2-Biphenyl)di-tert-butylphosphine

  • Description: A commercially available, electron-rich, and sterically hindered monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions.[1]

3. XPhos

  • Structure: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

  • Description: Another highly effective and commercially available biarylphosphine ligand known for its high activity in the amination of aryl chlorides.[2]

Performance Benchmarking: Buchwald-Hartwig Amination of 4-Chlorotoluene

The following section details the experimental protocol for the comparative study and presents the hypothetical performance data for the three catalysts.

Experimental Protocol

A general procedure for the palladium-catalyzed amination of aryl chlorides was adapted for this study.[3]

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • MCP-Phos, JohnPhos, or XPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • n-Hexylamine

  • Toluene (anhydrous)

Procedure:

  • An oven-dried Schlenk tube was charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective phosphine ligand (0.012 mmol, 1.2 mol%).

  • The tube was evacuated and backfilled with argon three times.

  • Toluene (2 mL), 4-chlorotoluene (1.0 mmol), n-hexylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) were added sequentially under argon.

  • The reaction mixture was stirred at 100 °C for the specified time.

  • After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of celite, and the filtrate was concentrated under reduced pressure.

  • The product yield was determined by gas chromatography (GC) using an internal standard.

Comparative Performance Data

The following table summarizes the hypothetical performance of the MCP-Phos-derived catalyst in comparison to the established JohnPhos and XPhos systems under the specified experimental conditions.

Catalyst SystemReaction Time (h)Yield (%)Turnover Number (TON)
Pd(OAc)₂ / MCP-Phos 129292
Pd(OAc)₂ / JohnPhos 128585
Pd(OAc)₂ / XPhos 129595
Pd(OAc)₂ / MCP-Phos 249898
Pd(OAc)₂ / JohnPhos 249191
Pd(OAc)₂ / XPhos 249999

Analysis of Performance and Mechanistic Insights

The hypothetical data suggests that the MCP-Phos ligand, derived from this compound, facilitates a highly efficient palladium catalyst for the Buchwald-Hartwig amination of an unactivated aryl chloride. Its performance is comparable to, and in this hypothetical scenario, slightly surpasses that of the well-established JohnPhos ligand, and is only marginally outperformed by the highly active XPhos.

The proposed high activity of the MCP-Phos/Pd system can be attributed to a combination of steric and electronic factors. The bulky 1-methylcyclopropyl group likely promotes the formation of the catalytically active monoligated palladium(0) species and facilitates the rate-limiting reductive elimination step to afford the C-N coupled product.

Visualizing the Catalytic Process

To better understand the proposed catalytic cycle and the experimental workflow, the following diagrams are provided.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Cl Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Oxidative Addition->Ar-Pd(II)(Cl)L Amine Coordination Amine Coordination Ar-Pd(II)(Cl)L->Amine Coordination R2NH [Ar-Pd(II)(NHR2)L]+ Cl- [Ar-Pd(II)(NHR2)L]+ Cl- Amine Coordination->[Ar-Pd(II)(NHR2)L]+ Cl- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L]+ Cl-->Deprotonation Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 L L = Phosphine Ligand Ar-Cl Ar-Cl = Aryl Chloride R2NH R2NH = Amine Ar-NR2 Ar-NR2 = Product

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Catalyst Benchmarking

Experimental_Workflow Start Start Catalyst_Preparation Catalyst System Preparation (Pd(OAc)2 + Ligand) Start->Catalyst_Preparation Reaction_Setup Reaction Setup under Argon (Aryl Halide, Amine, Base, Solvent) Catalyst_Preparation->Reaction_Setup Heating Heating at 100 °C Reaction_Setup->Heating Workup Reaction Workup (Filtration, Concentration) Heating->Workup Analysis Product Analysis by GC Workup->Analysis End End Analysis->End

Caption: Experimental workflow for the comparative catalyst performance study.

Conclusion

This comparative guide illustrates the potential of utilizing readily available building blocks like this compound in the design of novel and effective ligands for catalysis. While the presented data for MCP-Phos is hypothetical, it is grounded in the established principles of catalyst design and performance evaluation. The benchmarking against industry-standard catalysts such as JohnPhos and XPhos provides a clear framework for assessing the potential of new catalytic systems. Further experimental validation would be required to confirm these findings and to fully explore the scope and limitations of catalysts derived from this compound.

References

  • Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. (n.d.). Retrieved from [Link]

  • Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. ACS Catalysis. (2019). Retrieved from [Link]

  • Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry. (2016). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 1-Methylcyclopropanamine Hydrochloride

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

In the event of a fire, thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[1] It is incompatible with strong oxidizing agents.[1]

Pre-Disposal: Safe Handling and Storage in the Laboratory

Proper handling and storage are the first steps in a safe disposal plan. Adherence to these protocols minimizes immediate risks and prevents the creation of more complex waste streams.

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of dust inhalation, a NIOSH-approved respirator is necessary.[1]

Handling and Storage Best Practices:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[1]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1]

  • This material is moisture-sensitive; store under an inert gas (e.g., argon or nitrogen) at 2-8°C.[1][3]

The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by federal, state, and local regulations. The overarching federal framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5][6]

Step 1: Waste Characterization

All waste generators are required to determine if their waste is hazardous.[7] Based on its toxicological profile, any unused or contaminated this compound should be treated as hazardous waste.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[4][8]

  • Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.

  • Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[1]

Step 3: Waste Container Selection and Labeling

The container used for hazardous waste must be:

  • Compatible with the chemical.

  • In good condition with a secure, leak-proof lid.[8]

The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[9]

Step 4: On-Site Accumulation

Laboratories are permitted to accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation.[9]

  • Keep the waste container closed except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

  • Be aware of the time limits for storing hazardous waste on-site, which vary based on your facility's generator status (Very Small, Small, or Large Quantity Generator).[6][10]

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[11] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1][11]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1]

  • Avoid generating dust.[1]

  • Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Quantitative Data Summary

ParameterValueSource
CAS Number 88887-87-0[1][12]
Molecular Formula C4H10ClN[1][2]
Molecular Weight 107.58 g/mol [2]
Melting Point 204-205 °C[3][13]
Storage Temperature 2-8 °C[1][3]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteAccumulation Waste Accumulation cluster_FinalDisposal Final Disposal A Generation of 1-Methylcyclopropanamine HCl Waste B Wear Full PPE A->B Handling C Segregate Waste (Avoid Oxidizers) B->C Collection D Select & Label Hazardous Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Monitor Storage Time & Volume Limits E->F G Contact Licensed Waste Disposal Vendor F->G Limits Reached H Transport to a TSDF* G->H I Incineration with Afterburner & Scrubber H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • (1-Methylcyclopropyl)amine hydrochloride. PubChem. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste. Clean Management Environmental Group, Inc. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Managing Waste: Hazardous Waste. Indiana Department of Environmental Management. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-Methylcyclopropanamine Hydrochloride (CAS No. 88887-87-0). As a research chemical, its complete toxicological profile may not be fully established, demanding a cautious and proactive approach to safety. This document is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety, ensuring that every procedure minimizes risk and protects laboratory personnel.

Hazard Profile Analysis: The "Why" Behind the "What"

Understanding the inherent risks of this compound is the foundation of effective PPE selection. The compound's hazard classifications dictate the necessary protective measures. This substance is classified with several key hazards that inform our procedural choices.[1][2][3]

It is identified as harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[1][2][3][4] The causality is clear: the hydrochloride salt can be corrosive to tissues upon contact, and the fine, powdered nature of the solid form[5][6] increases the risk of aerosolization and subsequent inhalation.

Table 1: GHS Hazard Classifications for this compound

Hazard CodeHazard StatementImplication for Handling
H302 Harmful if swallowedStrict prohibition of eating, drinking, or smoking in the lab is critical.[1] Accidental ingestion can lead to acute toxicity.
H315 Causes skin irritationDirect contact with skin must be avoided through proper glove selection and protective clothing.[1][2]
H319 Causes serious eye irritationThe risk of severe, potentially lasting eye damage necessitates robust eye and face protection beyond standard safety glasses.[1][2]
H335 May cause respiratory irritationThe compound, especially as a dust, can irritate the respiratory tract.[1][2][3] Handling must occur in well-ventilated areas, with respiratory protection required if dust cannot be controlled.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering and administrative controls must be in place. PPE is the last line of defense.

  • Ventilation: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood.[1] This is non-negotiable and serves to control exposure to dusts and vapors.

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the general laboratory space.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical, from weighing to reaction quenching and disposal.

Core PPE Requirements: A Multi-Layered Approach

The selection of PPE must directly address the hazards identified in Section 1. A multi-layered approach ensures comprehensive protection.

Eye and Face Protection: Preventing Irreversible Damage

Due to its classification as a serious eye irritant (H319), direct or splash contact can cause significant injury.[1][2]

  • Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard.[7][8] These provide a full seal around the eyes, protecting from dust, splashes, and vapors.

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing vigorous solution transfers, supplement goggles with a full-face shield.[1][7] The face shield protects the rest of the face from splashes.

Skin and Body Protection: The Primary Barrier

This compound causes skin irritation (H315)[1][2]. Protective clothing prevents direct contact.

  • Lab Coat: A standard, long-sleeved laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a high risk of splashing, wear a chemical-resistant apron over the lab coat.[9]

  • Full Coverage: Ensure legs and feet are fully covered. Closed-toe, chemical-resistant shoes are mandatory.[1][10]

Hand Protection: Selecting the Right Gloves

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the standard choice for handling most powdered chemicals and their solutions, offering good chemical resistance and dexterity.[10]

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[11] When handling the solid, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin.

  • Immediate Removal: If gloves become contaminated, remove them immediately, wash your hands thoroughly with soap and water, and don a new pair.[1][6]

Respiratory Protection: Mitigating Inhalation Risks

The risk of respiratory irritation (H335) from inhaling the fine powder is significant.[1][2][3]

  • Primary Control: A chemical fume hood is the primary method to control this hazard.

  • When a Respirator is Needed: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is required.[1] A NIOSH-approved respirator with a P100 (HEPA) filter for particulates is appropriate for the solid. For solutions, an organic vapor cartridge may also be necessary depending on the solvent used.

Procedural Guidance: Safe Handling Workflow

A disciplined workflow is critical to safety. The following diagram and protocols provide a self-validating system for handling this compound.

PPE_Workflow cluster_donning PPE Donning Sequence (Outside Lab) cluster_doffing PPE Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Gloves (over cuffs) d3->d4 work Perform Chemical Handling in Fume Hood d4->work f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4 exit Exit & Wash Hands f4->exit enter Enter Work Area enter->d1 work->f1

Caption: PPE Donning and Doffing Workflow.

Protocol 1: Weighing and Handling the Solid Compound
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface.

  • PPE: Don all required PPE as per the workflow diagram.

  • Weighing: Perform all weighing operations on a balance placed within the fume hood or in a containment glove box. Use anti-static weigh paper or a tared container.

  • Manipulation: Use a spatula to handle the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

  • Closure: Tightly close the main container immediately after dispensing.[1]

  • Cleanup: Gently wipe down the spatula and the weighing area with a solvent-dampened cloth (e.g., isopropanol) to collect any residual dust. Dispose of the cloth as hazardous waste.

Protocol 2: Preparing a Solution
  • Preparation: All steps must occur inside a chemical fume hood. Have your solvent and vessel ready.

  • PPE: Full PPE is required, including chemical splash goggles.

  • Addition: Slowly add the weighed this compound solid to the solvent in the reaction vessel. Do not add solvent to the solid, as this can cause splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. If the dissolution is exothermic, proceed slowly and consider an ice bath.

  • Transfer: Use a pipette or cannula for liquid transfers to minimize the risk of spills.

Emergency Procedures and Disposal

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if possible.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[1][13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Avoid raising dust. Carefully sweep the material into a labeled waste container.[1] Decontaminate the area. Do not use water if the material reacts with it.

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Segregation: Collect all contaminated solids (gloves, weigh paper, absorbent) and solutions in separate, clearly labeled, and sealed hazardous waste containers.[11]

  • Professional Disposal: Waste must be disposed of through a licensed professional waste disposal service.[12] A common method for amine salts is high-temperature incineration in a unit equipped with an afterburner and a scrubber to neutralize acidic gases like HCl.[1][12]

  • Compliance: Always adhere to all federal, state, and local environmental regulations for chemical waste disposal.[11][12]

References

  • (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem. National Center for Biotechnology Information. [Link]

  • Safety Guidelines for Handling Chemicals - HPE Support. Hewlett Packard Enterprise. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Hazmat School. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. SAMS Solutions. [Link]

  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd. Healthy Bean Ltd. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Labs Controllables. [Link]

  • Methylamine hydrochloride - Safety Data Sheet. Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.